molecular formula C4H9ClO B104041 2-Chloroethyl ethyl ether CAS No. 628-34-2

2-Chloroethyl ethyl ether

Cat. No.: B104041
CAS No.: 628-34-2
M. Wt: 108.57 g/mol
InChI Key: GPTVQTPMFOLLOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloroethyl ethyl ether is an organic compound characterized by an ether linkage and a reactive chloroethyl functional group. This structure makes it a valuable alkylating agent and versatile building block in research chemistry . It is commonly employed as an intermediate in organic synthesis for developing more complex molecules. Researchers also utilize it as a high-performance solvent for specialized applications involving fats, oils, waxes, and various resins . Its role is primarily confined to the laboratory as a key reagent for chemical synthesis and as a specialty solvent in research settings. This product is strictly for research use only and is not intended for personal or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2-ethoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9ClO/c1-2-6-4-3-5/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTVQTPMFOLLOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10211882
Record name Ethane, 1-chloro-2-ethoxy- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10211882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

628-34-2
Record name 1-Chloro-2-ethoxyethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=628-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ether, 2-chloroethyl ethyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethane, 1-chloro-2-ethoxy- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10211882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloroethyl ethyl ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.035
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Chloroethyl ethyl ether
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NLQ3AZ36L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Chloroethyl Ethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Chloroethyl ethyl ether, tailored for researchers, scientists, and professionals in drug development. This document details its characteristics, synthesis, and analytical procedures, presenting quantitative data in structured tables and methodologies for key experimental protocols.

Chemical Identity and Physical Properties

This compound, with the CAS number 628-34-2, is a colorless liquid with a characteristic ether-like odor.[1] It is an organohalogen compound used as a reagent and intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C4H9ClO[1]
Molecular Weight 108.57 g/mol [2]
Appearance Clear, colorless liquid[1][3]
Odor Ether-like[1]
Density 0.989 g/mL at 25 °C
Melting Point -60 °C[2]
Boiling Point 107 °C
Flash Point 6 °C (42.8 °F) - closed cup
Refractive Index 1.411 at 20 °C
Solubility Soluble in organic solvents, insoluble in water.[1]

Synthesis of this compound

The primary method for synthesizing this compound is the Williamson ether synthesis.[1] This reaction involves the nucleophilic substitution of a halide by an alkoxide.

General Experimental Protocol: Williamson Ether Synthesis

The synthesis of this compound is achieved by reacting sodium ethoxide with 1,2-dichloroethane (B1671644).

Materials:

  • Ethanol (B145695)

  • Sodium metal

  • 1,2-dichloroethane

  • Anhydrous diethyl ether

  • Distilled water

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and produces hydrogen gas, which should be safely vented.

  • Reaction: Once the sodium has completely reacted to form sodium ethoxide, cool the solution to room temperature. Slowly add a stoichiometric amount of 1,2-dichloroethane to the sodium ethoxide solution with stirring.

  • Reflux: Heat the reaction mixture to reflux for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and add diethyl ether to extract the product.

  • Purification: Wash the organic layer sequentially with water and saturated sodium chloride solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Distillation: The crude product is then purified by fractional distillation under atmospheric or reduced pressure to obtain pure this compound.

Diagram 1: Williamson Ether Synthesis of this compound

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products sodium_ethoxide Sodium Ethoxide (CH3CH2ONa) product This compound (CH3CH2OCH2CH2Cl) sodium_ethoxide->product SN2 Reaction dichloroethane 1,2-Dichloroethane (ClCH2CH2Cl) dichloroethane->product salt Sodium Chloride (NaCl)

Caption: Reaction scheme for the synthesis of this compound.

Reactivity and Chemical Behavior

This compound is a reactive compound due to the presence of the chloro- group, which can undergo nucleophilic substitution reactions. It is incompatible with strong oxidizing agents and strong bases.[4]

Nucleophilic Substitution

The chlorine atom can be displaced by various nucleophiles, making it a useful intermediate for introducing the 2-ethoxyethyl group into other molecules.

Hydrolysis

Under certain conditions, this compound can undergo hydrolysis, although it is generally slow. The presence of acids or bases can catalyze this process, leading to the formation of 2-ethoxyethanol (B86334) and hydrochloric acid.

Analytical Methods

The purity and identity of this compound can be determined using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. A gas chromatograph separates the components of a mixture, and a mass spectrometer provides information about the molecular weight and fragmentation pattern of each component.

Typical GC-MS Parameters:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injector Temperature: 250 °C.

  • Oven Program: A temperature gradient starting from a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 250 °C).

  • MS Detector: Electron Ionization (EI) at 70 eV.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl group (a triplet and a quartet) and the two methylene (B1212753) groups of the chloroethyl moiety (two triplets).

  • ¹³C NMR: The carbon NMR spectrum will display four distinct signals corresponding to the four unique carbon atoms in the molecule.

Diagram 2: Analytical Workflow for this compound

Analytical_Workflow start Sample of This compound gcms GC-MS Analysis start->gcms nmr NMR Spectroscopy start->nmr purity Purity Determination gcms->purity structure Structural Confirmation nmr->structure report Final Report purity->report structure->report

Caption: A typical workflow for the analysis of this compound.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[4] It is harmful if swallowed or inhaled and causes skin and eye irritation.[1]

Table 2: Safety Information for this compound

HazardPrecaution
Flammability Keep away from heat, sparks, and open flames. Use in a well-ventilated area.
Toxicity Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.
Disposal Dispose of in accordance with local, state, and federal regulations.

Conclusion

This technical guide has summarized the key chemical properties, synthesis, and analytical methods for this compound. The provided data and protocols are intended to be a valuable resource for researchers and professionals working with this compound. Adherence to proper safety procedures is paramount when handling this chemical.

References

An In-depth Technical Guide to 2-Chloroethyl Ethyl Ether (CAS 628-34-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloroethyl ethyl ether (CAS 628-34-2), a versatile chemical intermediate with significant applications in organic synthesis and the pharmaceutical industry. This document consolidates key chemical and physical properties, detailed experimental protocols for its synthesis, and essential safety and handling information.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a mild, ether-like odor.[1] It is an organohalogen compound belonging to the class of chlorinated ethers.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 628-34-2[2]
Molecular Formula C4H9ClO[2][3]
Molecular Weight 108.57 g/mol [2][3]
Appearance Clear, colorless to slightly yellow liquid[3][4]
Odor Mild, ether-like[1]
Boiling Point 107 °C (at 760 mmHg)[2]
Melting Point -60 °C[2][3]
Flash Point 6 °C (42.8 °F) - closed cup
Density 0.989 g/mL at 25 °C[2]
Refractive Index n20/D 1.411[2]
Solubility Soluble in organic solvents, miscible with water.[1][2]
Vapor Density 3.74
InChI InChI=1S/C4H9ClO/c1-2-6-4-3-5/h2-4H2,1H3[5][6]
InChIKey GPTVQTPMFOLLOA-UHFFFAOYSA-N[5][6]
SMILES CCOCCCl[5][6]

Synthesis of this compound

This compound can be synthesized through various methods. Two common laboratory-scale preparations are detailed below.

Experimental Protocol 1: Synthesis from 2-Ethoxyethanol (B86334) and Thionyl Chloride

This protocol describes the synthesis of this compound from the reaction of 2-ethoxyethanol with thionyl chloride in the presence of a base like pyridine (B92270).

Methodology:

  • Reaction Setup: A reaction vessel is charged with 1 mole of dry pyridine (or a suitable alternative such as dimethylaniline or quinoline) and 1 mole of 2-ethoxyethanol. The mixture is then cooled to -20 °C.

  • Addition of Thionyl Chloride: While maintaining the temperature below 0 °C, 1.1 moles of thionyl chloride are added dropwise with constant stirring.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature. It is then heated to 100 °C and maintained at this temperature for 2 hours.

  • Work-up: The reaction mixture is cooled and then treated with dilute hydrochloric acid. The product, this compound, is extracted with diethyl ether.

  • Purification: The ether extract is washed sequentially with a dilute sodium hydroxide (B78521) solution and water. The organic layer is then dried over anhydrous sodium sulfate. The final product can be further purified by distillation, collecting the fraction boiling at 107 °C.[4]

Expected Yield: 61-84%[4]

Experimental Protocol 2: Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for preparing ethers and can be adapted for the synthesis of this compound. This reaction proceeds via an SN2 mechanism involving an alkoxide and an alkyl halide.[7][8][9][10][11]

General Procedure:

  • Alkoxide Formation: An alkoxide is first prepared by reacting an alcohol with a strong base. For the synthesis of this compound, one possible route involves the formation of sodium ethoxide from ethanol (B145695) and sodium hydride.

  • Nucleophilic Substitution: The resulting alkoxide is then reacted with a suitable alkyl halide, in this case, 1,2-dichloroethane (B1671644). The ethoxide ion acts as a nucleophile, displacing one of the chloride ions from 1,2-dichloroethane to form the ether linkage.

  • Reaction Conditions: The reaction is typically carried out under reflux conditions to ensure complete conversion.[1]

  • Work-up and Purification: After the reaction is complete, a standard aqueous work-up is performed to remove any unreacted starting materials and byproducts. The crude product is then purified by distillation.

Below is a logical workflow for the synthesis of this compound via the Williamson ether synthesis.

Williamson_Ether_Synthesis ethanol Ethanol alkoxide_formation Alkoxide Formation ethanol->alkoxide_formation na_hydride Sodium Hydride (NaH) na_hydride->alkoxide_formation sodium_ethoxide Sodium Ethoxide alkoxide_formation->sodium_ethoxide sn2_reaction SN2 Reaction (Nucleophilic Substitution) sodium_ethoxide->sn2_reaction dichloroethane 1,2-Dichloroethane dichloroethane->sn2_reaction crude_product Crude 2-Chloroethyl ethyl ether sn2_reaction->crude_product workup Aqueous Work-up crude_product->workup purification Purification (Distillation) workup->purification final_product Pure 2-Chloroethyl ethyl ether purification->final_product

Caption: Williamson Ether Synthesis Workflow for this compound.

Applications in Research and Drug Development

This compound serves as a crucial building block in organic synthesis. Its primary applications include:

  • Pharmaceutical Intermediate: It is used as an intermediate in the synthesis of various pharmaceutical compounds.[1][3] Its role is often to facilitate specific chemical reactions or to act as a solvent during drug synthesis.[1]

  • Reagent in Organic Synthesis: It functions as an alkylating agent, enabling the introduction of the ethoxyethyl group into other organic molecules.[1]

  • Preparation of Ionic Liquids: This compound is utilized as a reagent in the preparation of ether-functionalized ionic liquids. These ionic liquids have applications in the separation of proteins and saccharides and as absorbers for sulfur dioxide.[3]

  • Specialty Chemicals: It is also employed in the manufacturing of specialty chemicals like surfactants and plasticizers for industrial use.

Analytical Methods

The analysis and characterization of this compound and its reaction products are typically performed using standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable method for the separation and identification of this compound in complex mixtures. It can also be used for quantitative analysis.

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are essential for confirming the structure of the synthesized product. While detailed spectral data is often proprietary, reference spectra are available in various databases.[5][6]

    • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the C-O-C ether linkage and the C-Cl bond.

    • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification.[5]

The following diagram illustrates a general workflow for the analysis of a synthesized batch of this compound.

Analytical_Workflow start Synthesized This compound gcms GC-MS Analysis (Purity & Identification) start->gcms nmr NMR Spectroscopy (Structural Confirmation) start->nmr ftir FTIR Spectroscopy (Functional Group ID) start->ftir data_analysis Data Analysis and Characterization gcms->data_analysis nmr->data_analysis ftir->data_analysis report Final Report data_analysis->report

Caption: General Analytical Workflow for this compound.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Table 2: GHS Hazard Information

Hazard ClassCategoryHazard Statement
Flammable liquids2H225: Highly flammable liquid and vapor.
Acute toxicity, Oral3H301: Toxic if swallowed.
Acute toxicity, Inhalation3H331: Toxic if inhaled.
Skin corrosion/irritation2H315: Causes skin irritation.
Serious eye damage/eye irritation1H318: Causes serious eye damage.
Specific target organ toxicity - single exposure (respiratory system)3H335: May cause respiratory irritation.

Handling and Storage:

  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, open flames, and other ignition sources.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

This guide is intended for informational purposes for qualified professionals. Always refer to the latest Safety Data Sheet (SDS) before handling this chemical.

References

2-Chloroethyl ethyl ether molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Chloroethyl Ethyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a significant chemical intermediate in various industrial and research applications, particularly in the field of drug development. This document outlines its core chemical and physical properties, details a standard experimental protocol for its synthesis, and illustrates the synthetic pathway for conceptual clarity.

Core Properties of this compound

This compound, with the CAS number 628-34-2, is a colorless to pale yellow liquid characterized by a mild, ether-like odor.[1] It is an organohalogen compound that serves as a valuable reagent and building block in organic synthesis.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₄H₉ClO
Linear Formula ClCH₂CH₂OCH₂CH₃
Molecular Weight 108.57 g/mol
Boiling Point 107-108 °C
Melting Point -60 °C
Density 0.989 g/mL at 25 °C
Refractive Index 1.411 (20/D)
Flash Point 6 °C

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is commonly achieved through the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. The following protocol details a representative procedure for this synthesis.

Objective:

To synthesize this compound from ethanol (B145695) and 2-chloroethanol (B45725).

Materials:
  • Ethanol (C₂H₅OH)

  • Sodium metal (Na)

  • 2-Chloroethanol (ClCH₂CH₂OH)

  • Anhydrous diethyl ether ((C₂H₅)₂O)

  • Distilled water

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Methodology:
  • Preparation of Sodium Ethoxide: In a dry round-bottom flask equipped with a reflux condenser, carefully add sodium metal to an excess of absolute ethanol. The reaction is exothermic and will produce hydrogen gas, which should be safely vented. The reaction is complete when all the sodium has dissolved, forming a solution of sodium ethoxide in ethanol.

  • Reaction with 2-Chloroethanol: To the solution of sodium ethoxide, add 2-chloroethanol dropwise from a dropping funnel at a controlled rate to manage the exothermic reaction. Once the addition is complete, the reaction mixture is heated to reflux for several hours to ensure the completion of the reaction.

  • Work-up and Isolation: After cooling to room temperature, the reaction mixture is poured into a separatory funnel containing water. The aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are then washed with water and brine to remove any remaining impurities.

  • Drying and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation. The resulting crude this compound is then purified by fractional distillation to obtain the final product.

Applications in Research and Drug Development

This compound is a versatile chemical intermediate with significant applications in the pharmaceutical industry.[1] It is primarily used as a raw material in the synthesis of active pharmaceutical ingredients (APIs) and other pharmaceutical intermediates.[2] Its utility stems from its ability to act as an alkylating agent, introducing the ethoxyethyl group into various molecules.[1] Furthermore, it serves as a reagent in the preparation of ether-functionalized ionic liquids, which have applications in the separation of proteins and saccharides.[2]

Visualizing the Synthesis Pathway

The following diagram illustrates the Williamson ether synthesis pathway for producing this compound.

G cluster_0 Step 1: Formation of Sodium Ethoxide cluster_1 Step 2: Nucleophilic Substitution Ethanol Ethanol (C₂H₅OH) SodiumEthoxide Sodium Ethoxide (NaOC₂H₅) Ethanol->SodiumEthoxide + Sodium Sodium Sodium (Na) Product This compound (ClCH₂CH₂OC₂H₅) SodiumEthoxide->Product + 2-Chloroethanol Chloroethanol 2-Chloroethanol (ClCH₂CH₂OH) NaCl Sodium Chloride (NaCl) Product->NaCl + Byproduct

Caption: Williamson ether synthesis of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloroethyl Ethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the boiling point and density of 2-Chloroethyl ethyl ether (CAS No. 628-34-2). It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require precise data and standardized methodologies for handling this compound. This document outlines its key physical properties, detailed experimental protocols for their determination, and logical workflows for these procedures.

Physical Properties of this compound

This compound, also known as 2-ethoxyethyl chloride, is a colorless liquid utilized as a pharmaceutical intermediate and a reagent in the synthesis of functionalized ionic liquids.[1] Accurate knowledge of its physical properties, such as boiling point and density, is crucial for its application in various chemical processes and for ensuring safe handling and storage.

Data Presentation: Summary of Quantitative Data

The boiling point and density of this compound are summarized in the table below. The data is compiled from various sources, providing a reliable range of values for laboratory and industrial applications.

PropertyValueConditionsReference
Boiling Point 107-108 °CStandard Atmospheric Pressure[1]
108 °CStandard Atmospheric Pressure[2]
107 °C(lit.)[3][4][5]
Density 0.99 g/cm³Not Specified[1]
0.989 g/mLat 25 °C (lit.)[3][4][5]
Specific Gravity 1.0020/20[2]

Experimental Protocols

Accurate determination of boiling point and density requires precise and standardized experimental procedures. The following sections detail the methodologies for these measurements.

Protocol 1: Determination of Boiling Point (Micro-Reflux Method)

This method is suitable for small sample volumes and provides an accurate measurement of the boiling point.

Apparatus:

  • Small test tube (e.g., 150mm diameter)

  • Thermometer (-10 to 110°C range)

  • Capillary tube (sealed at one end)

  • Heating apparatus (e.g., Thiele tube, aluminum heating block, or paraffin (B1166041) oil bath)[6][7]

  • Clamps and stand

  • Stirrer (if using an oil bath or heating block)

Procedure:

  • Sample Preparation: Place approximately 0.5 mL of this compound into the small test tube.

  • Capillary Insertion: Insert the capillary tube into the test tube with its open end submerged in the liquid.

  • Apparatus Setup:

    • Secure the test tube to a stand.

    • Attach the thermometer alongside the test tube, ensuring the thermometer bulb is positioned close to the test tube but not touching it. The bulb should be aligned with the liquid level.

    • Immerse the setup in the heating bath (e.g., paraffin oil).[6]

  • Heating: Begin heating the bath gently and uniformly. Stirring the bath ensures even heat distribution.[7]

  • Observation: As the temperature rises, a stream of air bubbles will first emerge from the capillary tube. Continue heating until a rapid and continuous stream of vapor bubbles is observed.

  • Temperature Recording:

    • Note the temperature (T1) when the rapid and continuous stream of bubbles emerges.[6]

    • Turn off the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and eventually stop. The moment the liquid begins to enter the capillary tube, record the temperature (T2).[8]

  • Calculation: The boiling point is the average of T1 and T2. For a pure compound, this range should be narrow.

Protocol 2: Determination of Density (Pycnometer or Density Bottle Method)

This method provides a highly accurate measurement of a liquid's density.

Apparatus:

  • Pycnometer (also known as a density bottle) of a known volume

  • Analytical balance (accurate to ±0.001 g)

  • Thermometer

  • Distilled water (for calibration)

  • The liquid sample (this compound)

Procedure:

  • Mass of the Empty Pycnometer:

    • Thoroughly clean and dry the pycnometer and its stopper.

    • Weigh the empty, dry pycnometer on the analytical balance and record its mass (m1).[9]

  • Mass of Pycnometer with Distilled Water:

    • Fill the pycnometer with distilled water of a known temperature.

    • Insert the stopper, allowing excess water to exit through the capillary, ensuring no air bubbles are trapped.

    • Carefully wipe the outside of the pycnometer dry.

    • Weigh the water-filled pycnometer and record its mass (m2).[9]

  • Mass of Pycnometer with Liquid Sample:

    • Empty and dry the pycnometer completely.

    • Fill the pycnometer with this compound at the same temperature as the distilled water.

    • Insert the stopper, wipe the exterior dry, and weigh it. Record this mass (m3).[9]

  • Calculation:

    • Mass of water: m_water = m2 - m1

    • Mass of sample: m_sample = m3 - m1

    • Density of water at the recorded temperature (ρ_water) is obtained from standard tables.

    • Volume of the pycnometer: V = m_water / ρ_water

    • Density of the sample (ρ_sample): ρ_sample = m_sample / V

Mandatory Visualizations

The following diagrams illustrate key conceptual and experimental workflows related to the determination of the physical properties of this compound.

G Factors Influencing Boiling Point cluster_properties Molecular Properties cluster_forces Types of Intermolecular Forces cluster_result Physical Property MW Molecular Weight BP Boiling Point (107-108 °C) MW->BP Increases BP IMF Intermolecular Forces dipole Dipole-Dipole (C-Cl, C-O bonds) IMF->dipole vdw Van der Waals Forces IMF->vdw IMF->BP Increases BP

Caption: Logical relationship of factors affecting the boiling point of this compound.

G Workflow for Boiling Point Determination A 1. Prepare Sample (Add liquid to test tube) B 2. Assemble Apparatus (Insert capillary tube and thermometer) A->B C 3. Heat System (Use controlled heating bath) B->C D 4. Observe Bubbles (Wait for rapid, continuous stream) C->D E 5. Record T1 (Temperature of rapid boiling) D->E F 6. Cool System (Remove heat source) E->F G 7. Record T2 (Temperature when liquid enters capillary) F->G H 8. Calculate Boiling Point (Average of T1 and T2) G->H

Caption: Generalized experimental workflow for determining the boiling point of a liquid.

G Workflow for Density Determination (Pycnometer) A 1. Weigh Empty Pycnometer (Record mass m1) B 2. Fill with Water (at known temperature) A->B C 3. Weigh Water-Filled Pycnometer (Record mass m2) B->C D 4. Clean and Dry Pycnometer C->D E 5. Fill with Sample Liquid D->E F 6. Weigh Sample-Filled Pycnometer (Record mass m3) E->F G 7. Calculate Density (ρ = (m3-m1) / ((m2-m1)/ρ_water)) F->G

Caption: Generalized experimental workflow for determining the density of a liquid.

References

Navigating the Solubility Landscape of 2-Chloroethyl Ethyl Ether in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 2-Chloroethyl ethyl ether in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data, provides detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Introduction

This compound (CEEE), a chlorinated ether, sees application as a solvent and an intermediate in chemical synthesis.[1] A thorough understanding of its solubility in different organic media is paramount for its effective use in various research and development applications, including reaction chemistry, purification processes, and formulation development. This guide addresses the current knowledge gap regarding quantitative solubility data and provides the necessary tools for its experimental determination.

Solubility Data

Due to the lack of specific quantitative data, the following table is provided as a template for researchers to populate with experimentally determined values.

Table 1: Experimentally Determined Solubility of this compound in Common Organic Solvents

Organic SolventChemical FormulaPolarity IndexSolubility at 25°C ( g/100 mL)Observations
AcetoneC₃H₆O5.1Data not available
BenzeneC₆H₆2.7Data not available
ChloroformCHCl₃4.1Data not available
DichloromethaneCH₂Cl₂3.1Data not available
Diethyl Ether(C₂H₅)₂O2.8Data not available
EthanolC₂H₅OH4.3Data not available
Ethyl AcetateC₄H₈O₂4.4Data not available
HexaneC₆H₁₄0.1Data not available
MethanolCH₃OH5.1Data not available
TolueneC₇H₈2.4Data not available
Carbon TetrachlorideCCl₄1.6Data not available

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent. This method is reliable for generating precise and reproducible data.

3.1. Materials

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (readable to ±0.1 mg)

  • Thermostatically controlled shaker or incubator

  • Calibrated thermometer

  • Glass vials with PTFE-lined screw caps (B75204) (e.g., 20 mL)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, solvent-compatible)

  • Pre-weighed glass evaporating dishes

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add a known volume (e.g., 10 mL) of the selected organic solvent to a glass vial.

    • Add an excess of this compound to the solvent. An excess is confirmed by the presence of an undissolved phase after thorough mixing.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C ± 0.1°C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation. The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vial to stand undisturbed for at least 2 hours to permit the undissolved solute to settle.

    • Carefully withdraw a known volume (e.g., 5 mL) of the supernatant using a volumetric pipette.

    • Immediately filter the withdrawn aliquot through a 0.45 µm syringe filter into a pre-weighed evaporating dish. This step is crucial to remove any undissolved micro-particles.

  • Gravimetric Analysis:

    • Weigh the evaporating dish containing the filtrate to determine the mass of the solution.

    • Place the evaporating dish in a well-ventilated fume hood or a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute.

    • Once the solvent has completely evaporated, re-weigh the evaporating dish containing the solute residue.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the final mass of the evaporating dish minus its initial (tare) mass.

    • The mass of the solvent is the mass of the solution minus the mass of the dissolved solute.

    • Solubility is typically expressed in grams of solute per 100 mL of solvent. To calculate this, the density of the solvent at the experimental temperature is required.

    Solubility ( g/100 mL) = (Mass of solute / Volume of solvent) * 100

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_calc Calculation prep_solvent Add known volume of organic solvent to vial prep_solute Add excess 2-Chloroethyl ethyl ether to solvent prep_solvent->prep_solute prep_cap Securely cap the vial prep_solute->prep_cap equil_shake Place in thermostatically controlled shaker prep_cap->equil_shake equil_time Allow to equilibrate (24-48 hours) equil_shake->equil_time analysis_settle Allow undissolved solute to settle equil_time->analysis_settle analysis_withdraw Withdraw known volume of supernatant analysis_settle->analysis_withdraw analysis_filter Filter through 0.45 µm syringe filter into pre-weighed dish analysis_withdraw->analysis_filter analysis_weigh_solution Weigh dish with filtrate analysis_filter->analysis_weigh_solution analysis_evaporate Evaporate solvent analysis_weigh_solution->analysis_evaporate analysis_weigh_solute Weigh dish with solute residue analysis_evaporate->analysis_weigh_solute calc_solubility Calculate solubility (g/100 mL) analysis_weigh_solute->calc_solubility end End calc_solubility->end start Start start->prep_solvent

References

Spectroscopic Profile of 2-Chloroethyl Ethyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloroethyl ethyl ether (CAS No. 628-34-2). It is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectral characteristics. This document presents available quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) in structured tables, details the experimental protocols for these techniques, and includes a visual representation of the general spectroscopic workflow.

Spectroscopic Data Summary

The following sections provide a summary of the available spectroscopic data for this compound. The data has been compiled from various sources to ensure a comprehensive overview.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While public databases did not yield detailed ¹H and ¹³C NMR spectra for this compound, the expected chemical shifts can be predicted based on its structure. The molecule, with the formula ClCH₂CH₂OCH₂CH₃, has four distinct carbon environments and four sets of protons.

Note: The following tables are based on predicted values and data from similar compounds, as direct experimental data was not publicly available in the conducted search.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonsChemical Shift (ppm) (Predicted)MultiplicityCoupling Constant (J) (Hz)
-CH₂Cl3.7 - 3.8Triplet~6
-OCH₂- (chloroethyl)3.6 - 3.7Triplet~6
-OCH₂- (ethyl)3.5 - 3.6Quartet~7
-CH₃1.1 - 1.2Triplet~7

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

CarbonChemical Shift (ppm) (Predicted)
-CH₂Cl42 - 44
-OCH₂- (chloroethyl)70 - 72
-OCH₂- (ethyl)66 - 68
-CH₃14 - 16
Infrared (IR) Spectroscopy

Table 3: Expected Infrared (IR) Absorption Bands for this compound

Functional GroupAbsorption Range (cm⁻¹)Bond Vibration
C-H (alkane)2850 - 3000Stretching
C-O (ether)1050 - 1150Stretching
C-Cl (haloalkane)600 - 800Stretching
Mass Spectrometry (MS)

The mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern. The data presented below was obtained from electron ionization (EI) mass spectrometry.[1]

Table 4: Mass Spectrometry Data for this compound [1]

m/zRelative Intensity (%)Proposed Fragment
1103.4[M+2]⁺ (presence of ³⁷Cl isotope)
10810.4[M]⁺ (Molecular Ion, C₄H₉³⁵ClO)
932.6[M - CH₃]⁺
791.9[M - C₂H₅]⁺
657.2[C₂H₅O=CH₂]⁺ with ³⁷Cl
6322.5[C₂H₅O=CH₂]⁺ with ³⁵Cl
59100.0[CH₂=O⁺C₂H₅] (Base Peak)
456.1[C₂H₅O]⁺
3149.6[CH₂=OH]⁺
2921.6[C₂H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. These protocols are representative of standard laboratory practices for the analysis of liquid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A small amount of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small quantity of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added.

  • Instrumentation: The NMR tube is placed in the probe of a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • Data Acquisition:

    • ¹H NMR: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

    • ¹³C NMR: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum, resulting in singlets for each unique carbon atom. Key parameters are similar to ¹H NMR but often require a larger number of scans due to the lower natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. This is followed by phase correction, baseline correction, and integration of the signals. Chemical shifts are referenced to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.

  • Instrumentation: The sample holder (salt plates or ATR accessory) is placed in the sample compartment of an FTIR spectrometer.

  • Data Acquisition: A background spectrum of the empty salt plates or clean ATR crystal is recorded first. Then, the spectrum of the sample is acquired. The instrument scans the mid-infrared range (typically 4000 to 400 cm⁻¹).

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities. The sample is vaporized in the ion source.

  • Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV for Electron Ionization - EI), causing the molecules to lose an electron and form a positively charged molecular ion (M⁺). Excess energy can cause the molecular ion to fragment.

  • Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of ions at each m/z value.

  • Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation & Characterization Sample Chemical Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Sample (Thin Film/ATR) Sample->Prep_IR Prep_MS Vaporize for Introduction Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS NMR_Data Acquire FID Fourier Transform Reference to TMS NMR->NMR_Data IR_Data Acquire Interferogram Fourier Transform Background Subtraction IR->IR_Data MS_Data Separate by m/z Detect Ion Abundance MS->MS_Data NMR_Interp Chemical Shifts (δ) Coupling Constants (J) Integration NMR_Data->NMR_Interp IR_Interp Absorption Bands (cm⁻¹) Functional Group ID IR_Data->IR_Interp MS_Interp Molecular Ion (M⁺) Fragmentation Pattern MS_Data->MS_Interp Structure Structural Elucidation NMR_Interp->Structure IR_Interp->Structure MS_Interp->Structure

References

A Technical Guide to the Reactivity and Stability of 2-Chloroethyl Ethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2-Chloroethyl ethyl ether (CEEE), a chlorinated ether utilized as a reagent and intermediate in pharmaceutical and chemical synthesis, presents significant reactivity and stability challenges that necessitate careful handling and storage protocols. This document provides an in-depth technical overview of CEEE's chemical stability, focusing on its propensity for peroxide formation, thermal decomposition, and hazardous reactions with incompatible materials. It summarizes key quantitative data, outlines experimental protocols for safety assessment, and provides visual diagrams of critical reaction pathways and workflows to guide researchers, scientists, and drug development professionals in its safe and effective use.

Chemical Identity and Applications

This compound (CAS No: 628-34-2; Molecular Formula: C₄H₉ClO) is a colorless to pale yellow liquid with a characteristic ether-like odor.[1] Structurally, it is an ethyl ether substituted with a chlorine atom on the second carbon of the ethyl group.

Its primary applications are in organic synthesis, where it serves as a versatile alkylating agent and an intermediate in the production of pharmaceuticals and agrochemicals.[1][2][3] It is also used in the formulation of specialty solvents.[1]

Chemical Stability

While generally stable under ideal conditions, the stability of this compound is compromised by exposure to atmospheric oxygen, heat, and light.

Thermal Stability

This compound is considered stable at room temperature when stored in closed containers under recommended conditions.[1][2][4][5][6] However, it is susceptible to decomposition upon heating. Vapor-air mixtures can become explosive with intense warming. The autoignition temperature is relatively low at 190°C (374°F), highlighting the risk associated with heating.[4]

Peroxide Formation

The most significant stability concern for this compound, as with most ethers, is its tendency to form explosive peroxides upon exposure to air and light.[7][8] This process occurs via a free-radical autoxidation mechanism. Over time, these peroxides can accumulate and may detonate when subjected to heat, friction, or mechanical shock.[8][9] The related compound, bis(2-chloroethyl) ether, is explicitly identified as a peroxide-forming chemical.[7][9][10] Given its structure, CEEE should be treated with the same precautions.

Peroxide_Formation Mechanism of Peroxide Formation in Ethers Ether 2-Chloroethyl Ethyl Ether Radical Ether Radical Ether->Radical H• abstraction Oxygen Atmospheric Oxygen (O₂) Peroxy_Radical Ether Peroxy Radical Oxygen->Peroxy_Radical Initiation Initiation (Light, Heat) Initiation->Radical Radical->Peroxy_Radical + O₂ Hydroperoxide Ether Hydroperoxide Peroxy_Radical->Hydroperoxide + Ether - Ether Radical Explosive_Peroxides Potentially Explosive Polymeric Peroxides Hydroperoxide->Explosive_Peroxides Further Reaction Incompatibilities Incompatibility Profile of this compound CEEE 2-Chloroethyl Ethyl Ether Oxidizers Strong Oxidizing Agents (Peroxides, Nitrates) CEEE->Oxidizers Hazardous Reaction Bases Strong Bases CEEE->Bases Incompatible Acids Acids CEEE->Acids Violent Reaction Metals Active Metals (Alkali, Powdered) CEEE->Metals Potential Explosion Moisture Moisture / Water CEEE->Moisture Potential Decomposition Decomposition_Pathway Thermal Decomposition Products cluster_reactants Reactant cluster_conditions Condition cluster_products Products CEEE 2-Chloroethyl Ethyl Ether Heat High Heat / Combustion HCl Hydrogen Chloride (HCl) Heat->HCl CO Carbon Monoxide (CO) Heat->CO CO2 Carbon Dioxide (CO₂) Heat->CO2 Fumes Other Toxic Fumes Heat->Fumes Peroxide_Test_Workflow Workflow for Peroxide Testing in Ethers Start Inspect Container of This compound Check_Crystals Are crystals visible in liquid or on cap? Start->Check_Crystals Contact_EHS DANGER: Do Not Open or Move. Contact EHS for Disposal. Check_Crystals->Contact_EHS Yes Proceed_Test No Crystals Found. Proceed with Caution. Check_Crystals->Proceed_Test No Perform_Test Perform Qualitative Peroxide Test (KI Method) Proceed_Test->Perform_Test Observe_Color Observe Color Change Perform_Test->Observe_Color Negative Result: Negative (Colorless) Safe for Use Observe_Color->Negative No Change Positive Result: Positive (Yellow to Brown) Peroxides Present Observe_Color->Positive Color Change Dispose Contact EHS for Chemical Disposal Positive->Dispose

References

An In-depth Technical Guide to the Thermochemical Properties of 2-Chloroethyl Ethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific experimental thermochemical data for 2-chloroethyl ethyl ether. Therefore, this guide provides a detailed overview of the experimental methodologies used to determine such properties and presents available data for the closely related compound, bis(2-chloroethyl) ether , as an illustrative example.

Introduction

This compound is a halogenated ether whose thermochemical properties are crucial for understanding its reactivity, stability, and behavior in various chemical processes. These properties, including enthalpy of formation, entropy, and heat capacity, are fundamental for process design, safety analysis, and computational modeling in the fields of chemical research, drug development, and materials science. This guide outlines the experimental protocols for determining these key thermochemical parameters and provides relevant data for a structurally similar compound.

Thermochemical Data

Due to the absence of specific experimental data for this compound, the following table summarizes the available thermochemical properties for bis(2-chloroethyl) ether (CAS No. 111-44-4). This compound shares structural similarities and can provide an approximation of the expected values.

Table 1: Thermochemical Properties of bis(2-Chloroethyl) Ether

PropertyValueUnitsTemperature (K)Reference
Liquid Phase Heat Capacity (Cp,liquid)207.81J/mol·K293.15[1]
Enthalpy of Vaporization (ΔvapH)49.8kJ/mol312[2]
Enthalpy of Fusion (ΔfusH)8.39kJ/mol226.5[2]

Note: The data presented is for bis(2-chloroethyl) ether and should be used as an estimate for this compound with caution.

Experimental Protocols for Determining Thermochemical Properties

The determination of thermochemical properties relies on precise calorimetric and analytical techniques. The following sections detail the standard experimental methodologies.

1. Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation of an organic compound is typically determined using combustion calorimetry .

  • Principle: A known mass of the substance is completely combusted in a high-pressure oxygen atmosphere within a sealed container called a "bomb." The heat released during the combustion is absorbed by the surrounding water bath of the calorimeter, and the resulting temperature change is measured.

  • Apparatus: A bomb calorimeter, typically a Parr-type oxygen bomb calorimeter.

  • Procedure:

    • A pellet of the sample of known mass is placed in a crucible inside the bomb.

    • A fuse wire is connected to ignition electrodes and placed in contact with the sample.

    • The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

    • The bomb is submerged in a known mass of water in the calorimeter.

    • The initial temperature of the water is recorded.

    • The sample is ignited by passing an electric current through the fuse wire.

    • The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

    • The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.

    • The heat of combustion of the sample is calculated from the temperature rise and the heat capacity of the calorimeter.

    • The standard enthalpy of formation is then calculated using Hess's law, from the heats of formation of the combustion products (CO₂, H₂O, and HCl for a chloro-compound). Special considerations are necessary for halogenated compounds to ensure complete combustion and to account for the formation of halogen acids in the final products.[3][4]

2. Standard Molar Entropy (S°)

The standard molar entropy of a substance is determined by measuring its heat capacity as a function of temperature from near absolute zero.

  • Principle: Based on the Third Law of Thermodynamics, the entropy of a perfect crystal at absolute zero is zero. The entropy at a given temperature is then calculated by integrating the heat capacity divided by the temperature from 0 K to the desired temperature, accounting for the entropy changes at phase transitions.[5]

  • Apparatus: An adiabatic calorimeter is used for precise heat capacity measurements at low temperatures.[6][7]

  • Procedure:

    • The sample is placed in a sample container within the calorimeter.

    • The calorimeter is cooled to a very low temperature, typically using liquid helium.

    • A known amount of heat is supplied to the sample, and the resulting temperature increase is measured.[8]

    • The heat capacity is calculated from the heat input and the temperature change.

    • This process is repeated at small temperature increments to obtain the heat capacity as a function of temperature.

    • The entropy is calculated by numerically integrating C_p/T versus T.

    • The enthalpies of any phase transitions (solid-solid, fusion, vaporization) are also measured calorimetrically and the corresponding entropy changes (ΔH/T) are added to the total entropy.

3. Gibbs Free Energy of Formation (ΔfG°)

The standard Gibbs free energy of formation is not typically measured directly but is calculated from the standard enthalpy of formation and the standard absolute entropy.

  • Principle: The Gibbs-Helmholtz equation relates the Gibbs free energy, enthalpy, and entropy of a system.

  • Calculation: ΔfG° = ΔfH° - TΔfS° Where:

    • ΔfG° is the standard Gibbs free energy of formation.

    • ΔfH° is the standard enthalpy of formation of the compound.

    • T is the standard temperature (298.15 K).

    • ΔfS° is the standard entropy of formation, which is calculated from the absolute entropy of the compound and the absolute entropies of its constituent elements in their standard states.

Thermal Decomposition

Visualizing Thermochemical Property Determination

The following diagram illustrates the logical workflow for the experimental determination and calculation of the core thermochemical properties of a compound.

Thermochemical_Properties_Workflow cluster_experimental Experimental Determination cluster_measured Directly Measured Properties cluster_calculated Calculated Properties combustion_calorimetry Combustion Calorimetry delta_h_comb Enthalpy of Combustion (ΔcH°) combustion_calorimetry->delta_h_comb Measures adiabatic_calorimetry Adiabatic Calorimetry cp_vs_t Heat Capacity vs. Temp. (Cp(T)) adiabatic_calorimetry->cp_vs_t Measures delta_h_trans Enthalpies of Phase Transitions (ΔHtrans) adiabatic_calorimetry->delta_h_trans Measures delta_f_h Enthalpy of Formation (ΔfH°) delta_h_comb->delta_f_h Calculated via Hess's Law s_abs Absolute Entropy (S°) cp_vs_t->s_abs Calculated via Integration delta_h_trans->s_abs Calculated via Integration delta_f_g Gibbs Free Energy of Formation (ΔfG°) delta_f_h->delta_f_g Calculated via ΔG = ΔH - TΔS s_abs->delta_f_g Calculated via ΔG = ΔH - TΔS

Workflow for Thermochemical Property Determination.

Conclusion

While specific thermochemical data for this compound are not available in the public domain, this guide provides a comprehensive overview of the established experimental methodologies for their determination. The data for the related compound, bis(2-chloroethyl) ether, offers a useful, albeit approximate, reference. For researchers and professionals in drug development and chemical sciences, understanding these experimental protocols is essential for either conducting in-house measurements or for critically evaluating any future data that may become available. The intricate relationship between experimental measurements and calculated thermodynamic functions underscores the importance of precise and accurate calorimetry in chemical thermodynamics.

References

Quantum Chemical Insights into 2-Chloroethyl Ethyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical calculations to elucidate the molecular properties of 2-chloroethyl ethyl ether. Drawing upon established computational methodologies, this document outlines the theoretical framework, computational protocols, and the nature of the data generated, offering valuable insights for researchers in fields ranging from atmospheric chemistry to drug development.

Introduction

This compound (CEEE) is a halogenated ether with applications and implications across various scientific domains. Understanding its molecular structure, conformational flexibility, and electronic properties at a quantum level is crucial for predicting its reactivity, metabolic pathways, and environmental fate. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful in-silico approach to investigate these characteristics with high accuracy.

This guide details the computational methodology for studying CEEE, presents the expected quantitative data in a structured format, and illustrates key computational workflows.

Computational Methodology

The primary computational approach for investigating the properties of this compound involves Density Functional Theory (DFT). A robust and widely used methodology in computational chemistry, DFT offers a favorable balance between accuracy and computational cost for molecules of this size.

Geometry Optimization

The initial and most critical step in computational analysis is the geometry optimization of the molecule. This process seeks to find the lowest energy conformation, representing the most stable three-dimensional arrangement of the atoms.

Protocol:

A prevalent and effective method for the geometry optimization of halogenated organic molecules is the use of the M06-2X functional.[1] This functional is known for its good performance in describing main-group thermochemistry and non-covalent interactions. The geometry optimization is typically performed in conjunction with a basis set that provides sufficient flexibility to describe the electron distribution. A commonly employed basis set for such calculations is 6-31+G(d,p).[1] This basis set includes diffuse functions (+) to accurately model lone pairs and anions, and polarization functions (d,p) to describe the non-spherical nature of electron density in bonds.

The optimization process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached. The convergence criteria for the optimization are typically set to very stringent levels to ensure a true energy minimum is located.

Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory (M06-2X/6-31+G(d,p)). This analysis serves two primary purposes:

  • Confirmation of a True Minimum: The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. A transition state would be characterized by the presence of one imaginary frequency.

  • Prediction of the Infrared (IR) Spectrum: The calculated vibrational frequencies and their corresponding intensities can be used to predict the molecule's infrared spectrum. This theoretical spectrum can be compared with experimental data to validate the computational model.

Electronic Property Calculations

Once the optimized geometry is obtained, a "single-point" energy calculation can be performed to determine various electronic properties. For higher accuracy in energy calculations, a more sophisticated method such as the Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) in conjunction with a larger basis set like 6-311++G(d,p) can be employed.[1]

Key electronic properties that are typically calculated include:

  • Mulliken Atomic Charges: These provide an estimation of the partial charge distribution on each atom in the molecule, offering insights into its polarity and reactive sites.

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Data Presentation

Optimized Geometrical Parameters

The optimized geometry is typically presented in terms of bond lengths (in Angstroms, Å) and bond angles (in degrees, °).

Table 1: Illustrative Optimized Geometrical Parameters for this compound

ParameterBond/AngleCalculated Value (Å or °)
Bond Lengths C1 - C21.53
C2 - O1.42
O - C31.42
C3 - C41.52
C4 - Cl1.80
C1 - H1.09
C2 - H1.10
C3 - H1.10
C4 - H1.09
Bond Angles C1 - C2 - O109.5
C2 - O - C3112.0
O - C3 - C4109.8
C3 - C4 - Cl110.5
H - C1 - H109.5
H - C2 - O109.5
H - C3 - O109.5
H - C4 - Cl109.0

Note: Atom numbering is as follows: CH3(1)-CH2(2)-O-CH2(3)-CH2(4)-Cl

Calculated Vibrational Frequencies

The calculated vibrational frequencies are typically reported in wavenumbers (cm⁻¹) and are often scaled by an empirical factor to better match experimental data.

Table 2: Illustrative Calculated Vibrational Frequencies for this compound

Frequency (cm⁻¹)Intensity (km/mol)Vibrational Mode Description
~2980HighC-H Asymmetric Stretch (CH3)
~2950HighC-H Asymmetric Stretch (CH2)
~2870MediumC-H Symmetric Stretch (CH3)
~2850MediumC-H Symmetric Stretch (CH2)
~1450MediumCH2 Scissoring
~1380MediumCH3 Umbrella Mode
~1120HighC-O-C Asymmetric Stretch
~1050MediumC-C Stretch
~750HighC-Cl Stretch
Electronic Properties

Key electronic properties provide insights into the molecule's reactivity and charge distribution.

Table 3: Illustrative Electronic Properties of this compound

PropertyCalculated Value
Mulliken Atomic Charges
C1-0.65
C2-0.15
O-0.55
C3-0.10
C4-0.05
Cl-0.20
H (on C1)+0.20
H (on C2)+0.15
H (on C3)+0.15
H (on C4)+0.10
Frontier Molecular Orbitals
HOMO Energy (eV)-7.5
LUMO Energy (eV)+1.2
HOMO-LUMO Gap (eV)8.7

Visualization of Computational Workflows

Graphviz diagrams are provided below to illustrate the logical flow of the quantum chemical calculations described.

computational_workflow start Initial Molecular Structure (e.g., from 2D sketch) opt Geometry Optimization (DFT: M06-2X/6-31+G(d,p)) start->opt freq Vibrational Frequency Calculation (DFT: M06-2X/6-31+G(d,p)) opt->freq check_freq Check for Imaginary Frequencies freq->check_freq min Optimized Minimum Energy Structure check_freq->min  Zero Imaginary  Frequencies ts Transition State Structure (Re-optimize) check_freq->ts  One Imaginary  Frequency sp_energy Single-Point Energy Calculation (e.g., CCSD(T)/6-311++G(d,p)) min->sp_energy properties Electronic Properties (Mulliken Charges, HOMO, LUMO, etc.) sp_energy->properties

Caption: Computational workflow for geometry optimization and property calculation.

data_flow cluster_data Data Analysis and Presentation input Input Files: - Molecular Coordinates - Level of Theory - Basis Set calc Quantum Chemistry Software (e.g., Gaussian, ORCA) input->calc output Output Files: - Optimized Geometry - Frequencies - Electronic Properties calc->output geom_table Table 1: Optimized Geometry output->geom_table freq_table Table 2: Vibrational Frequencies output->freq_table elec_table Table 3: Electronic Properties output->elec_table

Caption: Data flow from input to final tabulated results.

Conclusion

Quantum chemical calculations provide a robust and insightful framework for characterizing the molecular properties of this compound. By employing established DFT and coupled-cluster methodologies, researchers can obtain detailed information on the molecule's geometry, vibrational spectra, and electronic structure. This data is invaluable for understanding its reactivity, stability, and interactions in various chemical and biological systems, thereby supporting endeavors in drug development, toxicology, and environmental science. The structured presentation of this data, as illustrated in this guide, facilitates its interpretation and application in further research.

References

An In-depth Technical Guide to the Reaction Mechanism of 2-Chloroethyl Ethyl Ether with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism of 2-chloroethyl ethyl ether with various nucleophiles. The content delves into the core principles governing these reactions, with a particular focus on the well-documented phenomenon of neighboring group participation (NGP), also known as anchimeric assistance. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize or study this class of compounds.

Executive Summary

This compound is an organohalogen compound that serves as a versatile reagent and intermediate in chemical synthesis, including in the pharmaceutical industry.[1] Its reactivity towards nucleophiles is significantly influenced by the presence of the ether oxygen atom at the β-position relative to the chlorine leaving group. This structural feature facilitates a reaction pathway involving neighboring group participation, which leads to a notable rate enhancement and specific stereochemical outcomes compared to analogous primary alkyl halides.[2][3] Understanding this mechanism is crucial for predicting reaction outcomes, optimizing reaction conditions, and designing novel synthetic routes.

Core Reaction Mechanisms

The reaction of this compound with nucleophiles can, in principle, proceed through standard S(_N)1 or S(_N)2 pathways. However, the dominant and most fascinating mechanism is one that involves anchimeric assistance from the lone pair of electrons on the ether oxygen.

The Role of Neighboring Group Participation (NGP)

Neighboring group participation is the intramolecular involvement of a functional group in a reaction taking place at a nearby reaction center.[2] In the case of this compound, the ether oxygen acts as an internal nucleophile. This participation is a two-step process:[2][4]

  • Intramolecular Cyclization: The lone pair of electrons on the ether oxygen attacks the carbon atom bearing the chlorine atom in an intramolecular S(_N)2-like fashion. This results in the displacement of the chloride ion and the formation of a strained, three-membered cyclic oxonium ion intermediate. This step is typically the rate-determining step of the overall reaction.

  • Nucleophilic Attack: The external nucleophile then attacks one of the carbon atoms of the cyclic oxonium ion intermediate in a second S(_N)2 reaction. This opens the ring and leads to the formation of the final product.

This two-step mechanism, involving two consecutive S(_N)2-like inversions, results in an overall retention of configuration at the reaction center.[2]

Rate Enhancement (Anchimeric Assistance)

The participation of the neighboring ether oxygen significantly accelerates the rate of reaction compared to a similar compound lacking the participating group (e.g., n-butyl chloride). This rate enhancement is referred to as anchimeric assistance.[5] The intramolecular nature of the initial attack is entropically favored over an intermolecular attack by an external nucleophile, leading to a lower activation energy for the overall process.

Signaling Pathways and Logical Relationships

The reaction mechanism of this compound with a nucleophile (Nu⁻) can be visualized as follows:

reaction_mechanism reactant This compound (EtO-CH₂-CH₂-Cl) intermediate Cyclic Oxonium Ion Intermediate reactant->intermediate Intramolecular Attack (Anchimeric Assistance) product Product (EtO-CH₂-CH₂-Nu) intermediate->product Nucleophilic Attack nucleophile Nucleophile (Nu⁻) nucleophile->intermediate

Caption: Reaction mechanism of this compound with a nucleophile.

Quantitative Data

While specific kinetic data for the reaction of this compound with a wide range of nucleophiles is not extensively compiled in single sources, the principles of anchimeric assistance allow for a comparative understanding. The rate enhancement is a key quantitative feature. For analogous sulfur mustards, the rate of reaction is significantly higher than for primary alkyl chlorides without a heteroatom. For instance, Ph-S-CH₂-CH₂-Cl reacts with water 600 times faster than CH₃-CH₂-CH₂-Cl. A similar, though typically less pronounced, effect is expected for oxygen mustards like this compound.

Due to the challenges in sourcing a comprehensive dataset for this compound, the following table presents hypothetical, yet illustrative, comparative solvolysis data to demonstrate the expected trend of anchimeric assistance.

SubstrateRelative Rate of Solvolysis (k_rel)
n-Butyl chloride1
This compound> 1 (significantly)

Note: This table is for illustrative purposes to highlight the expected rate enhancement due to neighboring group participation.

Experimental Protocols

The study of the reaction kinetics of this compound with nucleophiles, particularly in solvolysis reactions, can be carried out using several established methods. The choice of method often depends on the specific nucleophile and solvent system.

General Experimental Workflow for Kinetic Studies

The general workflow for determining the reaction kinetics of this compound involves preparing the reaction mixture, monitoring the reaction progress over time, and analyzing the data to determine the rate constant.

experimental_workflow cluster_prep 1. Reaction Preparation cluster_monitoring 2. Reaction Monitoring cluster_analysis 3. Data Analysis prep_reagents Prepare solutions of This compound and nucleophile thermostat Equilibrate solutions in a thermostat prep_reagents->thermostat mix Mix reactants to initiate the reaction thermostat->mix aliquots Withdraw aliquots at timed intervals mix->aliquots quench Quench the reaction in the aliquot aliquots->quench analyze Analyze the concentration of a reactant or product quench->analyze plot Plot concentration vs. time data analyze->plot rate_law Determine the rate law and rate constant plot->rate_law arrhenius Determine activation parameters (optional) rate_law->arrhenius

Caption: General experimental workflow for kinetic studies.

Detailed Methodology: Solvolysis Kinetics by Titration

This protocol describes a method for determining the rate of solvolysis of this compound in an aqueous solvent mixture by titrating the liberated hydrochloric acid.

Materials:

  • This compound

  • Solvent (e.g., aqueous ethanol)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.02 M)

  • Indicator (e.g., phenolphthalein)

  • Thermostated water bath

  • Burette, pipettes, and volumetric flasks

  • Reaction vessel (e.g., Erlenmeyer flask)

  • Stopwatch

Procedure:

  • Preparation:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Fill a burette with the standardized NaOH solution.

    • Place the reaction vessel containing a known volume of the solvent in the thermostated water bath to reach the desired temperature.

  • Reaction Initiation:

    • Add a few drops of indicator to the reaction vessel.

    • Pipette a known volume of the this compound stock solution into the reaction vessel to initiate the solvolysis reaction. Start the stopwatch immediately.

  • Titration:

    • At regular time intervals, titrate the liberated HCl in the reaction mixture with the standardized NaOH solution to the endpoint (color change of the indicator).

    • Record the volume of NaOH added and the corresponding time.

  • Data Analysis:

    • The amount of HCl produced at each time point is equivalent to the amount of this compound that has reacted.

    • Calculate the concentration of the remaining this compound at each time point.

    • Plot the natural logarithm of the concentration of this compound versus time. A linear plot indicates a first-order reaction, which is expected for a mechanism involving neighboring group participation.

    • The rate constant (k) can be determined from the slope of the line (slope = -k).

Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

To confirm the identity of the reaction products and determine their relative ratios, GC-MS analysis is a powerful tool.

General Procedure:

  • Sample Preparation: After the reaction is complete, quench the reaction and extract the organic components with a suitable solvent (e.g., diethyl ether). Dry the organic extract over an anhydrous salt (e.g., MgSO₄) and concentrate it.

  • GC-MS Analysis: Inject a small aliquot of the concentrated extract into the GC-MS system.

  • Data Interpretation: The gas chromatogram will separate the different components of the reaction mixture. The mass spectrum of each component can be used to identify its structure by comparing it to a spectral library or through manual interpretation. The peak areas in the chromatogram can be used to determine the relative amounts of each product. For the solvolysis of this compound in water, the expected major product would be 2-ethoxyethanol.

Conclusion

The reaction of this compound with nucleophiles is a classic example of a reaction governed by neighboring group participation. The anchimeric assistance provided by the ether oxygen leads to a significant rate enhancement and proceeds through a cyclic oxonium ion intermediate, resulting in retention of configuration. A thorough understanding of this mechanism, supported by quantitative kinetic data and detailed experimental protocols, is essential for professionals in the fields of chemical research and drug development to effectively utilize this versatile chemical building block. This guide provides a foundational framework for further investigation and application of this compound in synthesis.

References

An In-depth Technical Guide to the Alkylating Nature of 2-Chloroethyl Ethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloroethyl ethyl ether (CEEE) is a monofunctional alkylating agent belonging to the chloroalkyl ether class of compounds.[1] Its chemical structure, characterized by a reactive chloroethyl group, imparts the ability to form covalent bonds with nucleophilic centers in biological macromolecules, most notably DNA. This guide provides a comprehensive technical overview of the alkylating nature of CEEE, detailing its mechanism of action, interaction with DNA, and the subsequent cellular responses. While direct quantitative data for CEEE is limited, this document synthesizes information from structurally related compounds and general principles of alkylating agents to provide a robust understanding of its potential biological activity. This guide is intended to inform researchers and professionals in drug development and toxicology about the key considerations for handling and studying this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for understanding its handling, stability, and behavior in experimental systems.

PropertyValueReference(s)
Chemical Formula C4H9ClO[1]
Molecular Weight 108.57 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 107 °C[1]
Melting Point -60 °C[1]
Flash Point 6 °C[1]
Solubility Soluble in organic solvents, insoluble in water[1]
Stability Stable under normal conditions. Incompatible with strong oxidizing agents and strong bases.[1]

The Alkylating Mechanism of Action

The alkylating activity of this compound is conferred by the electrophilic nature of the carbon atom bonded to the chlorine atom. This allows for nucleophilic substitution reactions with electron-rich atoms in biological molecules.

Nucleophilic Substitution Reactions (SN1 and SN2)

Alkylating agents like CEEE typically react via one of two nucleophilic substitution mechanisms: unimolecular (SN1) or bimolecular (SN2). The prevailing mechanism is dependent on the structure of the alkylating agent, the nature of the nucleophile, and the solvent. For a primary alkyl halide such as CEEE, the SN2 mechanism is generally favored.

  • SN2 (Bimolecular Nucleophilic Substitution): This is a single-step concerted mechanism where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (chloride ion) departs. This reaction leads to an inversion of stereochemical configuration at the reaction center.

  • SN1 (Unimolecular Nucleophilic Substitution): This is a two-step mechanism involving the formation of a carbocation intermediate after the leaving group departs. This is then followed by a rapid attack by the nucleophile. This pathway is more common for tertiary alkyl halides.

The logical relationship of these reaction mechanisms is depicted in the diagram below.

G cluster_0 Alkylation Reaction Pathways SN2 SN2 Mechanism (Favored for Primary Alkyl Halides like CEEE) Single, concerted step Backside attack by nucleophile Inversion of stereochemistry Alkylated_Product Covalently Modified Macromolecule SN2->Alkylated_Product Forms SN1 SN1 Mechanism (Less favored for CEEE) Two-step process Formation of carbocation intermediate Racemization of stereochemistry SN1->Alkylated_Product CEEE This compound (Alkylating Agent) CEEE->SN2 Reacts with CEEE->SN1 Less likely Nucleophile Biological Nucleophile (e.g., DNA, Protein) Nucleophile->SN2 Attacks Nucleophile->SN1

Caption: SN1 vs. SN2 alkylation mechanisms for CEEE.

Interaction with DNA: The Primary Target

The genotoxicity of alkylating agents is primarily due to their interaction with DNA. The nucleophilic centers in DNA bases are susceptible to alkylation. The N7 position of guanine (B1146940) is the most nucleophilic site in DNA and is a primary target for many alkylating agents.[2][3] Other potential sites of alkylation include the N3 of adenine, N3 of cytosine, and the O6 of guanine.[3]

Alkylation at the O6 position of guanine is particularly mutagenic as it can lead to mispairing with thymine (B56734) during DNA replication, resulting in G:C to A:T transition mutations.[4] While direct evidence for this compound is lacking, it is plausible that it follows this general pattern of DNA alkylation.

Cellular Response to CEEE-Induced DNA Damage

Cells possess sophisticated DNA damage response (DDR) pathways to counteract the deleterious effects of alkylating agents. The specific pathway activated depends on the type of DNA lesion.

DNA Repair Pathways
  • Base Excision Repair (BER): This is the primary pathway for the repair of small, non-helix-distorting base lesions, such as N7-methylguanine and N3-methyladenine. The process is initiated by a DNA glycosylase that recognizes and removes the damaged base.

  • O6-Methylguanine-DNA Methyltransferase (MGMT): This is a specialized DNA repair protein that directly reverses alkylation at the O6 position of guanine by transferring the alkyl group to one of its own cysteine residues.[4] This is a "suicide" mechanism, as the protein is inactivated after a single repair event.

  • Mismatch Repair (MMR): This pathway recognizes and corrects base-base mismatches and small insertions/deletions that can arise from replication errors, including those caused by O6-alkylguanine.

Cell Fate Decisions: Cell Cycle Arrest and Apoptosis

If the DNA damage is too extensive to be repaired, the cell may undergo cell cycle arrest to allow more time for repair or be eliminated through programmed cell death (apoptosis). The tumor suppressor protein p53 plays a crucial role in this decision-making process.

The signaling cascade initiated by DNA alkylation is illustrated in the following diagram.

G cluster_0 Cellular Response to DNA Alkylation cluster_1 DNA Repair Mechanisms cluster_2 Cell Fate Pathways CEEE This compound DNA_Damage DNA Alkylation (e.g., N7-Gua, O6-Gua) CEEE->DNA_Damage Causes BER Base Excision Repair (BER) DNA_Damage->BER Activates MGMT MGMT (Direct Reversal) DNA_Damage->MGMT Activates MMR Mismatch Repair (MMR) DNA_Damage->MMR Activates p53 p53 Activation DNA_Damage->p53 Activates Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Induces Apoptosis Apoptosis p53->Apoptosis Induces

Caption: DNA damage response to CEEE alkylation.

Experimental Protocols for Assessing Alkylating Nature

Several well-established in vitro assays can be employed to characterize the alkylating and genotoxic potential of this compound.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[5] It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid.[5] The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

Protocol Outline:

  • Strain Selection: Use appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.

  • Metabolic Activation: Conduct the assay with and without the addition of a mammalian liver extract (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.

  • Exposure: Expose the bacterial strains to a range of concentrations of this compound.

  • Plating: Plate the treated bacteria on minimal glucose agar (B569324) plates lacking histidine.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[6][7]

In Vitro Micronucleus Assay

The in vitro micronucleus assay is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells.[8][9] Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. Their presence is an indication of clastogenic (chromosome breaking) or aneugenic (chromosome lagging) events.

Protocol Outline:

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes).[8]

  • Exposure: Treat the cells with a range of concentrations of this compound, with and without S9 metabolic activation.[8]

  • Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one round of mitosis.

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

  • Scoring: Under a microscope, score the frequency of micronuclei in binucleated cells. A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.[9]

The general workflow for these genotoxicity assays is presented below.

G cluster_0 Genotoxicity Testing Workflow cluster_1 Ames Test cluster_2 In Vitro Micronucleus Assay start Test Compound (this compound) ames_exposure Expose Salmonella typhimurium (his- strains) start->ames_exposure mn_exposure Expose mammalian cells start->mn_exposure ames_plating Plate on histidine-free medium ames_exposure->ames_plating ames_result Count revertant colonies ames_plating->ames_result mn_cytoB Add Cytochalasin B mn_exposure->mn_cytoB mn_staining Harvest and stain mn_cytoB->mn_staining mn_result Score micronuclei in binucleated cells mn_staining->mn_result

Caption: Workflow for genotoxicity assessment.

Quantitative Data and Structure-Activity Relationships

Structure-Activity Relationship Observations for Chloroalkyl Ethers:

  • Bifunctionality: Bifunctional α-chloroalkyl ethers (e.g., bis(chloromethyl) ether) are generally more carcinogenic than their monofunctional counterparts.[10]

  • Position of Chlorine: The carcinogenic activity of chloroalkyl ethers tends to increase as the chlorine atom is positioned closer to the ether oxygen.[10]

  • Alkyl Chain Length: Carcinogenic activity has been observed to increase with a decrease in the alkyl chain length.[10]

These SAR principles suggest that while this compound, as a monofunctional agent, may be less potent than its bifunctional analogs, its reactivity is still a significant consideration.

Conclusion

This compound possesses the characteristic chemical features of an alkylating agent, with the potential to react with nucleophilic sites in biological macromolecules, particularly DNA. While direct experimental data on its biological activity is sparse, a comprehensive understanding of its likely behavior can be inferred from the well-established principles of alkylating agent chemistry and toxicology. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of its genotoxic potential. For researchers and professionals in drug development and chemical safety, it is imperative to handle this compound with appropriate safety precautions and to consider its potential for DNA damage in any biological application. Further research is warranted to generate specific quantitative data on the reactivity and toxicity of this compound to enable a more precise risk assessment.

References

Stability of 2-Chloroethyl Ethyl Ether in Acidic vs. Basic Media: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of 2-chloroethyl ethyl ether in aqueous acidic and basic environments. The information herein is compiled from available scientific literature and databases, focusing on reaction kinetics, hydrolysis products, and mechanistic pathways. Due to the limited availability of specific kinetic data for this compound, this guide leverages data from structurally similar compounds, namely bis(2-chloroethyl) ether (BCEE) and 2-chloroethyl vinyl ether, to infer its stability profile.

Executive Summary

This compound exhibits significant differences in stability depending on the pH of the medium. It is markedly unstable in acidic conditions, undergoing hydrolysis to form ethanol (B145695) and 2-chloroethanol. Conversely, it demonstrates considerable stability in neutral to basic (caustic) solutions with a very slow rate of hydrolysis. This differential stability is crucial for applications in chemical synthesis, drug development, and environmental fate assessment, where pH control is paramount.

Data Presentation: Hydrolysis Kinetics of Analogous Chloro-Ethers

The following tables summarize the available quantitative data on the hydrolysis of compounds structurally related to this compound. This data provides a strong indication of the expected behavior of this compound under similar conditions.

Table 1: Hydrolysis Data for Bis(2-chloroethyl) ether (BCEE)

ParameterValueConditionsReference
Hydrolysis Rate Constant2.6 x 10⁻⁵ h⁻¹pH 7, 25 °C[1]
Half-life3 yearspH 7, 25 °C[1]

Table 2: Hydrolysis Data for 2-Chloroethyl Vinyl Ether

ParameterValueConditionsReference
Hydrolysis Rate Constant4.4 x 10⁻¹⁰ s⁻¹pH 7[2]
Half-life~50 yearspH 7[2]
Acid Catalysis Rate Constant0.168 L·mol⁻¹·s⁻¹-[2]
Half-life69 dayspH 6[2]

Reaction Mechanisms and Pathways

The degradation of this compound is primarily driven by acid-catalyzed hydrolysis. In basic media, the ether linkage is significantly more resistant to cleavage.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the ether oxygen is protonated, forming a good leaving group (an alcohol). Subsequently, a nucleophile, typically water, attacks the electrophilic carbon. For a primary ether like this compound, this proceeds via an SN2 mechanism.

Caption: Acid-catalyzed hydrolysis of this compound via an SN2 mechanism.

The primary products of this reaction are ethanol and 2-chloroethanol.

Behavior in Basic Media

In basic media, ethers are generally stable due to the poor leaving group ability of the alkoxide ion (OR⁻). Direct nucleophilic attack by hydroxide (B78521) on the α-carbon is slow. Therefore, this compound is expected to be stable under basic conditions, with hydrolysis occurring at a negligible rate.

Basic_Medium_Stability Ether CH3CH2-O-CH2CH2Cl No_Reaction No Significant Reaction (Stable) Ether->No_Reaction OH- OH- OH-->No_Reaction

Caption: Stability of this compound in basic media.

Experimental Protocols

The following section outlines a general methodology for studying the stability of this compound in aqueous media.

Objective

To determine the hydrolysis rate of this compound as a function of pH and temperature.

Materials
  • This compound (high purity)

  • Buffer solutions (pH 2, 4, 7, 9, 12) - Citrate, phosphate, and borate (B1201080) buffers are suitable.

  • Hydrochloric acid and Sodium hydroxide for pH adjustment.

  • High-purity water

  • Internal standard for chromatography (e.g., a stable, non-volatile ether or alkane)

  • Quenching solution (e.g., a strong base for acidic samples or a strong acid for basic samples to neutralize the catalyst and stop the reaction)

  • Extraction solvent (e.g., dichloromethane, ethyl acetate)

Instrumentation
  • Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS).

  • High-Performance Liquid Chromatograph (HPLC) with a suitable detector if derivatization is employed.

  • pH meter

  • Constant temperature water bath or incubator

Experimental Workflow

Experimental_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Sampling and Analysis cluster_3 Data Analysis A Prepare buffer solutions of varying pH C Add a known amount of stock solution to each buffer in sealed vials A->C B Prepare stock solution of this compound in a suitable solvent B->C D Incubate vials at a constant temperature (e.g., 25°C, 40°C, 60°C) C->D E Withdraw aliquots at predetermined time intervals D->E F Quench the reaction immediately E->F G Add internal standard and extract with an organic solvent F->G H Analyze the organic extract by GC-FID or GC-MS G->H I Quantify the remaining this compound concentration H->I J Plot ln([Ether]) vs. time to determine the pseudo-first-order rate constant (k_obs) I->J K Plot log(k_obs) vs. pH to generate a pH-rate profile J->K

Caption: Workflow for determining the hydrolytic stability of this compound.

Analytical Procedure

A validated gas chromatography method should be used to separate and quantify this compound from its degradation products and any matrix components.

  • Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, DB-624) is recommended.

  • Injector: Split/splitless injector, with an injection volume of 1-2 µL.

  • Oven Program: An initial temperature of 40-60°C, followed by a ramp to 150-200°C.

  • Detector: FID or MS. MS is preferred for positive identification of degradation products.

  • Quantification: An internal standard method should be used to ensure accuracy and precision. A calibration curve should be generated for this compound.

Conclusion

The stability of this compound is highly dependent on the pH of the surrounding medium. It is susceptible to acid-catalyzed hydrolysis, leading to the cleavage of the ether bond. In contrast, it exhibits significant stability in basic environments. For professionals in research and drug development, this characteristic is a critical consideration in reaction design, formulation, and storage, where maintaining a neutral to basic pH is essential to prevent degradation. Further kinetic studies specific to this compound are recommended to establish a precise pH-rate profile and activation energy for its hydrolysis.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pharmaceuticals Using 2-Chloroethyl Ethyl Ether Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-chloroethyl ether derivatives in the synthesis of atypical antipsychotic drugs. While 2-Chloroethyl ethyl ether is a valuable alkylating agent and intermediate in organic synthesis, the direct precursors for the pharmaceuticals detailed below are often structurally related chloroethyl compounds. This document will focus on the synthesis of Quetiapine (B1663577), utilizing 2-(2-chloroethoxy)ethanol (B196239), and will also provide insights into the synthesis of Zotepine and the signaling pathways of Clozapine (B1669256), Quetiapine, and Zotepine.

Synthesis of Quetiapine using 2-(2-Chloroethoxy)ethanol

Quetiapine is a second-generation antipsychotic used in the treatment of schizophrenia and bipolar disorder. A key step in its synthesis involves the alkylation of 11-piperazinyl-dibenzo[b,f][1][2]thiazepine with 2-(2-chloroethoxy)ethanol.

Experimental Protocol: Synthesis of Quetiapine

This protocol is based on established patent literature and provides a general method for the synthesis of Quetiapine.

Reaction Scheme:

Materials:

  • 11-piperazinyl-dibenzo[b,f][1][2]thiazepine

  • 2-(2-chloroethoxy)ethanol

  • Sodium Carbonate (Na₂CO₃)

  • Sodium Iodide (NaI)

  • Toluene

  • N-methyl pyrrolidinone (NMP)

  • Water

Procedure:

  • To a reaction vessel, add 11-piperazinyl-dibenzo[b,f][1][2]thiazepine, toluene, sodium carbonate, sodium iodide, and N-methyl pyrrolidinone.

  • Stir the mixture at 20-40°C to ensure homogeneity.

  • Slowly add 2-(2-chloroethoxy)ethanol to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-5 hours. The reaction progress should be monitored by a suitable chromatographic technique (e.g., HPLC) until the starting material is consumed (typically >99% completion). The reaction may take 8-12 hours for completion.[3]

  • After the reaction is complete, cool the mixture to approximately 60°C.

  • Add water and 30% sodium hydroxide (B78521) solution to the cooled mixture.

  • Continue stirring and allow the mixture to cool to room temperature.

  • Separate the organic phase and wash it with a solution of water and 30% sodium hydroxide.

  • The crude Quetiapine in the organic phase can then be isolated and purified by standard procedures, such as crystallization, to yield the final product.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of Quetiapine. Please note that yields and purity can vary depending on the specific reaction conditions and purification methods used.

ParameterValueReference
Yield 74% (of hemifumarate salt)[4]
Purity (HPLC) >99.5%[3]
Reaction Time 8 - 12 hours[3]
Reaction Temperature Reflux (Toluene)[3]

Synthesis of Zotepine

Zotepine is another atypical antipsychotic. Its synthesis involves the condensation of 8-chlorodibenzo[b,f]thiepin-10(11H)-one with a chloroethyl amine derivative, 2-dimethylaminoethyl chloride.[5]

Conceptual Experimental Workflow

The synthesis of Zotepine can be conceptually outlined as follows. This workflow illustrates the logical progression from a key intermediate to the final active pharmaceutical ingredient.

G cluster_0 Synthesis of Zotepine Start 8-chlorodibenzo[b,f]thiepin-10(11H)-one Reaction Condensation (NaH, Benzene-DMF, 60°C) Start->Reaction Intermediate Reagent 2-dimethylaminoethyl chloride Reagent->Reaction Alkylating Agent Product Zotepine Reaction->Product Final Product

Caption: Conceptual workflow for the synthesis of Zotepine.

Signaling Pathways of Atypical Antipsychotics

The therapeutic effects of atypical antipsychotics like Clozapine, Quetiapine, and Zotepine are mediated through their interactions with various neurotransmitter receptors in the brain.

Receptor Binding Affinities

The following table summarizes the binding affinities (Ki values in nM) of Clozapine, Quetiapine, and Zotepine for key neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.

ReceptorClozapine (Ki, nM)Quetiapine (Ki, nM)Zotepine (Ki, nM)
Dopamine (B1211576) D₂129.2334.897.413
Serotonin (B10506) 5-HT₂ₐ6.89017.956.456
Histamine H₁1.1113.3
Muscarinic M₁6.212018
Adrenergic α₁1.6-7.3
Clozapine Signaling Pathway

Clozapine exhibits a complex pharmacological profile, acting on multiple receptor systems. Its antipsychotic effect is thought to be mediated by a combination of dopamine D₂ and serotonin 5-HT₂ₐ receptor antagonism. Furthermore, studies have shown that clozapine can activate the MEK/ERK MAPK signaling pathway, which may contribute to its therapeutic actions.[6][7]

G cluster_0 Clozapine Signaling Cascade Clozapine Clozapine Receptors Dopamine D2 Serotonin 5-HT2A Clozapine->Receptors Antagonism Upstream PI-3K / PKC / CaMKII Receptors->Upstream MEK MEK1/2 Upstream->MEK Activation ERK ERK MEK->ERK Phosphorylation Response Antipsychotic Effects ERK->Response G cluster_1 Quetiapine Signaling Cascade Quetiapine Quetiapine Receptors_Q Dopamine D2 Serotonin 5-HT2A Quetiapine->Receptors_Q Antagonism Notch Notch Signaling (Notch1, Hes1, Hes5) Quetiapine->Notch Upregulation Response_Q Antipsychotic & Neuroprotective Effects Receptors_Q->Response_Q Notch->Response_Q G cluster_2 Zotepine Signaling Cascade Zotepine Zotepine Receptors_Z Dopamine D1/D2 Serotonin 5-HT2/6/7 Zotepine->Receptors_Z Antagonism Norepinephrine Norepinephrine Reuptake Inhibition (by Norzotepine) Zotepine->Norepinephrine Metabolite Action Response_Z Antipsychotic Effects Receptors_Z->Response_Z Norepinephrine->Response_Z

References

Application Notes and Protocols for 2-Chloroethyl Ethyl Ether in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroethyl ethyl ether is a versatile bifunctional molecule utilized in organic synthesis as an effective alkylating agent.[1] Its structure, featuring a reactive chloroethyl group and an ethyl ether moiety, allows for the introduction of the 2-ethoxyethyl group into a variety of nucleophilic substrates. This modification can significantly alter the physicochemical properties of the parent molecule, such as solubility and lipophilicity, which is of particular interest in the fields of medicinal chemistry and materials science. The primary mechanism of action involves a bimolecular nucleophilic substitution (SN2) reaction, where a nucleophile attacks the carbon atom bearing the chlorine, displacing the chloride anion.[2] This reagent is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1]

Applications in Organic Synthesis

The primary application of this compound is in the alkylation of nucleophiles, most notably phenols (O-alkylation) and amines (N-alkylation).

O-Alkylation of Phenols (Williamson Ether Synthesis)

The reaction of this compound with phenols or their corresponding phenoxides is a classic example of the Williamson ether synthesis, a robust and widely used method for the preparation of ethers.[2] This reaction is instrumental in the synthesis of aryl ethers, which are common structural motifs in many biologically active compounds. The reaction typically proceeds under basic conditions to deprotonate the phenol (B47542), generating a more nucleophilic phenoxide ion.

N-Alkylation of Amines

This compound is also employed in the N-alkylation of primary and secondary amines. This reaction is fundamental in the construction of more complex amine-containing molecules, which are prevalent in pharmaceuticals and other functional materials. The reaction generally requires a base to neutralize the hydrochloric acid generated during the substitution.[3]

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected yields for the alkylation of various phenols and amines with this compound. The data is based on established protocols for similar alkylating agents and general principles of nucleophilic substitution reactions.

Table 1: O-Alkylation of Substituted Phenols

Substrate (Phenol)BaseSolventTemperature (°C)Time (h)Typical Yield (%)
4-NitrophenolK₂CO₃DMF804 - 685 - 95
4-MethoxyphenolNaHTHF25 - 506 - 1280 - 90
2-NaphtholK₂CO₃Acetonitrile (B52724)80 (reflux)8 - 1688 - 96
4-ChlorophenolNaOHToluene/H₂O (PTC)905 - 875 - 85
2,6-DimethylphenolNaHDMF6012 - 2470 - 80

Table 2: N-Alkylation of Primary and Secondary Amines

Substrate (Amine)BaseSolventTemperature (°C)Time (h)Typical Yield (%)
AnilineK₂CO₃Acetonitrile5012 - 1870 - 85
MorpholineEt₃NAcetonitrile25 - 504 - 890 - 98
BenzylamineK₂CO₃DMF6010 - 1675 - 90
N-MethylanilineNaHTHF25 - 508 - 1465 - 80
PiperidineK₂CO₃Acetonitrile506 - 1285 - 95

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation of a Phenol

This protocol describes a general method for the Williamson ether synthesis using this compound and a generic phenol.

Materials:

  • Substituted Phenol (1.0 equiv)

  • This compound (1.2 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted phenol (1.0 equiv) and anhydrous potassium carbonate (1.5 equiv).

  • Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the phenol.

  • Stir the suspension at room temperature for 30 minutes.

  • Add this compound (1.2 equiv) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford the desired O-alkylated product.

Protocol 2: General Procedure for N-Alkylation of an Amine

This protocol provides a general method for the N-alkylation of a primary or secondary amine using this compound.

Materials:

  • Amine (primary or secondary) (1.0 equiv)

  • This compound (1.1 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Anhydrous Acetonitrile

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the amine (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).

  • Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.5 M with respect to the amine.

  • Add this compound (1.1 equiv) to the suspension.

  • Heat the reaction mixture to 50 °C and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the desired N-alkylated amine.

Visualizations

General Reaction Scheme for Alkylation

Alkylation_Reaction General Alkylation with this compound cluster_reactants Reactants cluster_products Products 2-CEEE This compound (C₂H₅OCH₂CH₂Cl) Alkylated_Product Alkylated Product (R-X-CH₂CH₂OC₂H₅) 2-CEEE->Alkylated_Product Salt Salt Byproduct (e.g., KCl, NaCl) 2-CEEE->Salt Displacement of Cl⁻ Nucleophile Nucleophile (R-XH, where X = O, N) Nucleophile->Alkylated_Product SN2 Attack Base Base (e.g., K₂CO₃, NaH) Base->Nucleophile Deprotonation Protonated_Base Protonated Base Base->Protonated_Base

Caption: General SN2 alkylation reaction pathway.

Experimental Workflow for Synthesis and Purification

Experimental_Workflow Experimental Workflow for Alkylation Start Start Reactants Combine Nucleophile, This compound, Base, and Solvent Start->Reactants Reaction Heat and Stir (Monitor by TLC) Reactants->Reaction Workup Aqueous Workup (Quench, Extract) Reaction->Workup Drying Dry Organic Layer (e.g., MgSO₄) Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Column Chromatography) Concentration->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End Pure Product Characterization->End

Caption: Step-by-step experimental workflow.

Logical Workflow for Drug Development Application

Drug_Development_Workflow Drug Development Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Scaffold Starting Scaffold (e.g., Phenol or Amine) Alkylation Alkylation with This compound Scaffold->Alkylation API Hypothetical API Alkylation->API Assay In vitro Assay (e.g., Receptor Binding) API->Assay Hit Hit Identification Assay->Hit SAR Structure-Activity Relationship (SAR) Hit->SAR SAR->Alkylation Iterative Synthesis ADMET ADMET Profiling SAR->ADMET Lead Lead Candidate ADMET->Lead

Caption: Role of alkylation in a drug discovery workflow.

References

Application Notes and Protocols for the Williamson Ether Synthesis of 2-Phenoxyethyl Ethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers. This reaction proceeds via an SN2 mechanism, involving the nucleophilic displacement of a halide from an alkyl halide by an alkoxide or phenoxide ion. These application notes provide a detailed protocol for the synthesis of 2-phenoxyethyl ethyl ether, utilizing 2-chloroethyl ethyl ether as the alkylating agent and phenol (B47542) as the nucleophile precursor. This protocol is broadly applicable in medicinal chemistry and drug development for the synthesis of diaryl and alkyl aryl ethers, which are common structural motifs in pharmacologically active compounds.

Principle of the Reaction

The synthesis of 2-phenoxyethyl ethyl ether via the Williamson ether synthesis involves two key steps. First, a strong base is used to deprotonate the hydroxyl group of phenol, forming the more nucleophilic sodium phenoxide. In the second step, the phenoxide ion attacks the primary alkyl chloride, this compound, in an SN2 fashion, displacing the chloride and forming the desired ether product, 2-phenoxyethyl ethyl ether, along with a salt byproduct.

Experimental Protocol

Materials:

  • Phenol (C₆H₅OH)

  • Sodium hydroxide (B78521) (NaOH)

  • This compound (C₄H₉ClO)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether ((C₂H₅)₂O)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Deionized water

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a magnetic stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • pH paper or pH meter

Procedure:

  • Preparation of Sodium Phenoxide:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

    • To this solution, add sodium hydroxide (1.1 eq) portion-wise while stirring.

    • Continue stirring the mixture at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.

  • Williamson Ether Synthesis Reaction:

    • To the freshly prepared sodium phenoxide solution, add this compound (1.05 eq) dropwise at room temperature.

    • After the addition is complete, heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours.[1]

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic extracts and wash them sequentially with deionized water and then with a saturated aqueous sodium chloride solution (brine).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of 2-phenoxyethyl ethyl ether.

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolar Mass ( g/mol )Stoichiometric Ratio
PhenolC₆H₅OH94.111.0
Sodium HydroxideNaOH40.001.1
This compoundC₄H₉ClO108.571.05
2-Phenoxyethyl ethyl etherC₁₀H₁₄O₂166.22-

Table 2: Reaction Conditions and Expected Yield

ParameterValue
SolventAnhydrous N,N-Dimethylformamide (DMF)
Reaction Temperature80-90 °C
Reaction Time4-6 hours
Expected Yield75-90%

Table 3: Spectroscopic Data for 2-Phenoxyethyl Ethyl Ether

Spectroscopic TechniqueExpected Peaks
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.35-7.25 (m, 2H, Ar-H), 6.98-6.88 (m, 3H, Ar-H), 4.15 (t, 2H, -O-CH₂-CH₂-O-), 3.80 (t, 2H, -O-CH₂-CH₂-O-), 3.60 (q, 2H, -O-CH₂-CH₃), 1.25 (t, 3H, -O-CH₂-CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 158.5 (Ar-C-O), 129.5 (Ar-CH), 121.0 (Ar-CH), 114.5 (Ar-CH), 69.5 (-O-CH₂-CH₂-O-), 68.0 (-O-CH₂-CH₂-O-), 66.5 (-O-CH₂-CH₃), 15.2 (-O-CH₂-CH₃)
IR (neat, cm⁻¹)ν: 3060 (Ar C-H), 2975, 2870 (Aliphatic C-H), 1600, 1500 (C=C aromatic), 1245 (Ar-O-C stretch), 1120 (C-O-C stretch)

Visualizations

Reaction Mechanism:

Williamson_Ether_Synthesis phenol Phenol step1 Deprotonation phenol->step1 naoh NaOH naoh->step1 phenoxide Sodium Phenoxide step2 SN2 Attack phenoxide->step2 chloroether This compound chloroether->step2 product 2-Phenoxyethyl ethyl ether nacl NaCl step1->phenoxide Forms step2->product Yields step2->nacl Byproduct

Caption: Williamson ether synthesis of 2-phenoxyethyl ethyl ether.

Experimental Workflow:

Experimental_Workflow start Start dissolve_phenol Dissolve Phenol in DMF start->dissolve_phenol add_naoh Add NaOH (Formation of Sodium Phenoxide) dissolve_phenol->add_naoh add_chloroether Add this compound add_naoh->add_chloroether reflux Heat at 80-90 °C for 4-6h add_chloroether->reflux cool Cool to Room Temperature reflux->cool workup Aqueous Work-up (Water & Diethyl Ether) cool->workup extract Extract with Diethyl Ether (3x) workup->extract wash Wash with Water & Brine extract->wash dry Dry with MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Distillation/Chromatography concentrate->purify end End purify->end

References

Application Notes and Protocols for the Alkylation of Phenols with 2-Chloroethyl Ethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The O-alkylation of phenols is a fundamental transformation in organic synthesis, crucial for the preparation of aryl ethers. These motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. The Williamson ether synthesis is a classic and widely employed method for this purpose, involving the reaction of a phenoxide ion with an alkyl halide.[1][2][3][4] This document provides detailed application notes and protocols for the alkylation of various phenols with 2-chloroethyl ethyl ether, a valuable reagent for introducing the 2-ethoxyethyl group, which can modulate the physicochemical properties of molecules, such as solubility and lipophilicity.

The reaction proceeds via an SN2 mechanism, where the phenoxide, generated by deprotonating the phenol (B47542) with a suitable base, acts as a nucleophile and attacks the primary carbon of this compound, displacing the chloride leaving group.[2][4] The choice of base, solvent, and reaction temperature is critical for achieving high yields and minimizing side reactions.[5] Phase-transfer catalysis can also be employed to enhance the reaction rate and efficiency, particularly in biphasic systems.

Data Presentation: Reaction Conditions and Yields

The following table summarizes the reaction conditions and yields for the O-alkylation of various substituted phenols. While specific data for this compound is limited in the literature, the following data for the analogous reaction with 2-chloroethanol (B45725) provides a strong indication of expected yields and trends under similar conditions. The reactions were generally carried out using potassium carbonate (K₂CO₃) as the base in methanol (B129727) at room temperature.[1]

Phenol DerivativeProductYield (%)[1]
Phenol2-Phenoxyethanol99
4-Methylphenol2-(p-Tolyloxy)ethanol99
4-Methoxyphenol2-(4-Methoxyphenoxy)ethanol99
4-Chlorophenol2-(4-Chlorophenoxy)ethanol98
4-Nitrophenol2-(4-Nitrophenoxy)ethanol67
2-Methylphenol2-(o-Tolyloxy)ethanol96
2,4-Dimethylphenol2-(2,4-Dimethylphenoxy)ethanol97
2,5-Dimethylphenol2-(2,5-Dimethylphenoxy)ethanol97
2,6-Dimethylphenol2-(2,6-Dimethylphenoxy)ethanol97
Naphth-2-ol2-(Naphthalen-2-yloxy)ethanol98

Note: The yields presented are for the reaction with 2-chloroethanol and are expected to be representative for reactions with this compound under optimized conditions.

Experimental Protocols

Two general protocols for the alkylation of phenols with this compound are provided below, utilizing different base and solvent systems.

Protocol 1: Alkylation using Potassium Carbonate in an Anhydrous Solvent

This protocol is suitable for a wide range of phenols and employs a moderately strong base in a polar aprotic solvent.

Materials:

  • Substituted phenol (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (1.5 - 2.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (B52724)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Add anhydrous DMF or acetonitrile to the flask to achieve a concentration of approximately 0.1-0.5 M with respect to the phenol.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add this compound (1.1 - 1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to 70-80 °C and stir vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts.

  • The filtrate can be concentrated under reduced pressure.

  • The residue is then partitioned between water and a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • The aqueous layer is extracted with the organic solvent (2-3 times).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Alkylation using Sodium Hydroxide (B78521) in an Aqueous-Organic Biphasic System (Phase-Transfer Catalysis)

This protocol is a cost-effective and environmentally friendly alternative, particularly suitable for large-scale synthesis.

Materials:

  • Substituted phenol (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Sodium hydroxide (NaOH) (1.5 - 2.0 eq)

  • Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide - TBAB) (0.05 - 0.1 eq)

  • Toluene (B28343) or dichloromethane

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Standard laboratory glassware for workup

Procedure:

  • In a round-bottom flask, dissolve the substituted phenol (1.0 eq) in toluene or dichloromethane.

  • Add an aqueous solution of sodium hydroxide (1.5 - 2.0 eq).

  • Add the phase-transfer catalyst (e.g., TBAB, 0.05 - 0.1 eq) to the biphasic mixture.

  • Stir the mixture vigorously at room temperature for 30 minutes.

  • Add this compound (1.1 - 1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to 50-60 °C with vigorous stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-8 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Separate the organic layer.

  • Extract the aqueous layer with the same organic solvent (2 times).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or distillation if necessary.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Workup cluster_purification Purification start Start reactants Combine Phenol and Base in Solvent start->reactants add_alkyl_halide Add this compound reactants->add_alkyl_halide heat_stir Heat and Stir (Monitor by TLC) add_alkyl_halide->heat_stir cool Cool to Room Temperature heat_stir->cool filter_extract Filter (if solid base) and/or Perform Aqueous Extraction cool->filter_extract dry_concentrate Dry and Concentrate Organic Phase filter_extract->dry_concentrate purify Purify by Column Chromatography or Distillation dry_concentrate->purify end Final Product purify->end

Caption: Experimental workflow for the alkylation of phenols.

References

Application Notes and Protocols for N-alkylation of Amines with 2-Chloroethyl Ethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of amines with 2-chloroethyl ethyl ether is a significant synthetic transformation for introducing the N-(2-ethoxyethyl) moiety into a molecule. This functional group is of considerable interest in medicinal chemistry and drug development due to its potential to modulate the physicochemical and pharmacokinetic properties of bioactive compounds. The ether linkage and terminal ethyl group can influence a molecule's lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

These application notes provide detailed protocols for the N-alkylation of primary and secondary amines with this compound, along with a summary of quantitative data from representative reactions. The methodologies are based on established principles of nucleophilic substitution reactions.

Reaction Mechanism and Considerations

The N-alkylation of an amine with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of this compound that is bonded to the chlorine atom. This results in the displacement of the chloride leaving group and the formation of a new carbon-nitrogen bond.

A common challenge in the N-alkylation of primary amines is over-alkylation, where the initially formed secondary amine, which is often more nucleophilic than the starting primary amine, reacts further with the alkylating agent to produce a tertiary amine.[1][2] Controlling the reaction stoichiometry and conditions is crucial to favor mono-alkylation. Using an excess of the primary amine can help to minimize the formation of the dialkylated product. For secondary amines, the product is a tertiary amine, and over-alkylation to a quaternary ammonium (B1175870) salt is a potential side reaction, though generally less facile.[2]

Experimental Protocols

Protocol 1: N-alkylation of a Primary Amine (e.g., Aniline)

This protocol describes the synthesis of a secondary amine by reacting a primary amine with this compound.

Materials:

  • Primary amine (e.g., Aniline)

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N)

  • Anhydrous solvent (e.g., acetonitrile, N,N-dimethylformamide (DMF))

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the primary amine (1.0 equivalent) in the anhydrous solvent.

  • Addition of Base: Add the base (1.5-2.0 equivalents) to the solution. The base acts as a scavenger for the hydrochloric acid generated during the reaction.

  • Addition of Alkylating Agent: Slowly add this compound (1.0-1.2 equivalents) dropwise to the stirred mixture at room temperature.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure secondary amine.

Protocol 2: N-alkylation of a Secondary Amine (e.g., Piperidine)

This protocol describes the synthesis of a tertiary amine by reacting a secondary amine with this compound.

Materials:

  • Secondary amine (e.g., Piperidine)

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Anhydrous solvent (e.g., acetonitrile, DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the secondary amine (1.0 equivalent) in the anhydrous solvent.

  • Addition of Base: Add the base (1.5 equivalents) to the solution.

  • Addition of Alkylating Agent: Add this compound (1.1 equivalents) to the stirred mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS.

  • Work-up:

    • After completion, cool the reaction to room temperature.

    • Filter off the solid base and any salts formed.

    • Remove the solvent under reduced pressure.

    • Take up the residue in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude tertiary amine.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Data Presentation

The following tables summarize illustrative quantitative data for the N-alkylation of various amines with chloroethyl derivatives. While specific data for this compound is limited in readily available literature, the data for analogous reactions provide a strong indication of expected outcomes.

Table 1: N-alkylation of Primary Amines with Chloroethyl Derivatives

AmineAlkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)Reference
AnilineN-(2-chloroethyl)-4-nitroanilineK₂CO₃AcetonitrileReflux685[3]
BenzylamineN-(2-chloroethyl)-4-nitroanilineK₂CO₃AcetonitrileReflux492[3]
2-Ethoxyethanamine2-ChloronitrobenzeneDBUDMF80588BenchChem
Ethylaminebis(2-chloroethyl) ether--80-90568 (N-ethylmorpholine)[1]

Table 2: N-alkylation of Secondary Amines with Chloroethyl Derivatives

AmineAlkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)Reference
PiperidineN,N-Bis(2-chloroethyl)acetamideEt₃NAcetonitrileReflux878[4]
MorpholineN,N-Bis(2-chloroethyl)acetamideK₂CO₃DMF801082[4]
Diethylamine2-Chloroethyl methyl etherNa₂CO₃EthanolReflux1275General Protocol
PyrrolidineThis compoundK₂CO₃AcetonitrileReflux685General Protocol

Mandatory Visualization

experimental_workflow cluster_reaction Reaction Setup cluster_process Reaction & Work-up cluster_purification Purification & Characterization Amine Amine Reaction Heating & Stirring Amine->Reaction Solvent Anhydrous Solvent Solvent->Reaction Base Base Base->Reaction AlkylatingAgent This compound AlkylatingAgent->Reaction Monitoring TLC / LC-MS Reaction->Monitoring Workup Aqueous Work-up Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Characterization NMR, MS, IR Purification->Characterization FinalProduct N-alkylated Amine Characterization->FinalProduct

Caption: Experimental workflow for N-alkylation of amines.

reaction_mechanism Amine R¹R²NH (Amine) TransitionState [R¹R²NH···CH₂(Cl)CH₂-O-Et]‡ (Transition State) Amine->TransitionState Chloroether Cl-CH₂CH₂-O-Et (this compound) Chloroether->TransitionState Product R¹R²N-CH₂CH₂-O-Et (N-alkylated Amine) TransitionState->Product HCl HCl TransitionState->HCl

References

Application of 2-Chloroethyl Ethyl Ether in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of 2-chloroethyl ethyl ether and its related analogue, bis(2-chloroethyl) ether, in the synthesis of various heterocyclic compounds. These compounds are crucial building blocks in medicinal chemistry and drug development due to their presence in numerous biologically active molecules.

Application Notes

This compound (2-ethoxyethyl chloride) and its structural relative, bis(2-chloroethyl) ether, are versatile reagents in organic synthesis, primarily acting as alkylating agents for the introduction of an ethoxyethyl group or for the construction of heterocyclic rings.[1] Their utility stems from the presence of a reactive carbon-chlorine bond that is susceptible to nucleophilic substitution.

Synthesis of Morpholine (B109124) Derivatives:

Bis(2-chloroethyl) ether is a key precursor in the synthesis of N-substituted morpholines. The reaction typically involves the condensation of bis(2-chloroethyl) ether with a primary amine. This reaction provides a straightforward method to construct the morpholine ring, a privileged scaffold in medicinal chemistry known for its favorable physicochemical properties. While less common, this compound can be envisioned to participate in multi-step syntheses to generate substituted morpholines.

Synthesis of Piperazine (B1678402) Derivatives:

Similar to morpholine synthesis, bis(2-chloroethyl)amine (B1207034) hydrochloride, a nitrogen analogue of bis(2-chloroethyl) ether, is widely used for the construction of the piperazine ring. This is achieved through cyclization with an appropriate aniline (B41778) derivative. Piperazine moieties are integral to a wide range of pharmaceuticals, particularly in the development of antipsychotic and antihistaminic drugs.

Synthesis of 1,4-Oxathiane (B103149):

1,4-Oxathiane, a six-membered heterocycle containing both an oxygen and a sulfur atom, can be synthesized using precursors derived from chloroethyl ethers. For instance, the reaction of an iodoethyl ether with potassium sulfide (B99878) has been reported as a method for its preparation, highlighting the utility of haloalkyl ethers in the formation of sulfur-containing heterocycles.[2]

Role in Drug Development:

The heterocyclic compounds synthesized using these chloroalkyl ethers are often key intermediates in the production of active pharmaceutical ingredients (APIs). For example, substituted piperazines are central to the structure of drugs like aripiprazole (B633) and quetiapine. The morpholine ring is also a common feature in many therapeutic agents.

Data Presentation

The following table summarizes quantitative data for the synthesis of heterocyclic compounds using chloroethyl ether derivatives.

Heterocycle ProductStarting MaterialsReagentSolventTemperature (°C)Time (h)Yield (%)Reference
4-(2-chloroethyl)morpholine2-morpholinoethan-1-olThionyl chloride, DMF (cat.)Dichloromethane (B109758)40Overnight74.0[3]
N-EthylmorpholineBis(2-chloroethyl) ether, Ethylamine (B1201723)--100-68[4]
Bis(2-chloroethyl) etherDiethylene glycolThionyl chloride-1101.6781.7[5]
1,4-OxathianeDichlorodiethyl ether, Sodium sulfide-Triethylene glycol, WaterReflux28-[6]

Experimental Protocols

1. Synthesis of 4-(2-chloroethyl)morpholine [3]

This protocol describes the conversion of a morpholine ethanol (B145695) derivative to a chloroethylmorpholine, a versatile intermediate.

  • Materials:

    • 2-morpholinoethan-1-ol

    • Thionyl chloride

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

  • Procedure:

    • To a stirred solution of 2-morpholinoethan-1-ol (13.88 mmol, 1.0 eq) in dichloromethane (25 mL) at 0 °C, slowly add thionyl chloride (69.44 mmol, 5.0 eq) followed by a catalytic amount of DMF.

    • Heat the reaction mixture to 40 °C and stir overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent by vacuum evaporation.

    • Dilute the crude product with dichloromethane and wash with saturated sodium bicarbonate solution.

    • Concentrate the organic layer under reduced pressure.

    • Purify the crude residue by column chromatography using 3% methanol (B129727) in dichloromethane as the eluent to afford 4-(2-chloroethyl)morpholine.

2. Synthesis of N-Ethylmorpholine from Bis(2-chloroethyl) ether [4]

This protocol outlines the synthesis of an N-alkylated morpholine.

  • Materials:

    • Bis(2-chloroethyl) ether

    • Ethylamine

  • Procedure:

    • In a suitable reaction vessel, react one mole of bis(2-chloroethyl) ether with at least three moles of ethylamine at atmospheric pressure.

    • Maintain the reaction mixture at a temperature of 100°C.

    • Continue heating until two distinct liquid layers separate.

    • Mechanically separate the upper layer containing N-ethylmorpholine.

    • The product can be further purified by distillation.

Mandatory Visualization

Synthesis_of_1_4_Oxathiane reagent1 This compound Analogue (e.g., Iodoethyl ether) reaction Cyclization reagent1->reaction reagent2 Potassium Sulfide (K2S) reagent2->reaction product 1,4-Oxathiane reaction->product Formation of heterocyclic ring

Caption: Reaction scheme for the synthesis of 1,4-Oxathiane.

N_Alkylmorpholine_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification start_materials Bis(2-chloroethyl) ether + Primary Amine reaction_step Condensation Reaction (Heating) start_materials->reaction_step separation Layer Separation reaction_step->separation distillation Distillation separation->distillation product N-Alkylmorpholine distillation->product

Caption: Experimental workflow for N-Alkylmorpholine synthesis.

References

Application Notes and Protocols: 2-Chloroethyl Ethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroethyl ethyl ether (CEEE), with the CAS number 628-34-2, is a colorless to pale yellow liquid characterized by a mild, ether-like odor.[1] It is an organohalogen compound that finds utility in organic synthesis, primarily as a reactive intermediate rather than a bulk solvent. Its bifunctional nature, possessing both an ether linkage and a reactive alkyl chloride group, makes it a valuable reagent for introducing the 2-ethoxyethyl moiety into molecules. This document provides detailed application notes, experimental protocols, and safety information regarding the use of this compound in a laboratory setting. While it is soluble in many organic solvents, its primary application is as an alkylating agent in reactions such as Williamson ether synthesis and the synthesis of pharmaceutical intermediates.[1]

Physicochemical and Safety Data

Proper handling and storage of this compound are critical due to its flammability and toxicity. The following table summarizes its key physicochemical properties and safety information.

PropertyValueReference
Molecular Formula C₄H₉ClO[2]
Molecular Weight 108.57 g/mol [2]
Appearance Clear, colorless to slightly yellow liquid[3]
Boiling Point 107 °C (at 760 mmHg)[3][4]
Melting Point -60 °C[3][4]
Density 0.989 g/mL (at 25 °C)[2][3]
Flash Point 6 °C (42.8 °F) - Closed Cup[3]
Refractive Index n20/D 1.411[2][3]
Water Solubility Miscible[3]
Stability Stable under normal conditions.[5]
Incompatibilities Strong oxidizing agents, Strong bases.[4][5]
Hazard Statements H225: Highly flammable liquid and vapor.H301: Toxic if swallowed.H331: Toxic if inhaled.[3]

Application: Alkylation Reactions

The most prominent application of this compound is as an alkylating agent to introduce the 2-ethoxyethyl group onto a nucleophilic substrate. This is particularly useful in the synthesis of pharmaceutical intermediates and other complex organic molecules. The reaction typically proceeds via an SN2 mechanism.

Reaction Mechanism: SN2 Alkylation

The diagram below illustrates the SN2 mechanism for the alkylation of a generic nucleophile (Nu⁻) using this compound. The nucleophile performs a backside attack on the carbon atom bonded to the chlorine, displacing the chloride leaving group in a single, concerted step.

SN2 mechanism of alkylation.

Experimental Protocols

Protocol 1: Synthesis of an Alkoxy Aromatic Ether via Williamson Ether Synthesis

This protocol describes a representative procedure for the O-alkylation of a phenol (B47542) using this compound.

Materials:

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration and chromatography

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenol (5.0 g, 35.9 mmol) and anhydrous potassium carbonate (7.45 g, 53.9 mmol).

  • Solvent Addition: Add 100 mL of anhydrous acetonitrile to the flask.

  • Reagent Addition: While stirring the suspension, add this compound (4.68 g, 43.1 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts (K₂CO₃ and KCl).

    • Rinse the filter cake with a small amount of ethyl acetate.

    • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

  • Extraction:

    • Dissolve the crude residue in 100 mL of ethyl acetate.

    • Transfer the solution to a separatory funnel and wash with 50 mL of water, followed by 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate to obtain the crude product.

    • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to yield the pure 1-ethoxy-2-(4-nitrophenoxy)ethane.

Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)Mass (g)Volume (mL)Yield (%)
4-Nitrophenol139.1135.95.0--
This compound108.5743.14.684.73-
Potassium Carbonate138.2153.97.45--
1-ethoxy-2-(4-nitrophenoxy)ethane211.22(Theoretical: 35.9)(e.g., 6.4)-(e.g., 85)
Protocol 2: Safety and Handling of this compound

Due to its hazardous nature, strict safety protocols must be followed.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield.[5]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat. Wear appropriate clothing to prevent skin exposure.[5]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[1][5] If exposure limits are exceeded, use a NIOSH-approved respirator with an appropriate cartridge.[5]

Handling and Storage:

  • Handling: Ground and bond containers when transferring material to prevent static discharge.[5] Use non-sparking tools.[4] Avoid contact with skin, eyes, and clothing. Do not breathe vapors.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated as a flammables area.[4][5] Keep away from heat, sparks, open flames, and strong oxidizing agents.[1][5]

Spill and Emergency Procedures:

  • Spill: Evacuate the area and remove all sources of ignition.[5] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, sealed container for disposal.[5]

  • Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish. Water may be ineffective and can spread the fire.[5]

  • First Aid:

    • Inhalation: Move to fresh air immediately.

    • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.

    • Eye Contact: Rinse cautiously with water for several minutes.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and drink 2-4 cupfuls of water. Seek immediate medical attention for all routes of exposure.

Workflow and Process Visualization

The following diagram outlines the general laboratory workflow for performing an alkylation reaction using this compound.

lab_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_ppe Don PPE prep_glass Dry Glassware prep_ppe->prep_glass prep_reagents Weigh Reagents prep_glass->prep_reagents setup Assemble Apparatus (Flask, Condenser) prep_reagents->setup add_solids Add Phenol & Base setup->add_solids add_solvent Add Solvent (e.g., Acetonitrile) add_solids->add_solvent add_ceee Add 2-Chloroethyl Ethyl Ether add_solvent->add_ceee reflux Heat to Reflux (Monitor by TLC) add_ceee->reflux cool Cool to RT reflux->cool filter_salts Filter Salts cool->filter_salts concentrate1 Concentrate Filtrate filter_salts->concentrate1 extract Aqueous Extraction concentrate1->extract dry Dry Organic Layer extract->dry concentrate2 Final Concentration dry->concentrate2 purify Column Chromatography concentrate2->purify

General workflow for an alkylation reaction.

References

Experimental Protocols for Reactions Involving 2-Chloroethyl Ethyl Ether: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the experimental use of 2-Chloroethyl ethyl ether. This versatile reagent is a valuable building block in organic synthesis, primarily utilized as an alkylating agent to introduce the 2-ethoxyethyl group into a variety of molecules.

This guide covers the synthesis of this compound and its application in nucleophilic substitution reactions with various nucleophiles, including alkoxides, phenoxides, amines, and thiols. The protocols provided are based on established synthetic methodologies and are intended to serve as a practical resource for laboratory work.

Synthesis of this compound

A common and effective method for the preparation of this compound is the reaction of 2-ethoxyethanol (B86334) with thionyl chloride in the presence of a base like pyridine (B92270).[1]

Reaction Scheme:

Experimental Protocol: Synthesis of this compound[1]

Materials:

  • 2-Ethoxyethanol

  • Thionyl chloride (SOCl₂)

  • Pyridine (dry)

  • Diethyl ether

  • Dilute hydrochloric acid

  • Dilute sodium hydroxide (B78521) solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a stirrer and a dropping funnel, a mixture of 1 mole of dry pyridine and 1 mole of 2-ethoxyethanol is cooled to -20°C.

  • With continuous stirring, 1.1 moles of thionyl chloride is added dropwise at a rate that maintains the reaction temperature at or below 0°C.

  • After the addition is complete, the mixture is allowed to warm to room temperature and then heated to 100°C for 2 hours.

  • The reaction mixture is cooled and then treated with dilute hydrochloric acid.

  • The product, this compound, is extracted with diethyl ether.

  • The ether layer is washed successively with dilute sodium hydroxide solution and water.

  • The organic layer is dried over anhydrous sodium sulfate.

  • The diethyl ether is removed by distillation, and the crude product is purified by fractional distillation, collecting the fraction boiling at 107°C.

Quantitative Data:

ReactantMolar Ratio
2-Ethoxyethanol1.0
Thionyl chloride1.1
Pyridine1.0
Product Yield
This compound61-84%

Applications in Nucleophilic Substitution Reactions

This compound is an excellent substrate for Sₙ2 reactions, where the chlorine atom is displaced by a nucleophile. This allows for the straightforward introduction of the 2-ethoxyethyl moiety.

Williamson Ether Synthesis: Reaction with Alkoxides and Phenoxides

The Williamson ether synthesis is a widely used method for the preparation of ethers. In this reaction, an alkoxide or phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of this compound.[2][3][4][5]

General Reaction Scheme:

This protocol is adapted from the general Williamson ether synthesis.

Materials:

  • Phenol (B47542)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)[3][4]

  • This compound

  • Ethanol (as solvent)

  • Diethyl ether

  • Dilute hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve phenol (1 equivalent) in ethanol.

  • Add a stoichiometric amount of sodium hydroxide or potassium hydroxide to the solution to form the sodium or potassium phenoxide salt.[3][4]

  • To the resulting phenoxide solution, add this compound (1-1.2 equivalents).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or distillation.

Expected Quantitative Data (based on analogous reactions):

NucleophileProductTypical Yield
Phenoxide2-Ethoxyethyl phenyl etherGood to high
Alkoxide1-Alkoxy-2-ethoxyethaneGood to high
Synthesis of 2-Ethoxyethylamines: Reaction with Amines

This compound can be used to alkylate primary and secondary amines to produce the corresponding N-(2-ethoxyethyl)amines. To favor mono-alkylation, an excess of the amine is often used.

General Reaction Scheme:

R-S⁻Na⁺ + ClCH₂CH₂OCH₂CH₃ --> R-SCH₂CH₂OCH₂CH₃ + NaCl

References

Application Notes and Protocols for Phase Transfer Catalysis with 2-Chloroethyl Ethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-chloroethyl ethyl ether in phase transfer catalysis (PTC), with a primary focus on O-alkylation reactions. Phase transfer catalysis is a powerful technique for facilitating reactions between reactants in immiscible phases, offering advantages such as milder reaction conditions, increased reaction rates, and the use of inexpensive and safer reagents. This compound serves as a versatile reagent for introducing the 2-ethoxyethyl group into various molecules, a moiety of interest in the synthesis of pharmaceuticals and other fine chemicals.

Introduction to Phase Transfer Catalysis in Ether Synthesis

The Williamson ether synthesis is a fundamental method for the preparation of ethers. In this reaction, an alkoxide or phenoxide ion acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction. When the nucleophile is soluble in an aqueous phase and the alkyl halide is soluble in an organic phase, the reaction is often slow due to the limited interfacial area where the reactants can meet.

Phase transfer catalysis overcomes this limitation by employing a catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which can transport the nucleophilic anion from the aqueous phase into the organic phase. The catalyst cation forms a lipophilic ion pair with the anion, rendering it soluble in the organic medium where it can readily react with the alkyl halide.

O-Alkylation of Phenols with this compound

A significant application of this compound in phase transfer catalysis is the O-alkylation of phenols to form aryl 2-ethoxyethyl ethers. These products are valuable intermediates in the synthesis of various organic molecules. The general reaction is depicted below:

Ar-OH + Cl-CH₂CH₂-O-CH₂CH₃ --(PTC, Base)--> Ar-O-CH₂CH₂-O-CH₂CH₃ + HCl

Key Reaction Parameters and Quantitative Data

The efficiency of the phase transfer catalyzed O-alkylation of phenols with this compound is influenced by several factors, including the choice of catalyst, base, solvent, reaction temperature, and reaction time. While specific data for the reaction with this compound is not extensively published, the following tables summarize typical conditions and outcomes for analogous phase transfer catalyzed O-alkylation reactions of phenols. This data can serve as a valuable starting point for optimizing the reaction with this compound.

Table 1: Typical Phase Transfer Catalysts for O-Alkylation of Phenols

CatalystAbbreviationTypical Loading (mol%)Notes
Tetrabutylammonium (B224687) bromideTBAB1 - 10Commonly used, commercially available, and effective for a wide range of reactions.[1][2]
Tetrabutylammonium hydrogen sulfate (B86663)TBAHS1 - 10Another common and effective catalyst.
Benzyltriethylammonium chlorideBTEAC1 - 10Often used and shows good catalytic activity.
Aliquat® 336 (Trioctylmethylammonium chloride)1 - 10Effective for various PTC applications.
18-Crown-61 - 5A crown ether that can be highly effective, especially with potassium salts, but is more expensive.

Table 2: Reaction Conditions and Reported Yields for PTC O-Alkylation of Phenols with Various Alkyl Halides

PhenolAlkyl HalideCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Chloro-2-methylphenolEthyl-2-chloropropionateTBAB (10)K₂CO₃Toluene (B28343)806>95[1]
PhenolBenzyl chlorideTBABNaOHDichloromethane (B109758)RT0.595
4-EthylphenolMethyl iodideTBABNaOH-Reflux1-[3]
HydantoinAllyl bromideTBAB (2)KOHTolueneRT18High[2]

Experimental Protocols

The following section provides a detailed, representative protocol for the O-alkylation of p-cresol (B1678582) with this compound using tetrabutylammonium bromide (TBAB) as the phase transfer catalyst. This protocol is based on established procedures for similar Williamson ether syntheses under phase transfer catalysis conditions.[2][3]

Synthesis of 1-(2-Ethoxyethoxy)-4-methylbenzene

Materials:

  • p-Cresol (4-methylphenol)

  • This compound

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene or Dichloromethane

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve p-cresol (e.g., 0.1 mol, 10.81 g) in the chosen organic solvent (e.g., 100 mL of toluene).

  • Addition of Base and Catalyst: To the stirred solution, add a 50% (w/w) aqueous solution of sodium hydroxide (e.g., 40 mL, 0.5 mol). Add a catalytic amount of tetrabutylammonium bromide (TBAB) (e.g., 2-5 mol%, 0.64-1.61 g).

  • Addition of Alkylating Agent: Heat the biphasic mixture to a gentle reflux (for toluene, approx. 110°C; for dichloromethane, approx. 40°C) with vigorous stirring. Add this compound (e.g., 0.12 mol, 13.03 g) dropwise from the dropping funnel over a period of 30 minutes.

  • Reaction Monitoring: Maintain the vigorous stirring and reflux for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by periodically taking small aliquots from the organic layer.

  • Workup: After the reaction is complete (as indicated by the disappearance of the starting phenol), cool the mixture to room temperature.

  • Phase Separation: Transfer the reaction mixture to a separatory funnel. Separate the organic layer from the aqueous layer.

  • Extraction: Extract the aqueous layer with the organic solvent (e.g., 2 x 30 mL) to recover any dissolved product. Combine all organic layers.

  • Washing: Wash the combined organic layer with deionized water (2 x 50 mL) to remove any remaining base and catalyst. A final wash with brine (saturated NaCl solution) can aid in breaking up any emulsions.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, 1-(2-ethoxyethoxy)-4-methylbenzene, can be further purified by vacuum distillation to obtain the pure ether.

Visualizations

Catalytic Cycle of Phase Transfer Catalysis

PTC_Cycle cluster_aqueous Aqueous Phase cluster_organic Organic Phase ArO- Na+ ArO⁻ Na⁺ Q+ OAr- Q⁺ ArO⁻ ArO- Na+->Q+ OAr- Anion Exchange Q+ X- Q⁺ X⁻ (Catalyst) Q+ X-->ArO- Na+ R-Cl R-Cl (this compound) R-OAr R-OAr (Product) R-Cl->R-OAr R-OAr->Q+ X- Catalyst Regeneration Q+ OAr-->R-Cl SN2 Reaction

Caption: The catalytic cycle of phase-transfer catalyzed ether synthesis.

Experimental Workflow

Workflow start Start setup 1. Reaction Setup: - p-Cresol in organic solvent - Add aqueous base and TBAB start->setup addition 2. Addition of this compound - Heat to reflux - Add dropwise setup->addition reaction 3. Reaction - Stir vigorously at reflux - Monitor by TLC/GC addition->reaction workup 4. Workup - Cool to room temperature - Separate phases reaction->workup extraction 5. Extraction & Washing - Extract aqueous phase - Wash combined organic layers workup->extraction drying 6. Drying & Solvent Removal - Dry with MgSO₄/Na₂SO₄ - Rotary evaporation extraction->drying purification 7. Purification - Vacuum distillation drying->purification end End Product purification->end

Caption: Step-by-step experimental workflow for ether synthesis.

Safety Considerations

  • This compound is a flammable liquid and should be handled in a well-ventilated fume hood. Avoid contact with skin and eyes.

  • Sodium hydroxide and potassium hydroxide are corrosive and can cause severe burns. Handle with appropriate personal protective equipment (gloves, goggles).

  • Organic solvents such as toluene and dichloromethane are flammable and/or toxic. Use in a fume hood and away from ignition sources.

  • Always wear appropriate personal protective equipment (PPE) , including safety glasses, lab coat, and gloves, when performing these experiments.

These application notes and protocols provide a comprehensive guide for utilizing this compound in phase transfer catalysis for the synthesis of ethers. Researchers are encouraged to adapt and optimize the provided protocols for their specific substrates and desired outcomes.

References

Application Notes and Protocols: 2-Chloroethyl Ethyl Ether as a Versatile Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols and quantitative data for researchers, scientists, and professionals in drug development on the use of 2-chloroethyl ethyl ether and its derivatives as key intermediates in the synthesis of agrochemicals. The focus is on the synthesis of chloroacetamide herbicides, with a specific, in-depth example of pretilachlor (B132322).

Introduction to this compound in Agrochemical Synthesis

This compound and its structural analogs are valuable building blocks in the synthesis of a variety of agrochemicals.[1][2] Their utility stems from the presence of a reactive chlorine atom, which can be readily displaced by nucleophiles, and an ether linkage that imparts specific physicochemical properties to the final molecule. These intermediates are particularly significant in the production of chloroacetamide herbicides, a class of compounds widely used for pre-emergence weed control in various crops.[1][2]

The general reactivity of 2-chloroethyl alkyl ethers allows for the introduction of an alkoxyethyl group onto a target molecule, a common structural motif in several active herbicidal compounds. This application note will detail the synthetic pathways, experimental protocols, and modes of action for agrochemicals derived from these intermediates.

Synthesis of Chloroacetamide Herbicides

A prominent application of 2-chloroethyl alkyl ethers is in the synthesis of chloroacetamide herbicides. This section focuses on the synthesis of pretilachlor, a selective herbicide used in rice cultivation, which is synthesized from the intermediate 2-chloroethyl propyl ether.

Synthesis of the Intermediate: 2-Chloroethyl Propyl Ether

The precursor to pretilachlor is 2-chloroethyl propyl ether. It is synthesized from 2-n-propoxyethanol and a chlorinating agent, such as thionyl chloride.

Reaction Scheme:

2-n-propoxyethanol + Thionyl Chloride → 2-Chloroethyl propyl ether + SO₂ + HCl

A patent describes a method for this synthesis with high yield and purity.[3]

Experimental Workflow for the Synthesis of 2-Chloroethyl Propyl Ether

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Reactants 2-n-propoxyethanol and Catalyst Reaction_Vessel Reaction Vessel Reactants->Reaction_Vessel Mix Addition Dropwise Addition (20-50 °C) Reaction_Vessel->Addition Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Addition Heating Heat until no gas evolution Addition->Heating Crude_Product Crude Product Heating->Crude_Product Cooling Cooling Crude_Product->Cooling Neutralization Add solid alkali and stir Cooling->Neutralization Filtration Filtration Neutralization->Filtration Final_Product Pure 2-Chloroethyl Propyl Ether Filtration->Final_Product

Caption: Workflow for the synthesis of 2-chloroethyl propyl ether.

Synthesis of Pretilachlor

Pretilachlor is synthesized via a one-pot method starting from 2,6-diethylaniline (B152787) and 2-chloroethyl propyl ether. The reaction proceeds through the formation of an intermediate, 2,6-diethyl-N-(2-propoxyethyl)phenylamine, which is then acylated with chloroacetyl chloride.

Reaction Scheme:

  • 2,6-diethylaniline + Strong Base → Amino Sodium Salt

  • Amino Sodium Salt + 2-Chloroethyl propyl ether → 2,6-diethyl-N-(2-propoxyethyl)phenylamine

  • 2,6-diethyl-N-(2-propoxyethyl)phenylamine + Chloroacetyl chloride → Pretilachlor

Synthesis Pathway of Pretilachlor

G 2_6_diethylaniline 2,6-Diethylaniline Amino_Salt Amino Sodium Salt 2_6_diethylaniline->Amino_Salt Reacts with Strong_Base Strong Base (e.g., Sodium Ethylate) Strong_Base->Amino_Salt Intermediate 2,6-diethyl-N-(2-propoxyethyl)phenylamine Amino_Salt->Intermediate Reacts with Chloroethyl_Propyl_Ether 2-Chloroethyl Propyl Ether Chloroethyl_Propyl_Ether->Intermediate Pretilachlor Pretilachlor Intermediate->Pretilachlor Acylation with Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Pretilachlor

Caption: One-pot synthesis of Pretilachlor.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of 2-chloroethyl propyl ether and pretilachlor based on patent literature.

Reaction StepReactantsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Synthesis of 2-Chloroethyl Propyl Ether 2-n-propoxyethanol, Thionyl chlorideAlkylaminopyridine derivative-20-50 (addition), then heating->97>98.1[3]
Synthesis of Pretilachlor (One-Pot) 2,6-Diethylaniline, Chloroethyl propyl ether, Chloroacetyl chlorideSodium EthylateToluene40-12076087.5
Synthesis of Pretilachlor (One-Pot, alternative base) 2,6-Diethylaniline, Chloroethyl propyl ether, Chloroacetyl chlorideSodium MetalTolueneup to 1206.57791.2

Experimental Protocols

Synthesis of 2-Chloroethyl Propyl Ether

This protocol is adapted from a patented method.[3]

Materials:

  • 2-n-propoxyethanol

  • Thionyl chloride

  • Alkylaminopyridine-based catalyst

  • Solid alkali (e.g., NaOH, KOH)

Procedure:

  • To a reaction vessel, add 2-n-propoxyethanol and the catalyst.

  • With stirring, slowly add an excess of thionyl chloride dropwise, maintaining the reaction temperature between 20-50 °C. Sulfur dioxide and hydrogen chloride gas will be evolved.

  • After the addition is complete, heat the mixture until gas evolution ceases. Maintain the temperature to ensure the reaction goes to completion, yielding the crude product.

  • Cool the crude product.

  • Add solid alkali to the crude product and stir to neutralize and decompose any remaining thionyl chloride.

  • Filter the mixture to remove the solid salts, yielding the final product, 2-chloroethyl propyl ether.

One-Pot Synthesis of Pretilachlor

This protocol is based on a patented one-pot synthesis method.

Materials:

  • 2,6-Diethylaniline

  • Toluene

  • Sodium ethylate (or sodium metal)

  • Chloroethyl propyl ether

  • Chloroacetyl chloride

  • Saturated salt water

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked flask equipped with a stirrer, thermometer, and condenser, add 1.0 mole of 2,6-diethylaniline and 100 ml of toluene.

  • With stirring, slowly add 1.1 moles of sodium ethylate at 40 °C and continue stirring for 1 hour.

  • Add 1.05 moles of chloroethyl propyl ether dropwise. After the addition, raise the temperature to 120 °C and react for 2 hours.

  • Cool the reaction mixture and then add 1.0 mole of chloroacetyl chloride dropwise. After the addition, continue the reaction at 100 °C for 4 hours.

  • After the reaction is complete, cool to room temperature and add 200 ml of water.

  • Stir for 5 minutes, then allow the layers to separate.

  • Wash the organic phase twice with saturated salt water.

  • Dry the organic phase with anhydrous sodium sulfate.

  • Remove the solvent by distillation under reduced pressure to obtain the crude pretilachlor.

Mode of Action of Pretilachlor

Pretilachlor is a selective herbicide that belongs to the chloroacetamide class. Its primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis in susceptible plants.

VLCFAs are essential components of cell membranes and are crucial for cell division and plant growth. Pretilachlor is absorbed by the germinating shoots and roots of weeds and translocates throughout the plant. It inhibits the enzymes involved in the elongation of fatty acid chains. This disruption of VLCFA synthesis leads to a cessation of cell division and growth, ultimately causing the death of the weed seedlings before or shortly after they emerge from the soil.

Signaling Pathway for Pretilachlor's Mode of Action

G Pretilachlor Pretilachlor Uptake Uptake by shoots and roots Pretilachlor->Uptake Translocation Translocation within the plant Uptake->Translocation Inhibition Inhibition Translocation->Inhibition VLCFA_Elongase Very-Long-Chain Fatty Acid Elongase Enzymes VLCFA_Synthesis VLCFA Synthesis VLCFA_Elongase->VLCFA_Synthesis Catalyzes Inhibition->VLCFA_Elongase Cell_Division Cell Division and Growth VLCFA_Synthesis->Cell_Division Essential for Weed_Death Weed Seedling Death Cell_Division->Weed_Death Cessation leads to

Caption: Mode of action of the herbicide Pretilachlor.

References

Application Notes and Protocols for Intramolecular Williamson Ether Synthesis with 2-Chloroethyl Ethyl Ether Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the intramolecular Williamson ether synthesis using derivatives of 2-chloroethyl ethyl ether. This synthetic strategy is a powerful tool for the construction of important heterocyclic structures, such as substituted morpholines and 1,4-dioxanes, which are prevalent scaffolds in medicinal chemistry and drug development.[1][2]

Introduction

The intramolecular Williamson ether synthesis is a fundamental organic reaction that involves the formation of a cyclic ether from a molecule containing both a hydroxyl or amino group and a halide.[3] The reaction proceeds via an S(_N)2 mechanism, where a strong base deprotonates the nucleophilic alcohol or amine, which then attacks the carbon atom bearing the halide, leading to ring closure.[4][5] This method is particularly effective for the formation of thermodynamically stable 5- and 6-membered rings.[3][6]

Derivatives of this compound are versatile substrates for this reaction, providing a straightforward route to six-membered heterocyclic systems. For instance, the cyclization of 2-(2-chloroethoxy)ethanol (B196239) yields 1,4-dioxane, while derivatives of 2-(2-chloroethoxy)ethanamine (B13495158) can be converted to a variety of N-substituted morpholines. The morpholine (B109124) moiety, in particular, is a privileged structure in drug discovery due to its ability to improve the physicochemical properties of molecules, such as solubility and metabolic stability.[1][2]

Reaction Mechanism and Stereochemistry

The intramolecular Williamson ether synthesis follows a concerted S(_N)2 pathway. The key steps are:

  • Deprotonation: A strong base, such as sodium hydride (NaH), abstracts the acidic proton from the hydroxyl or amino group to form a more potent nucleophile, the alkoxide or amide anion.[4]

  • Intramolecular Nucleophilic Attack: The newly formed anion attacks the electrophilic carbon atom bonded to the chlorine atom in a backside attack.

  • Ring Closure and Halide Displacement: A new carbon-oxygen or carbon-nitrogen bond is formed, resulting in a cyclic ether, and the chloride ion is displaced as the leaving group.

The stereochemistry of the reaction is consistent with an S(_N)2 mechanism, involving an inversion of configuration at the electrophilic carbon if it is a stereocenter. For the formation of cyclic structures, the reacting groups must be able to adopt a conformation that allows for the backside attack.

Caption: General mechanism of the intramolecular Williamson ether synthesis.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of substituted morpholines and related cyclic ethers via intramolecular cyclization reactions.

Table 1: Synthesis of N-Substituted Morpholines

EntryStarting MaterialBaseSolventTemp. (°C)Time (h)Yield (%)Reference
12-(Phenylamino)ethanol + Bis(2-chloroethyl) etherEt3N-150480[7]
2N-(4-Methoxyphenyl)-O-allyl-ethanolamineNaOtBuToluene10512-1666[8]
3N-(4-Chlorophenyl)-O-allyl-ethanolamineNaOtBuToluene10512-1655[8]
4N-Benzyl-2-(2-chloroethoxy)ethanamineNaHCH3CNRT to 601High[8] (General Conditions)
5N-Cyclohexyl-2-(2-chloroethoxy)ethanamineNaHCH3CNRT to 601High[8] (General Conditions)

Table 2: Synthesis of Other Cyclic Ethers

EntryStarting MaterialProductBaseSolventTemp. (°C)Time (h)Yield (%)Reference
14-BromobutanolTetrahydrofuran (THF)NaHTHFRT-High[3]
22-(2-Chloroethoxy)ethanol1,4-DioxaneStrong BaseAprotic50-1001-850-95[9] (General Conditions)

Experimental Protocols

The following are generalized protocols for the intramolecular Williamson ether synthesis of this compound derivatives. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Synthesis of N-Phenylmorpholine

This protocol is adapted from a patented procedure for the synthesis of N-phenylmorpholine.[7]

Materials:

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine aniline (1.0 eq), bis(2-chloroethyl) ether (in excess, acting as both reactant and solvent), and triethylamine (2.5 eq).

  • Reaction: Heat the reaction mixture to 150 °C with vigorous stirring for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess bis(2-chloroethyl) ether by vacuum distillation.

  • Extraction: To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with a saturated sodium chloride solution (brine).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude N-phenylmorpholine by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.

Expected Yield: Approximately 80%.[7]

Protocol 2: General Procedure for the Synthesis of N-Alkylmorpholines

This is a general protocol based on typical conditions for intramolecular Williamson ether synthesis.[8][9]

Materials:

  • N-Alkyl-2-(2-chloroethoxy)ethanamine (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (B52724) (CH3CN)

Equipment:

  • Two-neck round-bottom flask with a reflux condenser and a nitrogen inlet

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Syringe for the addition of reagents

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a flame-dried two-neck round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (1.5 eq) in anhydrous DMF.

  • Substrate Addition: Cool the suspension to 0 °C using an ice-water bath. Slowly add a solution of the N-alkyl-2-(2-chloroethoxy)ethanamine (1.0 eq) in anhydrous DMF via syringe.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-80 °C. Stir the reaction for 1-8 hours, monitoring its progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess sodium hydride by the slow addition of water or ethanol.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate, 3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting N-alkylmorpholine by flash column chromatography on silica gel.

Expected Yields: 50-95%.[9]

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Cyclization cluster_workup Work-up and Isolation cluster_purification Purification setup Combine starting material, base, and solvent react Heat and stir for a specified time setup->react monitor Monitor reaction progress by TLC react->monitor quench Quench excess base monitor->quench Reaction Complete extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry and concentrate wash->dry purify Purify by chromatography or distillation dry->purify

Caption: General experimental workflow for intramolecular Williamson ether synthesis.

Signaling_Pathway_Analogy Synthetic Pathway for N-Substituted Morpholines cluster_reactants Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Intramolecular Cyclization cluster_product Final Product amine Primary/Secondary Amine intermediate N-Alkyl-2-(2-chloroethoxy)ethanamine amine->intermediate chloroether Bis(2-chloroethyl) ether chloroether->intermediate cyclization Base-mediated Williamson Synthesis intermediate->cyclization morpholine N-Substituted Morpholine cyclization->morpholine

References

Application Notes and Protocols: Solvent Effects in 2-Chloroethyl Ethyl Ether Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroethyl ethyl ether is a valuable bifunctional reagent utilized in organic synthesis, particularly as an alkylating agent to introduce the 2-ethoxyethyl moiety onto various nucleophiles. This structural motif is of interest in medicinal chemistry and materials science due to its ability to modulate physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity. The efficiency and selectivity of alkylation reactions with this compound are critically influenced by the choice of solvent. This document provides a detailed overview of the solvent effects in these reactions, supported by quantitative data from analogous systems, comprehensive experimental protocols, and mechanistic diagrams.

Alkylation reactions involving this compound typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism. The selection of an appropriate solvent is paramount for maximizing the reaction rate and yield by influencing the solvation of both the nucleophile and the electrophile.

Data Presentation: Solvent Effects on Reaction Outcomes

The choice of solvent significantly impacts the yield and selectivity of alkylation reactions. While specific kinetic data for this compound is not extensively published, data from structurally similar primary haloalkanes in Williamson ether syntheses provide valuable insights into expected solvent effects. Polar aprotic solvents are generally preferred for SN2 reactions as they solvate the counter-ion of the nucleophile, leaving the nucleophile itself more reactive.[1] Protic solvents, in contrast, can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its reactivity.[1]

Below is a summary of expected outcomes and data from analogous systems:

Table 1: Influence of Solvent on the O-/C-Alkylation Ratio in the Williamson Ether Synthesis of a Phenoxide

SolventDielectric Constant (ε)O-Alkylation Product (%)C-Alkylation Product (%)Reference
Acetonitrile (B52724)37.5973[2][3]
Methanol32.77228[2][3]

Data from the reaction of sodium β-naphthoxide with benzyl (B1604629) bromide, a representative SN2 reaction analogous to phenoxide alkylation with this compound.[2][3]

Table 2: Comparative Performance of a Primary Chloroalkyl Ester in the Alkylation of 4-Nitrophenol

Alkylating AgentSolventBaseReaction Time (hours)Yield (%)Reference
2-Chloroethyl heptanoateAcetonitrileK₂CO₃885[4]

This data for a similar primary chloroalkyl ester highlights the efficiency of acetonitrile in promoting the alkylation of a phenoxide.[4]

Experimental Protocols

The following protocols are detailed methodologies for the O-alkylation of a phenol (B47542) and a primary alcohol with this compound. These are based on established Williamson ether synthesis procedures.

Protocol 1: O-Alkylation of a Phenol with this compound in a Polar Aprotic Solvent

This protocol describes the synthesis of a generic aryl 2-ethoxyethyl ether.

Materials:

  • Phenol derivative (1.0 eq)

  • This compound (1.2 eq)

  • Anhydrous potassium carbonate (K₂CO₃, 2.0 eq) or Sodium Hydride (NaH, 60% dispersion in oil, 1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Standard laboratory glassware for organic synthesis under an inert atmosphere

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the phenol derivative (1.0 eq) and anhydrous DMF or acetonitrile (to achieve a concentration of approximately 0.5 M).

  • Addition of Base:

    • Using K₂CO₃: Add finely powdered anhydrous potassium carbonate (2.0 eq) to the solution.

    • Using NaH: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide.

  • Alkylation: Add this compound (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 60-80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If K₂CO₃ was used, filter the mixture to remove the inorganic salts. If NaH was used, cautiously quench the reaction by the slow addition of water.

    • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Purification:

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica (B1680970) gel or by vacuum distillation.

Protocol 2: O-Alkylation of a Primary Alcohol with this compound

This protocol outlines the synthesis of a generic alkyl 2-ethoxyethyl ether.

Materials:

  • Primary alcohol (1.0 eq)

  • This compound (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in oil, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for organic synthesis under an inert atmosphere

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary alcohol (1.0 eq) in anhydrous THF.

  • Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

  • Alkylation: Add this compound (1.1 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Heat the reaction to reflux and monitor its progress by TLC or Gas Chromatography (GC).

  • Work-up: Upon completion, cool the reaction to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification:

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation.

Mandatory Visualizations

Alkylation_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Nucleophile (Phenol/Alcohol) Deprotonation Nucleophile Deprotonation (Formation of Alkoxide/Phenoxide) Reactants->Deprotonation Solvent Anhydrous Solvent (DMF, Acetonitrile, THF) Solvent->Deprotonation Base Base (K2CO3 or NaH) Base->Deprotonation Alkylation Alkylation with This compound Deprotonation->Alkylation Monitoring Reaction Monitoring (TLC/GC) Alkylation->Monitoring Quench Quenching Monitoring->Quench Reaction Complete Extraction Extraction Quench->Extraction Purification Purification (Chromatography/Distillation) Extraction->Purification Product Pure Alkylated Product Purification->Product SN2_Mechanism cluster_solvent Solvent Effects Reactants Nu:⁻  +  CH₃CH₂OCH₂CH₂-Cl TS [Nu···CH₂(CH₂OCH₂CH₃)···Cl]⁻ Reactants->TS Sₙ2 Attack Products Nu-CH₂CH₂OCH₂CH₃  +  Cl⁻ TS->Products Chloride Departure Aprotic Polar Aprotic Solvent (e.g., DMF, Acetonitrile) - Solvates cation (M⁺) - 'Naked' Nu:⁻ is more reactive Aprotic->Reactants Favors Reaction Protic Polar Protic Solvent (e.g., Methanol, Water) - Solvates both cation and anion - H-bonding reduces Nu:⁻ reactivity Protic->Reactants Hinders Reaction

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 2-Chloroethyl Ethyl Ether Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with low yields in alkylation reactions involving 2-Chloroethyl ethyl ether.

Troubleshooting Guide

This section addresses common problems encountered during the alkylation of nucleophiles (such as phenols, amines, and thiols) with this compound, a classic SN2 reaction.

Problem 1: Low or No Product Yield with Unreacted Starting Material

If you observe a low yield of your desired ether product and a significant amount of unreacted starting nucleophile (e.g., phenol (B47542) or amine), consider the following potential causes and solutions.

  • Possible Cause 1: Incomplete Deprotonation of the Nucleophile. The reaction requires the formation of a potent nucleophile (an alkoxide, phenoxide, or amide anion), which is achieved by deprotonation with a base. If the base is not strong enough or is used in insufficient quantity, the concentration of the active nucleophile will be low.

    • Solution:

      • Ensure you are using at least a stoichiometric amount (1.1-1.5 equivalents) of the base.

      • If using a weaker base like potassium carbonate (K₂CO₃), consider switching to a stronger base such as sodium hydride (NaH). Strong bases like NaH require the use of anhydrous solvents (e.g., DMF, THF) for optimal performance.

      • For reactions with alcohols or phenols, ensure the pKa of the nucleophile is compatible with the chosen base.

  • Possible Cause 2: Suboptimal Reaction Temperature. The reaction may lack the necessary activation energy if the temperature is too low.

    • Solution:

      • Gently heat the reaction mixture. A typical temperature range for Williamson ether synthesis is 50-100 °C.

      • Start at a lower temperature (e.g., 50 °C) and gradually increase it while monitoring the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Possible Cause 3: Insufficient Reaction Time. The reaction may simply not have had enough time to proceed to completion.

    • Solution:

      • Monitor the reaction progress closely using TLC or GC.

      • If starting material is still present after the initially planned duration, extend the reaction time.

  • Possible Cause 4: Poor Quality of Reagents or Solvents. Water in the reaction mixture is a common issue, as it can quench the strong base and hydrolyze the alkylating agent.

    • Solution:

      • Use anhydrous solvents. Ensure all glassware is thoroughly flame-dried or oven-dried before use.

      • Use fresh, high-purity this compound and other reagents.

Problem 2: Significant Formation of Side Products

The formation of byproducts is a primary reason for low yields. Identifying the main side product is key to solving the issue.

  • Possible Cause 1: E2 Elimination Competition. The nucleophile's conjugate base (e.g., alkoxide) can act as a base and promote an E2 elimination reaction on the this compound, leading to the formation of ethyl vinyl ether. This is more prevalent at higher temperatures and with sterically hindered or very strong bases.

    • Solution:

      • Switch to a milder base. Using a less sterically hindered and weaker base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), can favor the SN2 pathway over E2 elimination.

      • Lower the reaction temperature. Running the reaction at the lowest effective temperature for a longer period can significantly reduce the rate of the competing elimination reaction.

      • Consider Phase-Transfer Catalysis (PTC). Using a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) with an inexpensive base like aqueous sodium hydroxide (B78521) (NaOH) can facilitate the reaction under milder conditions, often leading to cleaner products.

  • Possible Cause 2: C-Alkylation (with Phenoxides). Phenoxide ions are ambident nucleophiles, meaning they can react at two sites: the oxygen atom (O-alkylation, desired) and the carbon atoms of the aromatic ring (C-alkylation, undesired).

    • Solution:

      • Modify the solvent. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation. Protic solvents can solvate the oxygen atom of the phenoxide, making the ring carbons more accessible for attack.

      • Control the temperature. O-alkylation is typically favored under kinetic control (lower temperatures).

  • Possible Cause 3: Low Reactivity of the Alkylating Agent. Alkyl chlorides are inherently less reactive than the corresponding bromides or iodides in SN2 reactions.

    • Solution:

      • Add a catalytic amount of iodide. Introduce a catalytic amount (e.g., 0.1 equivalents) of sodium iodide (NaI) or potassium iodide (KI). This facilitates an in situ Finkelstein reaction, where the less reactive alkyl chloride is converted to the more reactive alkyl iodide, which then undergoes the desired substitution.

Data Presentation

While specific yields are highly dependent on the substrate and precise reaction conditions, the following table provides an overview of the expected trends in yield for the O-alkylation of a model phenol based on the choice of base and solvent.

Base SystemSolventTypical Temperature (°C)Expected YieldKey Considerations
NaH (Sodium Hydride)DMF / THF25 - 70Good to HighStrong, non-nucleophilic base. Requires strictly anhydrous conditions. Potential for E2 at higher temperatures.
K₂CO₃ (Potassium Carbonate)Acetone (B3395972) / DMF50 - 100Moderate to GoodMilder, heterogeneous base. Reduces risk of E2 elimination. Slower reaction rates may require heating.
NaOH (aq) / TBAB (PTC)Toluene / H₂O50 - 80Good to HighPhase-transfer catalysis allows use of inexpensive base. Often results in clean reactions with simple workup.
Cs₂CO₃ (Cesium Carbonate)Acetonitrile (B52724)50 - 80Good to HighMilder than NaH, often gives higher yields for sensitive substrates by minimizing side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my yield low even though this compound is a primary alkyl halide, which should favor SN2 reactions? A1: While primary alkyl halides are ideal for SN2 reactions, low yields can still occur due to several factors. The most common issue is a competing E2 elimination reaction, which is promoted by strong, sterically hindered bases or high temperatures. Other factors include incomplete deprotonation of your nucleophile, presence of water in the reaction, or insufficient reaction time.

Q2: Can I use sodium hydroxide (NaOH) or potassium hydroxide (KOH) directly without a phase-transfer catalyst? A2: While strong bases, using solid NaOH or KOH in anhydrous organic solvents can be challenging due to their low solubility. Using them in aqueous solutions introduces water, which is detrimental to the reaction. For these bases to be effective, a phase-transfer catalyst (PTC) is highly recommended to shuttle the hydroxide or alkoxide ion into the organic phase where the reaction occurs.

Q3: How does adding sodium iodide (NaI) improve the yield? A3: This is an application of the Finkelstein reaction. The iodide ion from NaI displaces the chloride on the this compound in an equilibrium reaction. Since alkyl iodides are much better leaving groups than alkyl chlorides, the subsequent SN2 reaction with your nucleophile is significantly faster. The formation of insoluble NaCl in solvents like acetone can also drive this equilibrium forward.

Q4: What is the best solvent for this alkylation? A4: Polar aprotic solvents are generally the best choice for SN2 reactions. Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile can significantly accelerate the reaction rate compared to protic solvents (like ethanol) or nonpolar solvents (like toluene). They effectively solvate the cation of the base while leaving the nucleophilic anion "naked" and more reactive.

Q5: My TLC shows multiple new spots. What could they be? A5: Multiple spots could indicate a mixture of your desired O-alkylated product, the C-alkylated side product (if using a phenol), and the elimination byproduct (ethyl vinyl ether). It could also indicate degradation of starting materials or products if the reaction was run for too long or at too high a temperature.

Mandatory Visualizations

Here are diagrams illustrating key workflows and reaction pathways.

Troubleshooting_Workflow start Low Yield Observed q1 Check Reactant Quality & Stoichiometry start->q1 a1_ok Reactants OK q1->a1_ok  OK a1_bad Purify/Replace Reagents Adjust Stoichiometry q1->a1_bad Issue Found q2 Evaluate Reaction Conditions a1_ok->q2 a1_bad->q1 a2_ok Conditions Seem Optimal q2->a2_ok  OK a2_bad Optimize Base, Solvent, Temperature, Time q2->a2_bad Suboptimal q3 Investigate Side Reactions (E2, C-Alkylation) a2_ok->q3 a2_bad->q2 a3_ok Side Reactions Minimized q3->a3_ok  OK a3_bad Use Milder Base, Lower Temp, Add NaI q3->a3_bad Present end_good Improved Yield a3_ok->end_good a3_bad->q3

Caption: A logical workflow for troubleshooting low yields.

Reaction_Pathways cluster_SN2 Desired SN2 Pathway cluster_E2 Competing E2 Elimination R-O⁻ R-O⁻ Cl-CH₂CH₂-OEt Cl-CH₂CH₂-OEt R-O⁻->Cl-CH₂CH₂-OEt SN2 Attack Product R-O-CH₂CH₂-OEt Cl-CH₂CH₂-OEt->Product Cl⁻ + Cl⁻ Product->Cl⁻ R-O⁻_base R-O⁻ (as Base) Cl-CH₂CH₂-OEt_E2 Cl-CH₂CH₂-OEt R-O⁻_base->Cl-CH₂CH₂-OEt_E2 Proton Abstraction Side_Product H₂C=CH-OEt Cl-CH₂CH₂-OEt_E2->Side_Product R-OH_Cl + R-OH + Cl⁻ Side_Product->R-OH_Cl

Caption: Competition between the desired SN2 and side E2 pathways.

Finkelstein_Reaction cluster_finkelstein In Situ Reactivity Enhancement (Finkelstein Reaction) start This compound (Less Reactive) catalyst + NaI (catalytic) start->catalyst intermediate 2-Iodoethyl ethyl ether (More Reactive) catalyst->intermediate nucleophile + Nucleophile (R-O⁻) intermediate->nucleophile product Desired Ether Product nucleophile->product

Technical Support Center: Reactions of 2-Chloroethyl Ethyl Ether with Bases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-chloroethyl ethyl ether and bases. The information is designed to help you understand and mitigate common side reactions, ensuring the desired product yield and purity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reactions when this compound is reacted with a base?

A1: When this compound reacts with a base, two main competing pathways are observed: nucleophilic substitution (S(_N)2) and elimination (E2). The desired reaction is often the S(_N)2 pathway, where the base acts as a nucleophile, displacing the chloride to form a new bond. However, the E2 pathway, where the base acts as a proton acceptor to form an alkene, is a common side reaction.

Q2: What are the major side products I can expect?

A2: The primary side products depend on the nature of the base and the reaction conditions.

  • With strong, non-nucleophilic bases (e.g., NaOH, KOH, sodium ethoxide): The main side product is typically vinyl ethyl ether , formed via an E2 elimination reaction.[1]

  • With nucleophilic bases (e.g., amines): While the desired substitution product is expected, complex mixtures and unexpected compounds can arise.[2]

  • In the presence of water: 2-Ethoxyethanol can be formed as a hydrolysis byproduct.[3]

Q3: How does the choice of base affect the outcome of the reaction?

A3: The strength and steric hindrance of the base are critical factors:

  • Strong, sterically hindered bases (e.g., potassium tert-butoxide) will strongly favor the E2 elimination pathway, leading to a higher yield of vinyl ethyl ether.[4]

  • Strong, non-hindered bases that are also good nucleophiles (e.g., sodium ethoxide) can lead to a mixture of substitution and elimination products.

  • Weak bases that are good nucleophiles (e.g., azide, cyanide) will favor the S(_N)2 substitution pathway.

Q4: What is the effect of temperature on the reaction?

A4: Higher reaction temperatures generally favor the elimination (E2) reaction over the substitution (S(_N)2) reaction.[1] This is because elimination reactions have a higher activation energy and benefit more from increased thermal energy.

Q5: How does the choice of solvent influence the reaction?

A5: The solvent plays a crucial role in the reaction outcome:

  • Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) are generally preferred for S(_N)2 reactions as they solvate the cation of the base, leaving the anionic nucleophile more reactive.[5]

  • Polar protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its nucleophilicity and potentially favoring elimination.[6]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Substitution Product and Formation of an Alkene Byproduct

Possible Cause: The E2 elimination reaction is competing with or dominating the desired S(_N)2 substitution. This is often due to the use of a strong or sterically hindered base, high reaction temperatures, or an inappropriate solvent.

Solutions:

  • Optimize the Base:

    • If possible, use a weaker, more nucleophilic base.

    • If a strong base is required, use one that is less sterically hindered.

  • Control the Temperature:

    • Run the reaction at a lower temperature to favor the S(_N)2 pathway.[5] Start at a lower temperature (e.g., room temperature or 0 °C) and slowly increase if the reaction is too slow.

  • Choose the Right Solvent:

    • Use a polar aprotic solvent like DMF, DMSO, or acetonitrile (B52724) to enhance the nucleophilicity of the base.[5]

  • Phase-Transfer Catalysis:

    • For reactions with solid or aqueous bases, a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) can facilitate the transfer of the nucleophile to the organic phase, often allowing for milder reaction conditions and reduced elimination.[7]

Issue 2: Formation of 2-Ethoxyethanol as a Byproduct

Possible Cause: Presence of water in the reaction mixture, leading to hydrolysis of this compound.

Solutions:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

Issue 3: Complex Mixture of Products, Especially with Amine Bases

Possible Cause: Reactions with amines can sometimes lead to unexpected products due to the complex reactivity of the starting materials and intermediates.[2] Over-alkylation or cyclization reactions can also occur.

Solutions:

  • Control Stoichiometry: Use a precise stoichiometry of the amine to this compound to minimize over-alkylation.

  • Temperature Control: Maintain a consistent and optimized reaction temperature, as side reactions can be highly temperature-dependent.

  • Solvent Screening: Experiment with different solvents to find one that favors the desired reaction pathway.

Data Presentation

Table 1: Influence of Base and Conditions on the Reaction of this compound

BaseSolventTemperatureMajor Product(s)Typical Side Product(s)Reference(s)
NaOHWater90-95 °C2-Ethoxyethanol, Vinyl ethyl etherDioxane[8]
Sodium EthoxideEthanolRefluxEthyl 2-ethoxyethyl etherVinyl ethyl ether[4][9]
Potassium tert-butoxidetert-ButanolHighVinyl ethyl etherEthyl 2-ethoxyethyl ether[4]
Amines (Primary/Secondary)VariousVariousSubstituted aminesComplex mixtures[2]

Note: The yields and product ratios can vary significantly based on the specific reaction conditions.

Experimental Protocols

Protocol 1: Minimizing Elimination in Williamson Ether Synthesis

This protocol is designed to favor the S(_N)2 substitution reaction when reacting this compound with an alcohol.

Materials:

  • This compound

  • Alcohol of interest

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663)

Procedure:

  • Under an inert atmosphere (argon or nitrogen), add the alcohol (1.0 eq) to a solution of sodium hydride (1.1 eq) in anhydrous DMF at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add this compound (1.05 eq) dropwise.

  • Slowly warm the reaction to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Analysis of Side Products by GC-MS

This protocol provides a general method for the identification and quantification of the products from the reaction of this compound with a base.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable.

Sample Preparation:

  • Take an aliquot of the reaction mixture and quench it with a suitable reagent (e.g., dilute acid for a basic reaction).

  • Extract the quenched mixture with an appropriate organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • Dry the organic extract over anhydrous sodium sulfate and dilute to a suitable concentration for GC-MS analysis.

GC-MS Parameters (Example):

  • Injector Temperature: 250 °C

  • Oven Program: Start at 40 °C for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Scan Range: m/z 35-300

Data Analysis:

  • Identify the peaks in the total ion chromatogram by comparing their mass spectra with a library (e.g., NIST) and known standards.

  • Quantify the products and byproducts by integrating the peak areas and using a calibration curve with an internal standard.

Mandatory Visualization

Reaction_Pathways CEEE This compound SN2_Product Substitution Product (Ether) CEEE->SN2_Product SN2 (Nucleophilic Attack) E2_Product Elimination Product (Vinyl ethyl ether) CEEE->E2_Product E2 (Proton Abstraction) Hydrolysis_Product Hydrolysis Product (2-Ethoxyethanol) CEEE->Hydrolysis_Product Hydrolysis Base Base Base->SN2_Product Base->E2_Product Water H2O Water->Hydrolysis_Product

Caption: Competing reaction pathways of this compound with bases.

Troubleshooting_Workflow Start Low Yield of Substitution Product Check_Byproducts Analyze for Byproducts (GC-MS, NMR) Start->Check_Byproducts Alkene_Detected Alkene (Elimination) Detected? Check_Byproducts->Alkene_Detected Hydrolysis_Detected Alcohol (Hydrolysis) Detected? Check_Byproducts->Hydrolysis_Detected Optimize_Conditions Optimize for SN2: - Lower Temperature - Less Hindered Base - Polar Aprotic Solvent Alkene_Detected->Optimize_Conditions Yes No_Improvement No Improvement Alkene_Detected->No_Improvement No Anhydrous_Conditions Ensure Anhydrous Conditions: - Dry Glassware - Anhydrous Solvents - Inert Atmosphere Hydrolysis_Detected->Anhydrous_Conditions Yes Hydrolysis_Detected->No_Improvement No Success Improved Yield Optimize_Conditions->Success Anhydrous_Conditions->Success

References

Preventing elimination side reactions with 2-Chloroethyl ethyl ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent elimination side reactions when using 2-Chloroethyl ethyl ether in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reactions when using this compound as an alkylating agent?

When using this compound as an alkylating agent, the two primary competing reactions are the desired nucleophilic substitution (SN2) and the undesired elimination (E2) side reaction. The outcome of the reaction is highly dependent on the specific conditions employed.

Q2: What is the main elimination product of this compound?

The primary elimination product of this compound is ethyl vinyl ether. This occurs when a base removes a proton from the carbon atom adjacent to the carbon bearing the chlorine atom, leading to the formation of a double bond.

Q3: What factors generally favor the undesired E2 elimination reaction?

Several factors can promote the E2 elimination pathway over the desired SN2 substitution:

  • Strong, bulky bases: Bases that are sterically hindered have difficulty accessing the electrophilic carbon for an SN2 attack and are more likely to abstract a proton, favoring elimination.

  • High temperatures: Elimination reactions are often entropically favored and are therefore promoted by higher reaction temperatures.

  • Aprotic polar solvents: Solvents that can stabilize the transition state of the elimination reaction can increase the rate of this side reaction.

Troubleshooting Guide: Minimizing Elimination Side Reactions

This guide provides strategies to minimize the formation of ethyl vinyl ether and other elimination byproducts during reactions with this compound.

Issue: Low Yield of the Desired Substitution Product Due to a Competing Elimination Reaction

When the yield of your desired product is low and you suspect a competing elimination reaction is the cause, consider the following troubleshooting steps. The general principle is to employ reaction conditions that favor the SN2 pathway over the E2 pathway.

Choice of Base and Nucleophile

The nature of the base/nucleophile is a critical factor. Strong, sterically hindered bases favor E2 elimination, while good, non-bulky nucleophiles favor the SN2 reaction.[1]

  • Recommendation: Opt for a good nucleophile that is a relatively weak base. If a strong base is required for the deprotonation of your nucleophile, consider preparing the nucleophilic anion separately and then reacting it with this compound at a controlled temperature.

  • Troubleshooting:

    • High Elimination: If you observe a significant amount of elimination, your base is likely too strong or sterically hindered.

    • Solution: Switch to a less hindered base. For example, if you are using potassium tert-butoxide, consider switching to a weaker base like potassium carbonate or a non-nucleophilic organic base.

Reaction Temperature

Higher temperatures generally favor elimination reactions over substitution reactions.[2][3] This is because elimination reactions often have a higher activation energy and are more entropically favored.

  • Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate for the desired SN2 pathway.

  • Troubleshooting:

    • High Elimination: If the reaction is run at an elevated temperature, try reducing it.

    • Solution: Start the reaction at a low temperature (e.g., 0 °C or room temperature) and monitor the progress. If the reaction is too slow, gradually increase the temperature until an optimal balance between reaction rate and selectivity is achieved.

Solvent Selection

The solvent can significantly influence the outcome of the reaction. Polar aprotic solvents are known to accelerate SN2 reactions.[4][5][6]

  • Recommendation: Use a polar aprotic solvent such as DMF (N,N-dimethylformamide), DMSO (dimethyl sulfoxide), or acetonitrile.[5] These solvents solvate the cation of the nucleophile, leaving the anion more "naked" and nucleophilic, which enhances the rate of the SN2 reaction.

  • Troubleshooting:

    • High Elimination in Protic Solvents: If you are using a protic solvent (e.g., ethanol, methanol), it can cage the nucleophile through hydrogen bonding, reducing its nucleophilicity and potentially favoring elimination.[6]

    • Solution: Switch to a polar aprotic solvent to enhance the rate of the SN2 reaction.

Summary of Recommended Conditions to Favor SN2 Reaction

FactorCondition to Favor SN2Rationale
Base/Nucleophile Good, non-bulky nucleophile; weaker baseMinimizes steric hindrance for nucleophilic attack and reduces the likelihood of proton abstraction.[1]
Temperature Lower temperaturesSubstitution reactions are generally less sensitive to temperature changes than elimination reactions.[2][3]
Solvent Polar aprotic (e.g., DMF, DMSO, Acetonitrile)Enhances the nucleophilicity of the anionic nucleophile, accelerating the SN2 pathway.[5][6]

Experimental Protocols

General Protocol for Alkylation using this compound under SN2-Favorable Conditions

This protocol provides a general methodology for the alkylation of a generic nucleophile (Nu-H) with this compound, aiming to maximize the yield of the SN2 product.

Materials:

  • Nucleophile (Nu-H)

  • This compound

  • Base (e.g., Potassium carbonate, Sodium hydride)

  • Polar aprotic solvent (e.g., DMF, Acetonitrile)

  • Inert gas (e.g., Nitrogen, Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Preparation of the Nucleophile:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the nucleophile (Nu-H) (1.0 eq.).

    • Dissolve the nucleophile in the chosen polar aprotic solvent.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the base (1.1 eq.) portion-wise to the solution to generate the nucleophilic anion (Nu-). Stir the mixture at 0 °C for 30 minutes.

  • Alkylation Reaction:

    • To the solution containing the nucleophilic anion, slowly add this compound (1.2 eq.) dropwise via a syringe, ensuring the temperature remains below 5 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired alkylated product.

Visualizations

competing_pathways cluster_reactants Reactants cluster_products Products 2-CEEE 2-Chloroethyl ethyl ether SN2_Product Substitution Product (R-Nu) 2-CEEE->SN2_Product SN2 Pathway (Favored by good Nu:-, low temp, polar aprotic solvent) E2_Product Elimination Product (Ethyl vinyl ether) 2-CEEE->E2_Product E2 Pathway (Favored by strong/bulky B:-, high temp) Nu_Base Nucleophile/Base (Nu:- / B:-) Nu_Base->SN2_Product Nu_Base->E2_Product

Caption: Competing SN2 and E2 reaction pathways for this compound.

troubleshooting_workflow cluster_optimization Optimization Strategy start Low Yield of Substitution Product check_elimination Suspect Elimination Side Reaction? start->check_elimination high_elimination High Elimination Confirmed check_elimination->high_elimination Yes end Improved Yield of Substitution Product check_elimination->end No check_base Is the base strong or bulky? high_elimination->check_base change_base Use a weaker, less bulky base check_base->change_base Yes check_temp Is the reaction temperature high? check_base->check_temp No change_base->check_temp lower_temp Lower the reaction temperature check_temp->lower_temp Yes check_solvent Is the solvent protic? check_temp->check_solvent No lower_temp->check_solvent change_solvent Switch to a polar aprotic solvent check_solvent->change_solvent Yes optimized_conditions Optimized Conditions: - Weaker, non-bulky base - Lower temperature - Polar aprotic solvent check_solvent->optimized_conditions No change_solvent->optimized_conditions optimized_conditions->end

Caption: Troubleshooting workflow for minimizing elimination side reactions.

References

Technical Support Center: 2-Chloroethyl Ethyl Ether Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-chloroethyl ethyl ether. The information provided is intended to assist with experimental design, address common issues, and ensure accurate data interpretation during hydrolysis studies.

Hydrolysis Rate and Byproducts of this compound

The hydrolysis of this compound is a crucial aspect of its stability and degradation profile. Understanding the rate at which it hydrolyzes and the byproducts it forms is essential for its application in various scientific fields.

Quantitative Data on Hydrolysis Rates of Related Compounds
CompoundpHTemperature (°C)Rate Constant (k)Half-life (t½)
Bis(2-chloroethyl) ether7252.6 x 10⁻⁵ h⁻¹3 years

This data should be used as an estimation, and the actual hydrolysis rate of this compound may vary.

Expected Hydrolysis Byproducts

Based on the principles of ether and alkyl halide hydrolysis, the reaction of this compound with water is expected to proceed through two main pathways: ether cleavage and hydrolysis of the chloro group. The primary byproducts anticipated from these reactions are:

  • Ethanol: Formed from the cleavage of the ether bond.

  • 2-Chloroethanol: Formed from the cleavage of the ether bond.

  • Ethylene (B1197577) Glycol: Formed from the subsequent hydrolysis of 2-chloroethanol.

  • 2-(2-Chloroethoxy)ethanol: A potential intermediate from the hydrolysis of the related bis(2-chloroethyl) ether.[1]

The formation of these byproducts can be monitored to determine the rate and extent of the hydrolysis reaction.

Experimental Protocol: Analysis of this compound Hydrolysis

The following protocol is adapted from EPA Method 8430 for the analysis of bis(2-chloroethyl) ether and its hydrolysis products and can be applied to the study of this compound hydrolysis.[2][3]

Objective: To determine the rate of hydrolysis of this compound and identify its hydrolysis byproducts in an aqueous matrix.

Materials:

  • This compound (of known purity)

  • Reagent water (organic-free)

  • pH buffers

  • Constant temperature water bath or incubator

  • Vials with PTFE-lined septa

  • Syringes and filters (0.45 µm)

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Appropriate GC column (e.g., a polar capillary column suitable for the separation of alcohols and ethers)

Procedure:

  • Preparation of Standard Solutions: Prepare a stock solution of this compound in a water-miscible solvent (e.g., methanol) at a high concentration. From this stock, prepare a series of calibration standards in reagent water at concentrations relevant to the expected experimental range. Also, prepare standards for the expected byproducts (ethanol, 2-chloroethanol, ethylene glycol).

  • Hydrolysis Reaction Setup:

    • Prepare aqueous solutions of this compound at a known initial concentration in sealed vials.

    • Adjust the pH of the solutions using appropriate buffers to the desired levels (e.g., pH 4, 7, and 9).

    • Place the vials in a constant temperature environment (e.g., 25°C, 40°C, and 60°C).

    • At predetermined time intervals, sacrifice a vial from each condition for analysis.

  • Sample Preparation for Analysis:

    • Allow the sample vial to cool to room temperature.

    • Filter the aqueous sample through a 0.45 µm syringe filter to remove any particulate matter.[2]

  • GC Analysis:

    • Inject a small volume (e.g., 1 µL) of the filtered aqueous sample directly into the GC.

    • Use a temperature program that allows for the separation of the parent compound and its expected byproducts.

    • Identify and quantify the parent compound and byproducts by comparing their retention times and peak areas to those of the prepared standards. If using a GC-MS, confirm the identity of the peaks by their mass spectra.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each pH and temperature condition.

    • Determine the order of the reaction and calculate the hydrolysis rate constant (k) from the slope of the appropriate plot (e.g., ln[concentration] vs. time for a first-order reaction).

    • Calculate the half-life (t½) of the reaction using the equation: t½ = 0.693 / k (for a first-order reaction).

    • Plot the concentration of the byproducts over time to understand their formation kinetics.

Visualizations

Hydrolysis Pathway of this compound

Hydrolysis_Pathway CEEE This compound H2O H₂O Ethanol Ethanol CEEE->Ethanol Ether Cleavage Chloroethanol 2-Chloroethanol CEEE->Chloroethanol Ether Cleavage EthyleneGlycol Ethylene Glycol Chloroethanol->EthyleneGlycol Hydrolysis HCl HCl

Caption: Proposed hydrolysis pathway of this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standards Prepare Standards Reaction_Setup Set up Hydrolysis Reactions (various pH and Temp) Standards->Reaction_Setup Sampling Sample at Time Intervals Reaction_Setup->Sampling Filtering Filter Samples (0.45 µm) Sampling->Filtering GC_Analysis GC-FID/MS Analysis Filtering->GC_Analysis Quantification Quantify Parent & Byproducts GC_Analysis->Quantification Kinetics Determine Rate Constants & Half-life Quantification->Kinetics

Caption: Workflow for studying this compound hydrolysis.

Troubleshooting Guide & FAQs

QuestionAnswer
Why am I not seeing any degradation of my this compound? The hydrolysis of this compound is expected to be a very slow process at neutral pH and ambient temperature. Consider accelerating the reaction by increasing the temperature or performing the experiment at more acidic or basic pH values. Also, ensure your analytical method is sensitive enough to detect small changes in concentration over your experimental timeframe.
I am seeing unexpected peaks in my chromatogram. What could they be? Unexpected peaks could be impurities in your starting material, contaminants from your experimental setup, or other degradation products. To identify them, a GC-MS analysis is recommended to obtain mass spectral data for each peak. Also, running a blank (reagent water) and a time-zero sample can help differentiate between contaminants and hydrolysis byproducts.
My peak shapes are poor (e.g., tailing or fronting). How can I improve them? Poor peak shape in GC can be caused by several factors. For polar analytes like alcohols, ensure your GC liner is clean and consider using a liner with glass wool to promote better volatilization. The injection volume might be too large, causing overloading. The GC column may be deteriorating, or the temperature program may not be optimized. For HPLC, ensure the mobile phase is compatible with your sample and column, and that the pH is appropriate.
How can I confirm the identity of the hydrolysis byproducts? The most reliable method for byproduct identification is to use a mass spectrometry detector (GC-MS). You can compare the mass spectra of your unknown peaks with a spectral library (e.g., NIST) and with the spectra of authentic standards of the expected byproducts (ethanol, 2-chloroethanol, ethylene glycol).
What is the best way to quantify the parent compound and its byproducts? For quantification, it is essential to create a calibration curve for each compound of interest (the parent ether and each expected byproduct). This involves preparing a series of standards at known concentrations and analyzing them using the same method as your samples. Plot the peak area versus concentration to generate a calibration curve, and use the equation of the line to calculate the concentration of your unknowns.
My results are not reproducible. What are the likely sources of error? Lack of reproducibility can stem from inconsistent sample preparation, temperature fluctuations in the reaction or the analytical instrument, variations in injection volume, or changes in the mobile phase or carrier gas flow rate. Carefully control all experimental parameters. Using an internal standard can help to correct for variations in injection volume.
Can I use HPLC instead of GC to analyze the hydrolysis? Yes, HPLC can be a suitable alternative, especially for the analysis of the polar byproducts. A reversed-phase column (e.g., C18) with a water/acetonitrile or water/methanol mobile phase would be a good starting point. A refractive index (RI) detector can be used for the alcohols if they do not have a UV chromophore, or a mass spectrometer (LC-MS) for more sensitive and specific detection.

References

Technical Support Center: Purification of Products from 2-Chloroethyl Ethyl Ether Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of products derived from reactions involving 2-Chloroethyl ethyl ether.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a reaction mixture after a Williamson ether synthesis using this compound?

A1: The most common impurities include unreacted starting materials (the alcohol/phenol (B47542) and this compound), the base used for deprotonation, and potential side products. A significant byproduct can be an alkene, formed through a competing E2 elimination reaction, especially if the substrate is sterically hindered.[1][2][3] Another potential byproduct is the result of C-alkylation when using phenoxides.[2][4]

Q2: How can I remove unreacted this compound from my product?

A2: Unreacted this compound can typically be removed by fractional distillation, as its boiling point (107-108 °C) is likely different from your desired product.[5] For less volatile products, column chromatography is an effective method. A solvent system where the product and the starting material have different retention factors (Rf) should be developed using Thin Layer Chromatography (TLC) beforehand.

Q3: What is the best way to remove the alcohol or phenol starting material?

A3: Unreacted alcohol can often be removed by washing the organic layer with water or brine.[2] For phenols, an extraction with a dilute aqueous base (like 1M NaOH) will deprotonate the phenol, making it water-soluble and thus easily separated from the desired ether product in the organic layer. The product can then be further purified.

Q4: How can I confirm that my final product is pure and the ether linkage has formed?

A4: Spectroscopic methods are essential for confirming the purity and structure of your product.[6]

  • ¹H NMR Spectroscopy: Look for the disappearance of the alcohol's hydroxyl proton signal and the appearance of new signals corresponding to the protons on the carbon adjacent to the newly formed ether oxygen, typically in the 3.4-4.5 ppm region.[6]

  • ¹³C NMR Spectroscopy: The carbon atom bonded to the ether oxygen will show a characteristic downfield shift.

  • IR Spectroscopy: The most significant evidence of a successful reaction is the disappearance of the strong, broad O-H stretching band from the starting alcohol (typically 3200-3550 cm⁻¹).[6] The appearance of a strong C-O single-bond stretch between 1050-1150 cm⁻¹ confirms the ether.[6]

  • Mass Spectrometry (MS): This will help confirm the molecular weight of the desired product.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for assessing the purity of volatile compounds and identifying any residual starting materials or byproducts.[7]

Troubleshooting Guides

Problem 1: Low Yield of the Desired Ether Product
Possible Cause Solution
Competing E2 Elimination Reaction This is a common side reaction, especially with secondary or tertiary alkyl halides.[1][3] To favor the desired SN2 reaction, use a primary alkyl halide if possible and a less sterically hindered alkoxide.[1][2] Lowering the reaction temperature can also favor the SN2 pathway.[1][2]
Incomplete Deprotonation of the Alcohol Ensure a sufficiently strong base (e.g., sodium hydride) is used in an appropriate molar excess to fully deprotonate the alcohol, forming the more nucleophilic alkoxide.[2]
Steric Hindrance If either the alkoxide or the alkyl halide is sterically bulky, the SN2 reaction will be slow, allowing side reactions to dominate.[1] If possible, choose the synthetic route with the less hindered reactants.
Hydrolysis of this compound Ensure all reagents and solvents are anhydrous, as water can react with the alkyl halide.[2]
Problem 2: Difficulty in Purifying the Product by Column Chromatography
Possible Cause Solution
Poor Separation of Product and Impurities The chosen solvent system may not be optimal. Develop a better solvent system using TLC to maximize the difference in Rf values between your product and the impurities.[8] The order of elution from a silica (B1680970) gel column is typically: alkyl halides < ethers < esters < ketones < alcohols.[8]
Product is Not Eluting from the Column The solvent system may not be polar enough. Gradually increase the polarity of the eluting solvent.
Product Decomposes on the Silica Gel Some compounds are sensitive to the acidic nature of silica gel. You can test for stability by spotting the compound on a TLC plate and letting it sit for a few hours before eluting. If it degrades, consider using a different stationary phase like alumina (B75360) or deactivating the silica gel.
Co-elution of Product and Unreacted this compound If the polarity of your product and this compound are very similar, separation by standard column chromatography can be challenging. Consider using a longer column, a shallower solvent gradient, or a different stationary phase. Alternatively, fractional distillation may be a more effective separation method if the boiling points are sufficiently different.[9]

Quantitative Data

Table 1: Typical Purity and Yield Data for Williamson Ether Synthesis Products

Product TypePurification MethodTypical Yield (%)Typical Purity (%)Reference
Simple Alkyl EtherFractional Distillation70-90>98General Lab Practice
Aryl EtherColumn Chromatography60-85>99[10]
Sterically Hindered EtherColumn Chromatography40-60>95[3]

Table 2: GC-MS Parameters for Purity Analysis of 2-Ethoxyethyl Substituted Compounds

ParameterValue
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Oven Program Start at 50 °C (hold for 2 min), ramp to 280 °C at 10 °C/min (hold for 5 min)
Carrier Gas Helium, constant flow of 1.0 mL/min
MS Source Temperature 230 °C
MS Quadrupole Temperature 150 °C
Scan Range 40-400 amu

Experimental Protocols

Protocol 1: General Work-up and Extraction Procedure for a Williamson Ether Synthesis Reaction
  • Quenching: After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature. Slowly and carefully add deionized water to quench any unreacted base.

  • Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) to extract the product.[2]

  • Washing:

    • Wash the organic layer with deionized water to remove water-soluble impurities.

    • If a phenol was used as the starting material, wash the organic layer with a dilute aqueous base (e.g., 1M NaOH) to remove any unreacted phenol.

    • Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual water.[2]

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).[2]

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux column) placed between the distillation flask and the condenser.[5][9] Use a thermometer to monitor the vapor temperature.

  • Distillation:

    • Add the crude product to the distillation flask along with boiling chips or a magnetic stir bar.

    • Heat the flask gently. The vapor will rise through the fractionating column, undergoing multiple condensation and vaporization cycles, which enriches the more volatile component at the top of the column.[11]

    • Collect the fraction that distills at a constant temperature corresponding to the boiling point of the desired product. Discard any initial forerun that has a lower boiling point.

  • Analysis: Analyze the collected fractions by GC-MS or NMR to confirm their purity.[6][7]

Protocol 3: Purification by Column Chromatography
  • Column Packing:

    • Securely clamp a glass column in a vertical position.

    • Plug the bottom of the column with a small piece of cotton or glass wool.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluting solvent and pour it into the column, allowing it to settle into a packed bed.[12]

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluting solvent.

    • Carefully add the sample solution to the top of the column.

  • Elution:

    • Begin eluting the column with the chosen solvent system.

    • If a gradient elution is used, gradually increase the polarity of the solvent to elute compounds with higher polarity.[13]

  • Fraction Collection and Analysis:

    • Collect fractions in separate test tubes.

    • Analyze the fractions by TLC to identify which ones contain the pure product.[13]

    • Combine the pure fractions and remove the solvent to obtain the purified product.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Purity Analysis Reaction Williamson Ether Synthesis (Alcohol + this compound + Base) Quench Quench with Water Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash (Water, Base, Brine) Extract->Wash Dry Dry over Anhydrous Agent Wash->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate Distillation Fractional Distillation Concentrate->Distillation Volatile Product Chromatography Column Chromatography Concentrate->Chromatography Non-volatile Product GCMS GC-MS Distillation->GCMS NMR NMR Spectroscopy Chromatography->NMR IR IR Spectroscopy NMR->IR

Caption: General experimental workflow for the synthesis and purification of products from this compound reactions.

troubleshooting_logic Start Low Product Yield E2 E2 Elimination? Start->E2 Deprotonation Incomplete Deprotonation? Start->Deprotonation Sterics Steric Hindrance? Start->Sterics Solution_E2 Use primary alkyl halide Lower reaction temperature E2->Solution_E2 Solution_Deprotonation Use stronger base (e.g., NaH) Deprotonation->Solution_Deprotonation Solution_Sterics Choose less hindered reactants Sterics->Solution_Sterics

Caption: Troubleshooting logic for low yield in Williamson ether synthesis.

References

Technical Support Center: Purification Strategies for Reactions Involving 2-Chloroethyl Ethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of unreacted 2-chloroethyl ethyl ether from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted this compound?

A1: The primary methods for removing unreacted this compound from a reaction mixture are fractional distillation, liquid-liquid extraction, and the use of scavenger resins. The choice of method depends on the scale of the reaction, the properties of the desired product (e.g., boiling point, solubility), and the other components in the reaction mixture.

Q2: When is fractional distillation the preferred method?

A2: Fractional distillation is ideal when there is a significant difference in the boiling points between this compound (approximately 107-108 °C at atmospheric pressure) and the desired product and other reaction components.[1][2] It is a highly efficient method for achieving high purity levels.[3]

Q3: What should I consider when choosing a solvent for liquid-liquid extraction?

A3: The choice of solvent is critical for effective liquid-liquid extraction.[4] The ideal solvent should be immiscible with the reaction solvent (often aqueous), have a high partition coefficient for this compound, and a low solubility for the desired product. Common organic solvents used for extraction include diethyl ether, ethyl acetate, and dichloromethane.[5]

Q4: Can scavenger resins be used to remove this compound?

A4: Yes, scavenger resins offer a convenient method for removing unreacted electrophiles like this compound.[6][7] These are solid-supported reagents with functional groups that react with and bind the unreacted ether, allowing for its removal by simple filtration.[7] This technique is particularly useful for parallel synthesis and high-throughput screening.[8]

Troubleshooting Guides

Fractional Distillation

Issue: Poor separation of this compound from the product.

Possible Cause Troubleshooting Step
Insufficient difference in boiling points.Consider using a fractionating column with a higher number of theoretical plates for better separation efficiency.[9]
Distillation rate is too fast.Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column. A slow and steady distillation rate is crucial for good separation.
Fluctuations in heat source.Ensure a stable heat source. Use a heating mantle with a controller for precise temperature management.
Inefficient column insulation.Insulate the distillation column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.[10]

Issue: Product decomposition during distillation.

Possible Cause Troubleshooting Step
Product is thermally labile at its atmospheric boiling point.Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling points of all components.
Extended heating time.Optimize the distillation parameters to minimize the time the reaction mixture is exposed to high temperatures.
Liquid-Liquid Extraction

Issue: Formation of an emulsion.

Possible Cause Troubleshooting Step
Vigorous shaking of the separatory funnel.Gently invert the separatory funnel multiple times instead of vigorous shaking.
High concentration of surfactants or other emulsifying agents.Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer and help break the emulsion.
Solvents with similar densities.Allow the mixture to stand for a longer period. If the emulsion persists, try centrifugation to separate the layers.

Issue: Low recovery of the desired product.

Possible Cause Troubleshooting Step
Product has some solubility in the aqueous layer.Perform multiple extractions with smaller volumes of the organic solvent. This is more efficient than a single extraction with a large volume.[11]
Incorrect pH of the aqueous layer.Adjust the pH of the aqueous layer to minimize the solubility of the desired product. For example, if the product is acidic, lowering the pH will decrease its solubility in the aqueous phase.
Insufficient mixing of the layers.Ensure thorough but gentle mixing to maximize the surface area between the two phases, allowing for efficient transfer of the solute.
Scavenger Resins

Issue: Incomplete removal of this compound.

Possible Cause Troubleshooting Step
Insufficient amount of scavenger resin.Increase the molar equivalents of the scavenger resin relative to the unreacted this compound.
Short reaction time.Increase the stirring time to ensure the reaction between the scavenger resin and the ether goes to completion.
Inappropriate scavenger resin.Select a scavenger resin with a functional group that is highly reactive towards alkyl halides. Amine-based scavengers are generally effective for electrophiles.[6]

Quantitative Data Summary

The following tables provide a summary of typical quantitative data for the removal of unreacted this compound. Please note that actual results may vary depending on the specific reaction conditions.

Table 1: Fractional Distillation Efficiency

Parameter Value Reference
Boiling Point of this compound107-108 °C (at 760 mmHg)[1][2]
Typical Purity Achieved>98%General laboratory practice
Typical Yield50-95%[12]

Table 2: Liquid-Liquid Extraction Efficiency

Solvent System Partition Coefficient (LogP) of similar compounds Expected Removal Efficiency (per extraction)
Diethyl Ether / Water~1.5Moderate to High
Ethyl Acetate / Water~0.7Moderate
Dichloromethane / Water~1.3High

Table 3: Scavenger Resin Performance

Resin Type Functional Group Typical Capacity Typical Reaction Time
Amine-basedPrimary or Secondary Amine1-4 mmol/g1-16 hours
Piperazine-basedPiperazine1-3 mmol/g2-24 hours

Note: The efficiency is dependent on the specific resin and reaction conditions.

Experimental Protocols

Protocol 1: Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer. Ensure all joints are properly sealed.

  • Charging the Flask: Add the crude reaction mixture to the round-bottom flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Distillation: As the mixture boils, the vapor will rise through the fractionating column. The temperature at the top of the column should be monitored.

  • Fraction Collection: Collect the fraction that distills at the boiling point of this compound (around 107-108 °C at atmospheric pressure).

  • Completion: Stop the distillation when the temperature begins to rise significantly, indicating that the next component is starting to distill.

Protocol 2: Liquid-Liquid Extraction
  • Transfer to Separatory Funnel: Transfer the reaction mixture to a separatory funnel of appropriate size.

  • Add Extraction Solvent: Add a volume of an immiscible organic solvent (e.g., diethyl ether) to the separatory funnel.

  • Mixing: Stopper the funnel and gently invert it several times to mix the two phases, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to fully separate. The less dense layer will be on top.

  • Draining: Drain the lower layer. If the desired product is in the organic layer, collect the upper layer.

  • Repeat: Repeat the extraction process 2-3 times with fresh portions of the organic solvent to maximize the removal of this compound.

  • Washing: Wash the combined organic layers with brine to remove any dissolved water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate), filter, and remove the solvent using a rotary evaporator.

Protocol 3: Scavenger Resin Purification
  • Resin Selection: Choose an appropriate scavenger resin with a functional group reactive towards alkyl halides (e.g., an amine-based resin).

  • Addition of Resin: Add the scavenger resin to the crude reaction mixture. A typical starting point is 2-3 molar equivalents relative to the estimated amount of unreacted this compound.

  • Stirring: Stir the mixture at room temperature or with gentle heating for a period of 1 to 24 hours, depending on the reactivity of the resin.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS) to confirm the removal of the unreacted ether.

  • Filtration: Once the reaction is complete, filter the mixture to remove the resin.

  • Washing: Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure.

Visualizations

Removal_Workflow Start Crude Reaction Mixture (with unreacted 2-CEEE) Method_Selection Select Removal Method Start->Method_Selection Distillation Fractional Distillation Method_Selection->Distillation B.P. Difference > 25°C Extraction Liquid-Liquid Extraction Method_Selection->Extraction Product is soluble in organic solvent Scavenger Scavenger Resin Method_Selection->Scavenger Small scale or high-throughput Pure_Product Purified Product Distillation->Pure_Product Extraction->Pure_Product Scavenger->Pure_Product

Caption: Decision workflow for selecting a purification method.

Troubleshooting_Distillation Problem Poor Separation Cause1 Insufficient B.P. Difference Problem->Cause1 Cause2 Distillation Too Fast Problem->Cause2 Cause3 Heat Fluctuations Problem->Cause3 Solution1 Use Higher Efficiency Column Cause1->Solution1 Solution2 Reduce Heating Rate Cause2->Solution2 Solution3 Stabilize Heat Source Cause3->Solution3

Caption: Troubleshooting logic for poor distillation separation.

Scavenger_Mechanism Reactants Polymer-Support-NH2 ClCH2CH2OEt Product Polymer-Support-NH-CH2CH2OEt HCl Reactants->Product SN2 Reaction

Caption: Simplified mechanism of an amine scavenger resin.

References

Technical Support Center: Work-up Procedures for 2-Chloroethyl Ethyl Ether Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the work-up procedures for reactions involving 2-chloroethyl ethyl ether. This resource offers troubleshooting for common issues, answers to frequently asked questions, and a detailed experimental protocol to ensure successful outcomes in your research.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction to be aware of during the work-up of reactions involving this compound?

A1: The primary concern during the work-up is the hydrolysis of the chloroethyl group to the corresponding hydroxyethyl (B10761427) group. This reaction is catalyzed by both acidic and basic conditions and can significantly reduce the yield of the desired product.

Q2: How does pH affect the stability of the chloroethyl group during an aqueous work-up?

A2: The chloroethyl group is most stable at a neutral pH. Both strong acids and strong bases can promote hydrolysis. Therefore, it is crucial to neutralize the reaction mixture to a pH of approximately 7 before and during aqueous extraction steps.[1]

Q3: Is the hydrolysis of the chloroethyl group sensitive to temperature?

A3: Yes, the rate of hydrolysis is highly dependent on temperature.[1] To minimize the formation of the hydroxyethyl impurity, it is recommended to perform all aqueous washes at low temperatures, ideally between 0-5 °C.[1]

Q4: What are the recommended quenching agents for acidic or basic reaction mixtures?

A4: For acidic reaction mixtures, a mild inorganic base like a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is recommended. For basic reaction mixtures, a mild acid such as a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) is preferred. The goal is to bring the pH of the mixture to neutral without exposing the product to harsh conditions.[1]

Q5: How can I minimize the contact time between my product and the aqueous phase during extraction?

A5: To reduce the risk of hydrolysis, extractions should be performed efficiently. Avoid letting the reaction mixture sit in contact with the aqueous phase for extended periods. After thorough mixing, allow the layers to separate and then promptly remove the aqueous layer. Using a brine wash (saturated aqueous NaCl) for the final wash can help to remove dissolved water from the organic layer and expedite the drying process.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the work-up of reactions involving this compound.

Issue Potential Cause Recommended Solution
Significant amount of hydroxyethyl impurity detected (e.g., by LCMS or NMR) Hydrolysis of the chloroethyl group due to acidic or basic conditions during work-up.- Neutralize the reaction mixture to a pH of ~7 with a mild reagent (e.g., saturated NaHCO₃ for acidic solutions, saturated NH₄Cl for basic solutions).- Perform all aqueous washes at low temperatures (0-5 °C) in an ice bath.[1]
Prolonged contact with the aqueous phase.- Minimize the time the organic layer is in contact with aqueous solutions.- Promptly separate the layers after each wash.[1]
High temperature during the work-up.- Ensure the reaction mixture is cooled to 0-5 °C before adding any aqueous solution.- Use pre-chilled aqueous solutions for washing.[1]
Formation of an emulsion during extraction High concentration of salts or polar byproducts.- Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.- If the reaction was run in a polar aprotic solvent like DMF or DMSO, remove it under reduced pressure before the aqueous work-up.
Low product yield after purification Product loss during aqueous washes due to some water solubility.- If the product has some water solubility, re-extract the aqueous layers with a fresh portion of the organic solvent.- Use brine for the final wash to "salt out" the organic product from the aqueous phase.
Incomplete extraction from the aqueous layer.- Ensure vigorous mixing of the two phases during extraction to maximize the transfer of the product into the organic layer.
Product is an oil and difficult to handle Presence of impurities preventing crystallization or solidification.- Purify the crude product using column chromatography or distillation.- If the product is hygroscopic, handle it under an inert atmosphere and dry it thoroughly.

Data Presentation

Table 1: Influence of pH and Temperature on the Rate of Hydrolysis of Chloroethyl Groups

The following table provides a qualitative overview of the stability of a generic chloroethyl-containing organic compound under various work-up conditions. This information is synthesized from general chemical principles.

Condition Parameter Value Relative Rate of Hydrolysis
pH AcidicpH 3 (e.g., dilute HCl wash)Moderate to High
NeutralpH 7 (e.g., water wash)Low
Mildly BasicpH 9 (e.g., dilute NaHCO₃ wash)Low to Moderate
Strongly BasicpH > 12 (e.g., NaOH wash)High
Temperature Cold0-5 °CVery Low
Room Temp25 °CLow
Elevated50 °CModerate to High

Experimental Protocols

Key Experiment: Williamson Ether Synthesis using this compound

This protocol describes a general procedure for the synthesis of an ether using this compound as the alkylating agent.

Reaction: R-OH + NaH → R-O⁻Na⁺ R-O⁻Na⁺ + ClCH₂CH₂OCH₂CH₃ → R-OCH₂CH₂OCH₂CH₃ + NaCl

Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a condenser, and a nitrogen inlet, add the alcohol starting material (1.0 eq) and anhydrous tetrahydrofuran (B95107) (THF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add this compound (1.2 eq) dropwise via a syringe. Allow the reaction to slowly warm to room temperature and then heat to reflux (around 66 °C for THF). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C. Cautiously quench the excess NaH by the slow, dropwise addition of ice-cold water.

  • Work-up - Extraction:

    • Transfer the mixture to a separatory funnel.

    • Add diethyl ether to dilute the reaction mixture.

    • Wash the organic layer sequentially with:

      • Water (2 x)

      • Saturated aqueous ammonium chloride (NH₄Cl) solution (1 x)

      • Brine (1 x)

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure ether product.

Mandatory Visualization

G cluster_reaction Reaction Phase cluster_workup Work-up Phase start 1. Deprotonation (Alcohol + NaH in THF) reaction 2. Alkylation (Add this compound, reflux) start->reaction Formation of Alkoxide quench 3. Quenching (Cool to 0°C, add ice-cold water) reaction->quench Reaction Complete (TLC) extraction 4. Extraction (Dilute with Ether, wash with H₂O, NH₄Cl, and Brine) quench->extraction drying 5. Drying & Concentration (Dry with Na₂SO₄, filter, rotovap) extraction->drying purification 6. Purification (Flash Column Chromatography) drying->purification product Pure Product purification->product

Caption: Experimental workflow for a Williamson ether synthesis using this compound.

References

Technical Support Center: Optimizing 2-Chloroethyl Ethyl Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of 2-Chloroethyl ethyl ether. Our aim is to facilitate the optimization of reaction temperature and other critical parameters to enhance product yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most frequently employed method for the synthesis of this compound is the Williamson ether synthesis.[1] This reaction involves the reaction of an alkoxide with a primary alkyl halide. In the context of this compound, this typically involves the reaction of sodium ethoxide with 1,2-dichloroethane (B1671644) or the reaction of 2-ethoxyethanol (B86334) with a chlorinating agent like thionyl chloride.[2]

Q2: What is the optimal reaction temperature for the synthesis of this compound?

A2: The optimal reaction temperature can vary depending on the specific reactants and methodology used. For the Williamson ether synthesis, a general temperature range of 50-100°C is often effective.[3][4] One specific protocol using 2-ethoxyethanol and thionyl chloride involves a multi-step temperature profile: initial cooling to -20°C during reagent addition, followed by warming to room temperature, and finally heating at 100°C for 2 hours to ensure the reaction goes to completion.[2] It is crucial to carefully control the temperature to minimize side reactions.

Q3: What are the common side reactions to be aware of during the synthesis?

A3: A primary competing reaction in the Williamson ether synthesis is the E2 elimination reaction, which leads to the formation of alkenes instead of the desired ether.[5] This is particularly prevalent at higher temperatures. In syntheses starting from diols or using certain chlorinating agents, intermolecular reactions can lead to the formation of undesired byproducts like bis(2-chloroethyl) ether. Under acidic conditions and at elevated temperatures, cleavage of the ether linkage can also occur.

Troubleshooting Guide

Low Product Yield
Potential Cause Troubleshooting Steps
Suboptimal Reaction Temperature Lowering the reaction temperature can favor the desired SN2 reaction over the competing E2 elimination, especially if using a secondary alkyl halide.[6] Conversely, if the reaction is sluggish, a moderate increase in temperature within the optimal range (50-100°C) may be necessary. For the reaction of 2-ethoxyethanol with thionyl chloride, ensure the initial cooling phase is maintained to control the exothermic reaction, followed by a sufficient heating period to drive the reaction to completion.[2]
Presence of Water (Non-anhydrous conditions) The Williamson ether synthesis is highly sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. Water can react with the strong base (e.g., sodium hydride) and hydrolyze the alkyl halide, reducing the yield.[7]
Incomplete Reaction Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting materials are not fully consumed, consider extending the reaction time or slightly increasing the temperature. Typical reaction times for Williamson ether synthesis range from 1 to 8 hours.[3][4]
Formation of Side Products The primary side product is often from the E2 elimination reaction. To minimize this, use a primary alkyl halide if possible and maintain a controlled temperature.[5] If byproducts from intermolecular reactions are observed, consider using high dilution conditions to favor the desired intramolecular reaction.

Data Presentation

Table 1: Representative Effect of Reaction Temperature on Yield in Williamson-type Ether Synthesis

Reaction Temperature (°C)Expected Yield (%)Primary ByproductsNotes
30 - 40Low to ModerateUnreacted starting materialsReaction may be too slow to go to completion in a standard timeframe.
50 - 70Moderate to HighMinimalGenerally considered an optimal range for many Williamson ether syntheses to balance reaction rate and minimize side reactions.
80 - 100HighIncreased elimination productsHigher end of the optimal range; may be necessary for less reactive substrates but increases the risk of E2 elimination.[3][4][7]
> 110Moderate to LowSignificant elimination and potential decomposition productsTemperatures above the optimal range often lead to a decrease in yield due to the prevalence of side reactions.[8]

Note: This table is a generalized representation based on typical outcomes of the Williamson ether synthesis and data from related preparations. Actual yields will vary based on specific substrates, reagents, and reaction conditions.

Experimental Protocols

Synthesis of this compound via Chlorination of 2-Ethoxyethanol

This protocol is adapted from a known procedure for the preparation of this compound.[2]

Materials:

  • 2-Ethoxyethanol (1 mole)

  • Thionyl chloride (1.1 mole)

  • Pyridine (B92270) (or dimethylaniline, quinoline) (1 mole)

  • Diethyl ether

  • Dilute hydrochloric acid

  • Dilute sodium hydroxide (B78521) solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a stirrer and a dropping funnel, prepare a mixture of 1 mole of dry pyridine and 1 mole of 2-ethoxyethanol.

  • Cool the mixture to -20°C using a suitable cooling bath.

  • With vigorous stirring, add 1.1 moles of thionyl chloride dropwise from the dropping funnel. Maintain the reaction temperature below 0°C throughout the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

  • Once at room temperature, heat the mixture at 100°C for 2 hours.

  • Cool the reaction mixture and treat it with dilute hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Wash the ether layer sequentially with dilute sodium hydroxide solution and water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the diethyl ether by distillation.

  • The crude product can be purified by distillation, collecting the fraction boiling at 107°C.[2]

Expected Yield: 61-84%[2]

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification start Mix 2-Ethoxyethanol and Pyridine cool Cool to -20°C start->cool add_socl2 Add Thionyl Chloride (keep below 0°C) cool->add_socl2 warm Warm to Room Temp add_socl2->warm heat Heat at 100°C for 2 hours warm->heat quench Quench with dilute HCl heat->quench extract Extract with Diethyl Ether quench->extract wash Wash with NaOH and Water extract->wash dry Dry with Na2SO4 wash->dry purify Distill to Purify dry->purify end Final Product purify->end This compound troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed temp Suboptimal Temperature? start->temp water Presence of Water? start->water time Incomplete Reaction? start->time side_reactions Side Reactions? start->side_reactions adjust_temp Adjust Temperature (50-100°C range) temp->adjust_temp dry_reagents Use Anhydrous Reagents/Solvents water->dry_reagents extend_time Extend Reaction Time (Monitor with TLC/GC) time->extend_time control_conditions Control Temp to Minimize E2 Use High Dilution side_reactions->control_conditions end Improved Yield adjust_temp->end dry_reagents->end extend_time->end control_conditions->end

References

Impact of base selection on 2-Chloroethyl ethyl ether reaction yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloroethyl ethyl ether. The selection of an appropriate base is critical and significantly impacts reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

There are two main synthetic pathways for preparing this compound:

  • Williamson Ether Synthesis: This classic method involves the reaction of an alkoxide with a primary alkyl halide. In this case, sodium ethoxide (prepared from ethanol (B145695) and a strong base) reacts with a 2-chloroethyl halide. A strong base such as sodium hydroxide (B78521) is commonly used.[1][2]

  • Chlorination of 2-Ethoxyethanol (B86334): This route utilizes a chlorinating agent, most commonly thionyl chloride (SOCl₂), to convert the hydroxyl group of 2-ethoxyethanol into a chloride. This reaction is typically performed in the presence of a base like pyridine (B92270) or dimethylaniline to neutralize the HCl byproduct.[3]

Q2: How does the choice of base impact the Williamson ether synthesis of this compound?

The base is crucial for deprotonating the alcohol to form the nucleophilic alkoxide.[2][4] However, the base can also promote side reactions. A strong, sterically hindered base can lead to E2 elimination of the alkyl halide, forming an alkene instead of the desired ether, thus reducing the yield.[4][5] For instance, using a strong base with 2-chloroethanol (B45725) can cause dehydrochlorination, leading to the formation of ethylene (B1197577) oxide.[6][7]

Q3: What is the role of a phase-transfer catalyst (PTC) in this synthesis?

A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can be highly beneficial, particularly in the Williamson ether synthesis.[8] It facilitates the transfer of the alkoxide from an aqueous or solid phase to the organic phase where the reaction occurs. This allows for the use of weaker bases and milder reaction conditions, which can minimize side reactions like elimination and improve the overall yield.[8][9][10]

Q4: What are the common side products, and how can they be minimized?

The most common side product in the Williamson ether synthesis is the alkene formed via an E2 elimination reaction.[2][5] In reactions involving 2-chloroethanol, ethylene oxide can also be a significant byproduct due to base-induced dehydrochlorination.[6][7] To minimize these side reactions:

  • Opt for a less sterically hindered base.

  • Maintain a moderate reaction temperature.

  • Consider using a phase-transfer catalyst to allow for milder conditions.[8]

  • When using thionyl chloride, controlling the temperature during addition is critical to prevent unwanted side reactions.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield Inefficient Deprotonation: The base may not be strong enough to fully deprotonate the alcohol in the Williamson synthesis.Use a stronger base like sodium hydride (NaH) in an anhydrous solvent, or consider a phase-transfer catalyst with NaOH or KOH.[4][8]
Poor Leaving Group: The halide may not be a sufficiently good leaving group.If using an alkyl chloride, add a catalytic amount of sodium iodide (NaI) to convert it in-situ to the more reactive alkyl iodide.[4]
Low Reaction Temperature: The reaction may lack the necessary activation energy.Gradually increase the reaction temperature while monitoring the progress with TLC or GC. For milder bases like potassium carbonate, heating is often required.[4]
Significant Formation of Alkene Byproduct E2 Elimination: The base is promoting elimination over substitution. This is more common with strong, bulky bases and at higher temperatures.[2][4]Use a less sterically hindered base. Lower the reaction temperature. Employ a phase-transfer catalyst which allows for milder conditions.[8]
Presence of Unreacted Starting Material Insufficient Reaction Time or Base: The reaction may not have proceeded to completion.Extend the reaction time and monitor via TLC. Ensure at least a slight excess (1.1-1.5 equivalents) of the base is used.[4]
Formation of Ethylene Oxide Base-Induced Dehydrochlorination: The base is reacting with 2-chloroethanol to form ethylene oxide.[6][7]Use a non-nucleophilic base or milder reaction conditions. The thionyl chloride route with a non-nucleophilic base like pyridine is an alternative.

Data on Reaction Yield with Different Bases

The following table summarizes reported yields for the synthesis of 2-chloroethyl ethers under various basic or catalytic conditions.

Synthesis RouteReactantsBase/CatalystSolventTemperature (°C)Yield (%)
Chlorination2-Ethoxyethanol, Thionyl ChloridePyridine (or Dimethylaniline, Quinoline)Not specified-20 to 10061-84[3]
Chlorination2-n-Propoxyethanol, Thionyl Chloride4-Dimethylaminopyridine (catalyst), Solid KOH (neutralization)Not specified20-9599.2[11]
Chlorination2-n-Propoxyethanol, Thionyl Chloride4-Dimethylaminopyridine (catalyst), Solid NaOH (neutralization)Not specified20-9599.0[11]
Williamson SynthesisEthyl Alcohol, 2-Chloroethyl ChlorideSodium HydroxideNot specifiedRefluxNot specified[1]

Experimental Protocols

Method 1: Chlorination of 2-Ethoxyethanol using Thionyl Chloride

  • Preparation: Cool a mixture of 1 mole of dry pyridine and 1 mole of 2-ethoxyethanol to -20°C in a suitable reaction vessel equipped with a stirrer and a dropping funnel.

  • Reaction: Slowly add 1.1 moles of thionyl chloride to the mixture, ensuring the temperature does not exceed 0°C.

  • Heating: After the addition is complete, allow the mixture to warm to room temperature and then heat at 100°C for 2 hours.

  • Work-up: Cool the reaction mixture and treat it with dilute hydrochloric acid. Extract the product with ether.

  • Purification: Wash the ether extract with a dilute sodium hydroxide solution, followed by water. Dry the organic layer over anhydrous sodium sulfate. The final product can be purified by distillation, collecting the fraction boiling at 107°C.[3]

Method 2: Williamson Ether Synthesis (General Procedure)

  • Alkoxide Formation: In a dry reaction flask under an inert atmosphere, dissolve the alcohol (e.g., ethanol) in a suitable anhydrous solvent (e.g., THF, DMF). Add a strong base (e.g., sodium hydride) portion-wise at 0°C to form the alkoxide.

  • Reaction: To the freshly prepared alkoxide, add the alkyl halide (e.g., 2-chloroethyl chloride) dropwise at a controlled temperature.

  • Monitoring: Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, carefully quench the reaction mixture with water or a saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.

Visual Diagrams

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Products Ethanol Ethanol (CH3CH2OH) Alkoxide Sodium Ethoxide (CH3CH2O- Na+) Ethanol->Alkoxide Deprotonation Base Strong Base (e.g., NaOH) Haloalkane 2-Chloroethyl Halide (ClCH2CH2X) Product This compound Alkoxide->Product SN2 Attack Salt Sodium Halide (NaX) Troubleshooting_Workflow Start Low Yield Observed Check_Purity Check Reactant Purity/ Freshness Start->Check_Purity Check_Base Evaluate Base Strength/ Steric Hindrance Check_Purity->Check_Base [Pure] Use_Fresh Use Fresh Reactants/ Add NaI Catalyst Check_Purity->Use_Fresh [Impure/Old] Check_Temp Assess Reaction Temperature Check_Base->Check_Temp [Appropriate] Change_Base Switch to Stronger or Less Hindered Base Check_Base->Change_Base [Ineffective/ Side Reactions] Optimize_Temp Increase or Decrease Temperature Check_Temp->Optimize_Temp [Sub-optimal] Use_PTC Consider Phase-Transfer Catalyst (PTC) Check_Temp->Use_PTC [Optimal] End Yield Improved Use_Fresh->End Change_Base->End Optimize_Temp->End Use_PTC->End

References

Technical Support Center: Quenching Excess 2-Chloroethyl Ethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the safe and effective quenching of excess 2-Chloroethyl ethyl ether in a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is quenching necessary?

A1: this compound is a primary alkylating agent used in organic synthesis.[1] Due to its reactivity and potential toxicity, it is crucial to neutralize or "quench" any excess reagent remaining after a reaction is complete. This ensures the safety of the subsequent work-up and purification steps and prevents the contamination of the final product and waste streams.

Q2: What are the common methods for quenching excess this compound?

A2: Excess this compound can be quenched by reacting it with a nucleophilic reagent. The most common and practical methods involve the use of aqueous basic solutions, such as sodium hydroxide (B78521) or sodium carbonate, or aqueous ammonia (B1221849). These reagents react with the electrophilic carbon of this compound, leading to its decomposition.

Q3: How do I know if the quenching process is complete?

A3: The completion of the quenching process can be monitored by analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the disappearance of the this compound spot or peak.

Q4: What are the primary safety concerns when quenching this compound?

A4: this compound is a flammable liquid and is harmful if inhaled or absorbed through the skin.[2] The quenching reaction, especially with strong bases, can be exothermic. It is essential to perform the quenching process in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and control the rate of addition of the quenching agent to manage any heat generation.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reaction mixture remains acidic after adding quenching agent. Insufficient amount of quenching agent was added.Add additional quenching agent portion-wise while monitoring the pH of the aqueous layer.
Exothermic reaction upon adding the quenching agent. The concentration of the quenching agent is too high, or it is being added too quickly.Cool the reaction mixture in an ice bath before and during the addition of the quenching agent. Add the quenching agent slowly and dropwise with vigorous stirring.
Formation of an emulsion during aqueous work-up. The organic and aqueous layers are not separating cleanly.Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Gentle swirling of the separatory funnel can also aid in separation.
This compound is still present after quenching (confirmed by TLC/GC). Incomplete reaction with the quenching agent due to insufficient time, temperature, or mixing.Increase the stirring time and/or gently warm the reaction mixture (if thermally stable) to facilitate the reaction. Ensure vigorous stirring to maximize contact between the organic and aqueous phases.

Experimental Protocols

Protocol 1: Quenching with Aqueous Sodium Hydroxide (NaOH) Solution

This protocol is suitable for reactions where the desired product is stable to basic conditions.

Materials:

  • Reaction mixture containing excess this compound

  • 1 M Sodium Hydroxide (NaOH) solution

  • Ice bath

  • Separatory funnel

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves

Procedure:

  • Ensure the reaction is complete by monitoring with an appropriate analytical technique (e.g., TLC, GC).

  • Cool the reaction flask in an ice bath to 0-5 °C.

  • Slowly add the 1 M NaOH solution dropwise to the stirred reaction mixture. Monitor the temperature of the reaction mixture to ensure it does not rise significantly.

  • After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours to ensure complete quenching.

  • Transfer the mixture to a separatory funnel.

  • Separate the organic and aqueous layers.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to isolate the crude product.

Protocol 2: Quenching with Aqueous Ammonia (NH₃) Solution

This protocol is a milder alternative to strong bases and is useful when the product is base-sensitive.

Materials:

  • Reaction mixture containing excess this compound

  • 10% Aqueous Ammonia (NH₃) solution

  • Ice bath

  • Separatory funnel

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE)

Procedure:

  • Following reaction completion, cool the reaction vessel to 0-5 °C using an ice bath.

  • Slowly add the 10% aqueous ammonia solution to the reaction mixture with efficient stirring.

  • Allow the mixture to warm to room temperature and continue stirring for 2-4 hours. The reaction of halogenoalkanes with ammonia can form a series of amines and their salts.[3]

  • Transfer the mixture to a separatory funnel.

  • Separate the layers and wash the organic layer sequentially with water and brine.

  • Dry the organic phase over a suitable drying agent.

  • Filter and concentrate the solution to obtain the crude product.

Visualizations

Quenching_Workflow cluster_prep Preparation cluster_quench Quenching cluster_workup Work-up A Reaction Completion Confirmed (TLC/GC) B Cool Reaction Mixture (0-5 °C) A->B C Slow Addition of Quenching Agent (e.g., 1M NaOH or 10% NH3) B->C D Stir at Room Temperature (1-4 hours) C->D E Phase Separation D->E F Aqueous Wash E->F G Drying and Concentration F->G H H G->H Crude Product

Caption: General workflow for quenching excess this compound.

Signaling_Pathway Reagent Excess 2-Chloroethyl Ethyl Ether (Electrophile) Product1 2-Ethoxyethanol + NaCl Reagent->Product1 SN2 Reaction Product2 2-Ethoxyethanamine + NH₄Cl Reagent->Product2 SN2 Reaction Quencher1 Aqueous NaOH (Nucleophile: OH⁻) Quencher1->Product1 Quencher2 Aqueous NH₃ (Nucleophile: NH₃) Quencher2->Product2

Caption: Nucleophilic substitution pathways for quenching this compound.

References

Technical Support Center: Decomposition of 2-Chloroethyl Ethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying the byproducts of 2-Chloroethyl ethyl ether decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the expected decomposition byproducts of this compound under different conditions?

The decomposition of this compound can be initiated by heat (thermal decomposition), reaction with water (hydrolysis), or light (photolytic decomposition). The resulting byproducts will vary depending on the conditions.

  • Thermal Decomposition: When heated, this compound is expected to decompose, yielding a mixture of volatile organic compounds and corrosive gases. Based on the decomposition of similar compounds like bis(2-chloroethyl) ether, the primary hazardous gas produced is likely Hydrogen Chloride (HCl) .[1] Other potential byproducts from the fragmentation of the parent molecule include carbon monoxide (CO) , carbon dioxide (CO2) , ethylene , and chloroethylene .

  • Hydrolysis: In the presence of water or moisture, particularly under acidic conditions, this compound can undergo hydrolysis.[1][2] The ether linkage can be cleaved, and the chloro-substituent can be replaced. Expected hydrolysis products include:

    • Ethanol

    • 2-Chloroethanol

    • Acetaldehyde [3]

    • Hydrogen Chloride (HCl) [1][2]

  • Photolytic Decomposition: While direct photolysis of ethers is not always a major degradation pathway, in the presence of a photocatalyst like titanium dioxide (TiO2) and UV light, decomposition can be significant. For the closely related compound 2-chloroethyl ethyl sulfide (B99878), photocatalytic oxidation yields a complex mixture of products.[4] By analogy, photolytic decomposition of this compound could produce:

    • Primary intermediates: Ethylene, Chloroethylene, Ethanol, Acetaldehyde, Chloroacetaldehyde .

    • Final products: Water (H2O), Carbon Dioxide (CO2), and Hydrogen Chloride (HCl) .

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Problem 1: Unexpected or Unidentified Peaks in GC-MS Analysis

Symptoms:

  • Multiple peaks observed in the gas chromatogram that do not correspond to the starting material or expected byproducts.

  • Difficulty in identifying peaks using standard mass spectral libraries.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Complex Fragmentation and Rearrangement: Thermal decomposition in the GC inlet can lead to a wider array of byproducts than anticipated.Lower the injector temperature to minimize on-instrument decomposition. Verify the thermal stability of your compound using techniques like thermogravimetric analysis (TGA).
Contamination: Contamination from the sample matrix, solvent, or analytical instrument can introduce extraneous peaks.[5]Run a blank analysis of the solvent and sample matrix to identify background peaks. Ensure proper cleaning of the GC inlet, column, and mass spectrometer source.[5]
Formation of Dimeric or Polymeric Species: Under certain conditions, ether molecules or their fragments can combine to form larger molecules. For the related compound 2-chloroethyl ethyl sulfide, formation of dimeric sulfonium (B1226848) ions has been observed.[6]Use a higher boiling point GC column or a temperature program with a higher final temperature to elute less volatile compounds. Consider using alternative analytical techniques like HPLC or NMR for non-volatile byproducts.
Problem 2: Low or No Recovery of Expected Byproducts

Symptoms:

  • The expected decomposition products are not detected or are present at very low concentrations.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Incomplete Decomposition: The experimental conditions (e.g., temperature, reaction time, catalyst concentration) may not be sufficient to induce decomposition.Systematically vary the decomposition parameters. For thermal studies, increase the temperature or duration. For hydrolysis, adjust the pH or add a catalyst.
High Reactivity of Byproducts: Some byproducts may be highly reactive and could be consumed in secondary reactions.Analyze the reaction mixture at different time points to track the formation and disappearance of intermediates. Consider using trapping agents to capture reactive species.
Analytical Method Not Optimized: The chosen analytical method may not be suitable for detecting the specific byproducts.For volatile and thermally stable compounds, GC-MS is often appropriate. For polar or thermally labile products, consider derivatization or use HPLC. Ensure your analytical standards are correctly prepared and stable.

Data Presentation

Table 1: Summary of Potential Decomposition Byproducts of this compound

Decomposition MethodPrimary ByproductsSecondary/Trace ByproductsFinal Products (Complete Decomposition)
Thermal Hydrogen Chloride (HCl), Ethylene, ChloroethyleneCarbon Monoxide (CO), Various hydrocarbon fragmentsCarbon Dioxide (CO2), Water (H2O), HCl
Hydrolysis Ethanol, 2-Chloroethanol, Hydrogen Chloride (HCl)Acetaldehyde-
Photolytic (with TiO2) Ethylene, Chloroethylene, Ethanol, AcetaldehydeChloroacetaldehydeCarbon Dioxide (CO2), Water (H2O), HCl

Note: Some byproducts are inferred from the decomposition of structurally similar compounds.

Experimental Protocols

Methodology for GC-MS Analysis of Volatile Decomposition Products

This protocol is a general guideline and should be optimized for your specific instrumentation and target analytes.

  • Sample Preparation:

    • For thermal decomposition, seal a known quantity of this compound in an inert atmosphere (e.g., nitrogen or argon) in a reaction vessel. Heat at the desired temperature for a specified time. Allow to cool.

    • For hydrolysis, dissolve this compound in an appropriate aqueous solution (e.g., acidic, basic, or neutral). Maintain at the desired temperature for a specified time.

    • Extract the resulting sample with a suitable organic solvent (e.g., dichloromethane, diethyl ether). Dry the organic extract over anhydrous sodium sulfate.

  • GC-MS Instrumentation and Conditions (Example):

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250 °C (can be varied to investigate thermal fragmentation).

    • Oven Program: Initial temperature 40 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 35-550.

  • Data Analysis:

    • Identify compounds by comparing their mass spectra with a reference library (e.g., NIST).

    • Confirm identifications by comparing retention times with those of authentic standards.

    • Quantify byproducts using an internal or external standard calibration method.

Visualizations

Decomposition_Pathways cluster_thermal Thermal Decomposition cluster_hydrolysis Hydrolysis cluster_photolytic Photolytic Decomposition (with TiO2) 2-CEEE_T This compound HCl_T Hydrogen Chloride 2-CEEE_T->HCl_T Heat VOCs_T Volatile Organics (Ethylene, Chloroethylene) 2-CEEE_T->VOCs_T Heat COx_T CO, CO2 VOCs_T->COx_T Further Oxidation 2-CEEE_H This compound Ethanol Ethanol 2-CEEE_H->Ethanol Ether Cleavage 2-Chloroethanol 2-Chloroethanol 2-CEEE_H->2-Chloroethanol Ether Cleavage HCl_H Hydrogen Chloride 2-CEEE_H->HCl_H Substitution H2O Water/Acid 2-CEEE_P This compound Intermediates_P Intermediates (Acetaldehyde, Ethanol, etc.) 2-CEEE_P->Intermediates_P UV_TiO2 UV Light / TiO2 Final_Products_P Final Products (CO2, H2O, HCl) Intermediates_P->Final_Products_P Troubleshooting_Workflow start Unexpected Results in Decomposition Analysis q1 Are there unexpected peaks in the chromatogram? start->q1 a1_yes Check for Contamination (Run Blanks) q1->a1_yes Yes a1_no Is the recovery of expected byproducts low? q1->a1_no No a1_yes_2 Lower GC Inlet Temperature to Reduce Fragmentation a1_yes->a1_yes_2 a2_yes Optimize Decomposition Conditions (Temp, Time, pH) a1_no->a2_yes Yes a2_no Review Data and Consult Literature a1_no->a2_no No a2_yes_2 Verify Analytical Method Suitability (e.g., GC vs. HPLC) a2_yes->a2_yes_2

References

Technical Support Center: Monitoring 2-Chloroethyl Ethyl Ether Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving 2-chloroethyl ethyl ether using Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Thin-Layer Chromatography (TLC) Analysis

Frequently Asked Questions (FAQs)

1. How can TLC be used to monitor the progress of a this compound reaction?

TLC is a rapid and effective method for monitoring chemical reactions by separating the components of a reaction mixture based on polarity.[1] To monitor a reaction, small aliquots of the reaction mixture are spotted on a TLC plate over time.[2] The plate will show the disappearance of the starting material (this compound and other reactants) and the appearance of the product(s).[1][2] The reaction is considered complete when the spot corresponding to the limiting reactant is no longer visible.[1]

2. What is a suitable mobile phase (solvent system) for analyzing this compound reactions?

The choice of mobile phase depends on the polarity of the reactants and products. For compounds with mildly polar functional groups like ethers, a common starting point is a mixture of a nonpolar solvent and a moderately polar solvent. A 4:1 mixture of hexane (B92381) and ethyl acetate (B1210297) is often a good starting point.[1] The polarity can be adjusted to achieve optimal separation, where the starting material has an Rf value of approximately 0.5.[3]

3. How are the spots visualized on the TLC plate?

Since this compound and many of its reaction products are colorless, a visualization method is required.[4] The most common method is using a UV lamp, as many organic compounds will absorb UV light and appear as dark spots on a fluorescent TLC plate.[1][4] Staining agents can also be used. For example, a potassium permanganate (B83412) (KMnO4) stain can be effective for visualizing compounds that can be oxidized. It is often recommended to use a staining agent even if the compounds are UV-active to reveal any non-UV-active impurities.[1]

4. How is the Rf value calculated and used?

The Retention Factor (Rf) is a ratio calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front. It is a characteristic value for a specific compound under a specific set of TLC conditions (stationary phase, mobile phase, temperature). By comparing the Rf value of a spot in the reaction mixture to the Rf value of a pure standard of the starting material, one can track the consumption of the reactant.[3]

Troubleshooting Guide for TLC
ProblemPossible Cause(s)Suggested Solution(s)
No spots are visible. The sample concentration is too low.[4][5]Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications.[4][5]
The compound is not UV-active and no staining was used.[4]Use a chemical stain (e.g., potassium permanganate, iodine vapor) to visualize the spots.[4]
The solvent level in the developing chamber was above the spotting line.[4][5]Ensure the solvent level is below the origin line on the TLC plate.[4][5]
Spots are streaking or smeared. The sample was overloaded (too concentrated).[4][5]Dilute the sample before spotting it on the TLC plate.[4]
The compound is highly polar and interacting strongly with the silica (B1680970) gel.Add a small amount of a polar solvent like methanol (B129727) or acetic acid to the mobile phase.
The sample contains acidic or basic compounds.[4]Add a small percentage of acetic acid (for acidic compounds) or triethylamine (B128534) (for basic compounds) to the mobile phase.
Reactant and product spots have very similar Rf values. The mobile phase does not provide adequate separation.Experiment with different solvent systems of varying polarities.[6] Try a binary or even a ternary solvent system to fine-tune the separation.
Co-spotting may be needed for confirmation.A "cospot" lane, where both the starting material and reaction mixture are spotted together, can help confirm if the spots are truly different.[2]
Spots remain at the baseline (Rf ≈ 0). The mobile phase is not polar enough to move the compounds up the plate.[6]Increase the polarity of the mobile phase. For example, increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture.
The compound is extremely polar.Consider using a more polar stationary phase, such as alumina, or using reverse-phase TLC plates.[6]
Experimental Protocol: TLC Monitoring
  • Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, gently draw a light "origin" line about 1 cm from the bottom.

  • Spotting: Dissolve a small amount of your starting material (this compound) in a volatile solvent to create a reference solution. Using separate capillary tubes, apply small spots of the reference solution, the co-reactant, and the reaction mixture onto the origin line.[2][4]

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase, ensuring the solvent level is below the origin line.[4] Cover the chamber and allow the solvent to ascend the plate via capillary action.[3]

  • Completion: Remove the plate when the solvent front is about 1 cm from the top.[3] Immediately mark the solvent front with a pencil.

  • Visualization: Allow the plate to dry completely. View the plate under a UV lamp and circle any visible spots with a pencil.[4] If necessary, use an appropriate staining solution to visualize the spots.

  • Analysis: Calculate the Rf values for each spot and compare the reaction mixture lane to the reference lanes to determine the extent of the reaction.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Frequently Asked Questions (FAQs)

1. Why is GC-MS a suitable method for monitoring this compound reactions?

GC-MS is a powerful analytical technique that separates volatile and semi-volatile compounds in the gas phase (GC) and then identifies them based on their mass-to-charge ratio (MS). This compound is a volatile compound, making it well-suited for GC analysis.[7] The mass spectrometer provides structural information, allowing for unambiguous identification of reactants, products, and potential byproducts.

2. What are the typical GC parameters for analyzing this compound?

While specific parameters should be optimized for the specific reaction, a common starting point would involve a non-polar or mid-polarity capillary column, such as a DB-5ms or DB-624.[8][9] The oven temperature program would typically start at a low temperature (e.g., 40-50°C) and ramp up to a higher temperature (e.g., 250-280°C) to elute all components.[8]

3. How is the sample prepared for GC-MS analysis?

A small aliquot of the reaction mixture is typically diluted in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate). If the reaction mixture contains non-volatile components or salts, a micro-workup or filtration may be necessary before injection.[3]

4. What are the expected mass fragments for this compound?

The mass spectrum of this compound will show a molecular ion peak and characteristic fragment ions. The fragmentation pattern is a unique fingerprint that aids in its identification. Key fragments would arise from the cleavage of the ether bond and the loss of chlorine.

Troubleshooting Guide for GC-MS
ProblemPossible Cause(s)Suggested Solution(s)
No peaks or low signal intensity. Sample concentration is too low.Increase the concentration of the injected sample.
Issues with the injector, such as a clogged liner or septum leak.Clean or replace the injector liner and septum. Perform a leak check.
Contamination in the transfer line or ion source.Bake out the system at a high temperature. If the problem persists, clean the ion source.
Presence of "ghost peaks" (peaks in a blank run). Carryover from a previous, more concentrated sample.[10]Run several solvent blanks to wash the system. Ensure proper rinsing of the syringe between injections.
Contaminated carrier gas or solvent.Use high-purity gas and solvents. Check gas traps for saturation.
Poor peak resolution or peak tailing. The column is overloaded.[10]Dilute the sample before injection.
The column is deteriorating or contaminated.[10]Condition the column by baking it at its maximum operating temperature. If performance does not improve, trim the first few centimeters or replace the column.
Inappropriate temperature program or flow rate.[10]Optimize the GC method parameters, such as the temperature ramp rate and carrier gas flow.
Irreproducible retention times. Fluctuations in carrier gas flow rate or oven temperature.[10]Check for leaks in the gas lines. Verify the stability and accuracy of the oven temperature control.
Inconsistent sample injection volume or technique.[10]Use an autosampler for consistent injections. If injecting manually, ensure a consistent and rapid injection technique.
Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Take a small aliquot (e.g., 10 µL) from the reaction mixture and dilute it with a suitable solvent (e.g., 1 mL of ethyl acetate).

  • Instrument Setup: Set up the GC-MS with an appropriate column and method. A typical method might involve a temperature program starting at 50°C, holding for 2 minutes, then ramping at 15°C/min to 250°C.[8]

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

  • Analysis: Identify the peaks corresponding to the starting material and product by comparing their retention times and mass spectra to known standards or library data. Quantify the relative amounts by integrating the peak areas.

Data Summary Tables

Table 1: Typical GC-MS Parameters

ParameterTypical Value
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1 ratio)
Oven Program 50°C (hold 2 min), then 15°C/min to 250°C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 35-350 amu

Table 2: Characteristic Mass Fragments for this compound (C4H9ClO)

m/z (Mass/Charge)Possible Fragment
108/110[M]+ (Molecular ion with 35Cl/37Cl isotopes)
63/65[CH2CH2Cl]+
45[CH3CH2O]+
29[CH3CH2]+

Visualization of Workflows

Reaction_Monitoring_Workflow cluster_reaction Chemical Reaction cluster_monitoring Analytical Monitoring cluster_decision Decision Making Reaction This compound Reaction Mixture Sample Take Aliquot Reaction->Sample TLC TLC Analysis Analysis Analyze Results (Rf, Peak Area) TLC->Analysis GCMS GC-MS Analysis GCMS->Analysis Sample->TLC Sample->GCMS Decision Reaction Complete? Analysis->Decision Workup Proceed to Workup Decision->Workup Yes Continue Continue Reaction Decision->Continue No Continue->Reaction Troubleshooting_Workflow Start Problem with Analytical Result CheckMethod Is this a known/validated method? Start->CheckMethod DevelopMethod Develop/Optimize Method (e.g., change solvent, temp. program) CheckMethod->DevelopMethod No CheckSample Is sample preparation correct? CheckMethod->CheckSample Yes ReRun Re-run Analysis DevelopMethod->ReRun PrepAgain Re-prepare Sample (e.g., dilute, filter) CheckSample->PrepAgain No CheckInstrument Is the instrument performing correctly? CheckSample->CheckInstrument Yes PrepAgain->ReRun Calibrate Calibrate/Maintain Instrument (e.g., clean source, new column) CheckInstrument->Calibrate No CheckInstrument->ReRun Yes Calibrate->ReRun

References

Cross-reactivity of 2-Chloroethyl ethyl ether with sensitive functional groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the cross-reactivity of 2-chloroethyl ethyl ether with sensitive functional groups. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive site of this compound?

A1: The primary reactive site of this compound is the carbon atom bonded to the chlorine atom. The chlorine atom is a good leaving group, making this carbon susceptible to nucleophilic attack. This reactivity allows for the use of this compound as an alkylating agent to introduce the 2-ethoxyethyl group onto various nucleophiles.[1][2]

Q2: What is the general mechanism of reaction between this compound and nucleophiles?

A2: The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4][5] In this one-step process, the nucleophile attacks the electrophilic carbon atom, and the chloride ion is displaced simultaneously. The rate of this reaction is dependent on the concentration of both the nucleophile and this compound.

Q3: How does the reactivity of this compound compare to other alkylating agents?

A3: this compound is a moderately reactive alkylating agent. Its reactivity is generally lower than that of the analogous sulfur mustard, bis(2-chloroethyl) sulfide, due to the lower ability of the ether oxygen to participate in neighboring group participation compared to the sulfur atom.[6] Compared to other alkyl chlorides, its reactivity is typical for a primary alkyl chloride.

Q4: What are the main competing side reactions to be aware of?

A4: The primary competing side reaction is elimination (E2), which can occur in the presence of a strong, sterically hindered base, leading to the formation of ethyl vinyl ether.[7] Another potential side reaction, particularly with phenoxides, is C-alkylation, where the alkylation occurs on the aromatic ring instead of the oxygen atom.[7] Over-alkylation can be an issue with primary and secondary amines, where the initially formed secondary or tertiary amine is more nucleophilic than the starting amine and reacts further.[8]

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Ether Product in Williamson Ether Synthesis

Possible Causes and Solutions:

Cause Explanation Solution
Incomplete Deprotonation of the Alcohol/Phenol (B47542) The alkoxide or phenoxide, the active nucleophile, is not formed in sufficient concentration.Use a strong enough base to fully deprotonate the alcohol or phenol. For alcohols, sodium hydride (NaH) is effective. For phenols, weaker bases like potassium carbonate (K₂CO₃) are often sufficient.[9] Ensure the base is fresh and anhydrous.
Presence of Water Moisture will react with the strong base and protonate the alkoxide/phenoxide, rendering it non-nucleophilic.Use anhydrous solvents and reagents. Thoroughly dry all glassware before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inappropriate Solvent Protic solvents (e.g., alcohols, water) can solvate the nucleophile through hydrogen bonding, reducing its reactivity.Use polar aprotic solvents such as DMF, DMSO, or acetonitrile. These solvents solvate the cation, leaving the anionic nucleophile more reactive.[7]
Low Reaction Temperature The reaction rate is too slow at lower temperatures.The Williamson ether synthesis is often performed at elevated temperatures (e.g., 50-100 °C). If the reaction is slow at room temperature, gradually increasing the heat may improve the rate and yield.
Steric Hindrance Significant steric bulk on either the nucleophile or the electrophile can hinder the SN2 reaction.While this compound is a primary halide and less susceptible to steric hindrance, using a highly hindered alcohol may favor the competing E2 elimination reaction.[4]

G start Low or No Ether Product check_base Is the base strong enough for complete deprotonation? start->check_base check_anhydrous Are the reaction conditions anhydrous? check_base->check_anhydrous Yes use_stronger_base Use a stronger base (e.g., NaH for alcohols). check_base->use_stronger_base No check_solvent Is a polar aprotic solvent being used? check_anhydrous->check_solvent Yes dry_reagents Use anhydrous reagents and solvents. Dry glassware. check_anhydrous->dry_reagents No check_temp Is the reaction temperature optimal? check_solvent->check_temp Yes change_solvent Switch to a polar aprotic solvent (DMF, DMSO). check_solvent->change_solvent No increase_temp Increase the reaction temperature. check_temp->increase_temp No success Improved Yield check_temp->success Yes use_stronger_base->success dry_reagents->success change_solvent->success increase_temp->success

Caption: Troubleshooting workflow for low ether yield.

Issue 2: Formation of Significant Byproducts

Possible Causes and Solutions:

Byproduct Cause Solution
Ethyl vinyl ether E2 elimination is competing with SN2 substitution. This is favored by strong, bulky bases and higher temperatures.Use a less sterically hindered base (e.g., NaH instead of potassium tert-butoxide). If possible, run the reaction at a lower temperature for a longer duration.
C-Alkylated Phenol The phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring.The choice of solvent can influence the O- vs. C-alkylation ratio. Polar aprotic solvents generally favor O-alkylation.[7]
Over-alkylation Products (with amines) The product of the initial alkylation is more nucleophilic than the starting amine.Use a molar excess of the starting amine to favor mono-alkylation. Carefully monitor the reaction progress and stop it when the desired product is maximized.[8]
Hydrolysis Product (2-Ethoxyethanol) Presence of water in the reaction mixture leads to hydrolysis of this compound.Ensure strictly anhydrous conditions.

Data Presentation

Table 1: Reactivity of this compound with Various Nucleophiles (General Trends)

Nucleophile Functional Group Typical Reaction Conditions Relative Reactivity Potential Side Reactions Typical Yield Range
Alcohols (Primary & Secondary) Strong base (e.g., NaH), polar aprotic solvent (e.g., DMF), 50-100 °CModerateE2 elimination60-90%
Phenols Weaker base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF), 80-120 °CModerate to HighC-alkylation70-98%[10][11][12]
Thiols (Aliphatic & Aromatic) Base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF), RT to 80 °CHighOxidation of thiol80-95%
Carboxylic Acids Base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF), 50-100 °CModerate-70-90%
Amines (Primary & Secondary) Base (e.g., K₂CO₃ or Et₃N), polar aprotic solvent (e.g., ACN), RT to 80 °CModerate to HighOver-alkylationVariable (depends on control)
Amides Strong base (e.g., NaH), polar aprotic solvent (e.g., DMF), elevated temperatureLow-Generally low

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Experimental Protocols

General Protocol for the Synthesis of a Phenolic Ether using this compound

This protocol describes the synthesis of 2-phenoxyethanol (B1175444) from phenol and 2-chloroethanol, a similar reactant, which can be adapted for this compound.

Materials:

Procedure:

  • To a stirred solution of phenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Heat the mixture to 80 °C and stir for 30 minutes to ensure the formation of the phenoxide.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Maintain the reaction temperature at 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Safety Precautions: this compound is a flammable and toxic liquid. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

G start Start deprotonation Deprotonation of Nucleophile (e.g., Alcohol, Phenol, Thiol) with Base start->deprotonation nucleophilic_attack SN2 Attack by Nucleophile on This compound deprotonation->nucleophilic_attack product_formation Formation of Ether Product and Chloride Salt nucleophilic_attack->product_formation workup Aqueous Workup (Quenching and Extraction) product_formation->workup purification Purification (e.g., Column Chromatography) workup->purification product Final Ether Product purification->product

Caption: General experimental workflow for Williamson ether synthesis.

Signaling Pathways and Logical Relationships

G cluster_sn2 SN2 Pathway (Desired) cluster_e2 E2 Pathway (Side Reaction) reagent This compound (EtOCH2CH2Cl) sn2_product Ether Product (EtOCH2CH2-Nu) reagent->sn2_product + Nu- / SN2 e2_product Ethyl Vinyl Ether (EtOCH=CH2) reagent->e2_product Strong, bulky base / E2 nucleophile Nucleophile (Nu-H) nucleophile->sn2_product base Base base->nucleophile Deprotonates base->e2_product

Caption: Competing SN2 and E2 reaction pathways.

References

Validation & Comparative

Reactivity Showdown: 2-Chloroethyl Ethyl Ether vs. 2-Bromoethyl Ethyl Ether in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative reactivity of 2-chloroethyl ethyl ether and 2-bromoethyl ethyl ether, supported by experimental data and detailed protocols.

In the realm of organic synthesis and drug development, the choice of alkylating agent is a critical decision that can significantly impact reaction efficiency and yield. Among the diverse array of available reagents, 2-haloethyl ethyl ethers are valuable intermediates. This guide provides an in-depth comparison of the reactivity of two such analogs: this compound and 2-bromoethyl ethyl ether, with a focus on their behavior in nucleophilic substitution reactions.

The fundamental difference in reactivity between these two compounds lies in the nature of the halogen substituent, which acts as the leaving group during nucleophilic attack. It is a well-established principle in organic chemistry that bromide is a superior leaving group compared to chloride. This is attributed to several factors:

  • Polarizability: Bromine is a larger and more polarizable atom than chlorine. This increased polarizability allows for better stabilization of the partial negative charge that develops in the transition state of a bimolecular nucleophilic substitution (SN2) reaction.

  • Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. Consequently, less energy is required to break the C-Br bond, leading to a lower activation energy and a faster reaction rate.

  • Basicity: The bromide ion (Br-) is a weaker base than the chloride ion (Cl-). Weaker bases are better leaving groups as they are more stable on their own in solution after detaching from the carbon atom.

These theoretical principles are borne out in experimental observations, where alkyl bromides consistently exhibit higher reactivity than their corresponding alkyl chlorides in SN2 reactions.

Quantitative Reactivity Comparison

SubstrateLeaving GroupRelative Rate Constant (vs. Ethyl Chloride)
Ethyl ChlorideCl1
Ethyl BromideBr~200

This data is representative of the general reactivity trend observed for primary alkyl chlorides and bromides in SN2 reactions.

As the data clearly indicates, ethyl bromide is approximately 200 times more reactive than ethyl chloride under these conditions. This substantial difference in reactivity is directly attributable to the superior leaving group ability of bromide. A similar, if not identical, trend can be expected for 2-bromoethyl ethyl ether in comparison to this compound.

Experimental Protocols

To empirically determine the relative reactivity of this compound and 2-bromoethyl ethyl ether, a competitive reaction or parallel reactions can be performed. The following protocol, adapted from standard organic chemistry laboratory procedures, provides a qualitative and semi-quantitative method for this comparison.

Objective: To compare the relative rates of nucleophilic substitution of this compound and 2-bromoethyl ethyl ether with sodium iodide in acetone (B3395972).

Materials:

  • This compound

  • 2-Bromoethyl ethyl ether

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Test tubes and rack

  • Pipettes or droppers

  • Stopwatch

  • Water bath (optional)

Procedure:

  • Preparation: Label two clean, dry test tubes, one for each ether.

  • Reagent Addition: To each test tube, add 1 mL of a 15% (w/v) solution of sodium iodide in anhydrous acetone.

  • Initiation of Reaction: Simultaneously add 5 drops of this compound to the first test tube and 5 drops of 2-bromoethyl ethyl ether to the second test tube.

  • Observation: Start a stopwatch immediately after the addition of the ethers. Observe the test tubes for the formation of a precipitate. Sodium chloride (NaCl) and sodium bromide (NaBr) are insoluble in acetone, while sodium iodide (NaI) is soluble. The formation of a precipitate (NaCl or NaBr) indicates that a substitution reaction has occurred.

  • Data Collection: Record the time it takes for a precipitate to appear in each test tube. If no reaction is observed at room temperature after a reasonable amount of time (e.g., 30 minutes), the test tubes can be gently warmed in a water bath to facilitate the reaction.

  • Analysis: The ether that results in the faster formation of a precipitate is the more reactive substrate. The significant difference in the time taken for the precipitate to appear will provide a clear indication of the superior reactivity of 2-bromoethyl ethyl ether.

Reaction Mechanism and Workflow

The nucleophilic substitution reaction of 2-haloethyl ethyl ethers with a nucleophile like iodide proceeds via an SN2 mechanism. This is a one-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.

Experimental_Workflow A Prepare two test tubes with 15% NaI in acetone solution B1 Add this compound to test tube 1 A->B1 B2 Add 2-bromoethyl ethyl ether to test tube 2 A->B2 C Start stopwatch and observe for precipitate formation B1->C B2->C D1 Record time for precipitate (NaCl) in test tube 1 C->D1 D2 Record time for precipitate (NaBr) in test tube 2 C->D2 E Compare reaction times D1->E D2->E F Shorter time indicates higher reactivity E->F

A Comparative Analysis of 2-Chloroethyl Ethyl Ether and Diethyl Sulfate as Alkylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate alkylating agent is a critical decision in both synthetic chemistry and pharmacology, directly influencing reaction efficiency, substrate specificity, and biological activity. This guide provides an objective, data-driven comparison of two common alkylating agents: 2-Chloroethyl ethyl ether and Diethyl Sulfate (B86663) (DES). We will delve into their mechanisms, reactivity, and provide relevant experimental protocols to assist researchers in making an informed choice for their specific applications.

Chemical Properties and Alkylation Mechanism

Both this compound and diethyl sulfate are potent electrophiles used to introduce ethyl groups to nucleophilic substrates. However, their structural differences dictate their reactivity and reaction mechanisms.

  • This compound: This is a bifunctional compound with a chloro group as the leaving group. Its alkylation proceeds via a nucleophilic substitution (SN2) type reaction. The presence of the ether oxygen can potentially influence reactivity through neighboring group participation, although it primarily acts as a simple ethylating agent under many conditions.

  • Diethyl Sulfate (DES): DES is a diester of sulfuric acid and a powerful and widely used ethylating agent. It readily ethylates a wide range of nucleophiles, including oxygen, nitrogen, and sulfur atoms. The sulfate group is an excellent leaving group, making DES highly reactive. The reaction also proceeds via an SN2 mechanism.

A generalized workflow for evaluating and comparing these alkylating agents is presented below.

G cluster_prep Preparation cluster_reaction Alkylation Reaction cluster_analysis Analysis cluster_comparison Comparison A Select Substrate (e.g., Phenol, Amine) B Define Reaction Conditions (Solvent, Temp, Base) A->B C Arm 1: Add This compound B->C D Arm 2: Add Diethyl Sulfate B->D E Reaction Quenching & Work-up C->E D->E F Purification (e.g., Chromatography) E->F G Product Characterization (NMR, MS) F->G H Quantify Yield & Purity (HPLC, GC) G->H I Compare Yields, Purity, & Side Products H->I

Caption: Workflow for comparing the efficacy of two alkylating agents.

Comparative Performance Data

The choice between these two agents often depends on the specific nucleophile being alkylated and the desired reaction outcome. Below is a summary of typical performance data for the ethylation of a common substrate, 4-nitrophenol (B140041), under standardized conditions.

ParameterThis compoundDiethyl Sulfate (DES)Reference
Substrate 4-Nitrophenol4-Nitrophenol
Product 4-Nitrophenetole4-Nitrophenetole
Reaction Time 6 - 10 hours1 - 2 hours
Typical Yield 75 - 85%> 95%
Relative Reactivity ModerateHigh
Primary Side Products Unreacted starting materialDialkylated byproducts (minor)
Optimal Base K₂CO₃, NaHK₂CO₃, NaOH
Optimal Solvent Acetone (B3395972), DMFAcetone, Ethanol

Key Observations:

  • Reactivity: Diethyl sulfate is significantly more reactive than this compound, leading to much shorter reaction times and higher yields under similar conditions.

  • Efficiency: For simple O-ethylation of phenols, DES generally provides a more efficient and higher-yielding reaction.

  • Handling and Safety: this compound is a combustible liquid and a known irritant. Diethyl sulfate is highly toxic, corrosive, and a suspected human carcinogen. It requires stringent handling protocols.

Experimental Protocol: Ethylation of 4-Nitrophenol

This protocol provides a standardized method for comparing the ethylation efficiency of this compound and diethyl sulfate.

Materials:

  • 4-Nitrophenol

  • This compound

  • Diethyl sulfate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard glassware for work-up

  • Thin Layer Chromatography (TLC) apparatus

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for quantitative analysis

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-nitrophenol (e.g., 1.39 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Solvent Addition: Add 40 mL of anhydrous acetone to the flask.

  • Reagent Addition (Parallel Experiments):

    • Flask A: Add this compound (1.20 g, 11 mmol, 1.1 equivalents).

    • Flask B: Add diethyl sulfate (1.70 g, 11 mmol, 1.1 equivalents) dropwise. Caution: Diethyl sulfate is highly toxic. Handle only in a certified fume hood with appropriate personal protective equipment (PPE).

  • Reaction: Heat both mixtures to reflux (approx. 56°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) every hour.

  • Work-up:

    • Once the starting material is consumed (or after a set time, e.g., 8 hours), cool the reaction mixtures to room temperature.

    • Filter the mixture to remove the potassium carbonate.

    • Evaporate the acetone under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Analysis: Determine the yield of the crude product (4-nitrophenetole). Analyze the purity and quantify the product yield using HPLC or GC with an internal standard.

Biological Implications: Genotoxicity and Cellular Pathways

As potent electrophiles, both agents can react with nucleophilic sites in biological macromolecules, including DNA. This alkylation of DNA is a primary mechanism of genotoxicity and carcinogenesis.

Diethyl sulfate is a known monofunctional ethylating agent that primarily modifies DNA at the N7 position of guanine (B1146940) and the N3 position of adenine. This damage can lead to base mispairing during DNA replication and, if not repaired, can result in mutations. The cell employs DNA repair pathways, such as Base Excision Repair (BER), to correct this type of damage.

G A Diethyl Sulfate (DES) B Cellular DNA A->B Alkylation C Alkylated DNA Adducts (e.g., N7-ethylguanine) B->C Damage D Base Excision Repair (BER) Pathway C->D Recognition E DNA Repair D->E Successful F Apoptosis or Mutation D->F Repair Failure

Caption: DNA damage and repair pathway following exposure to Diethyl Sulfate.

While less studied for its specific DNA adduct profile compared to DES, this compound is also expected to be genotoxic due to its alkylating nature. Professionals in drug development must consider the potential for genotoxicity when using such agents, especially if they or their byproducts could be present in a final active pharmaceutical ingredient (API).

Conclusion and Recommendations

The choice between this compound and diethyl sulfate should be guided by the specific requirements of the chemical transformation and the operational safety capacity.

  • Choose Diethyl Sulfate (DES) for applications requiring high reactivity, rapid reaction times, and high yields, particularly for O- and N-ethylation of a wide range of substrates. Its use is warranted when efficiency is paramount, but it mandates strict safety protocols due to its high toxicity and carcinogenic potential.

  • Choose this compound when a milder, less reactive ethylating agent is sufficient or desired. It may be suitable for substrates sensitive to the harsh conditions or high reactivity of DES. While still hazardous, its handling requirements are less stringent than those for diethyl sulfate, making it a more practical choice in some laboratory settings.

Ultimately, the decision requires a careful balance of reactivity, yield, process safety, and the toxicological profile of the reagents involved.

A Comparative Guide to Ether Synthesis: 2-Chloroethyl Ethyl Ether vs. Alkyl Tosylates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of ethers is a fundamental transformation in organic chemistry. The Williamson ether synthesis, a robust and versatile method, stands as a cornerstone for constructing ether linkages.[1][2] This reaction typically involves the nucleophilic substitution of an alkyl halide or a sulfonate ester by an alkoxide ion.[3][4] This guide provides an in-depth comparison of two common electrophiles used in this synthesis: 2-chloroethyl ethyl ether, a representative alkyl halide, and alkyl tosylates, a common class of sulfonate esters.

Performance and Data Summary

The choice between an alkyl chloride, such as this compound, and an alkyl tosylate often hinges on factors like reactivity, availability of starting materials, and desired reaction conditions. Tosylates are generally considered superior leaving groups compared to chlorides, which often translates to milder reaction conditions and higher yields.[5]

FeatureThis compound (Alkyl Chloride)Alkyl Tosylate
Leaving Group Ability ModerateExcellent
Typical Nucleophile Alkoxides, PhenoxidesAlkoxides, Phenoxides
Reaction Mechanism SN2SN2
Typical Base Strong bases (e.g., NaOH, KOH, NaH)[1]Strong bases (e.g., NaH, K2CO3)
Typical Solvent Polar aprotic (e.g., DMF, DMSO) or alcohol[1][6]Polar aprotic (e.g., DMF, THF) or alcohol
Typical Temperature 50-110 °C[6][7][8]Room temperature to 80 °C
Typical Reaction Time 1-8 hours[6]Generally shorter than with alkyl chlorides
Reported Yields 50-98% (highly variable based on substrate and conditions)[6][7]Generally high, often >80%
Key Side Reactions E2 elimination, especially with hindered substrates[9]E2 elimination with hindered substrates

Reaction Mechanisms and Logical Workflow

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] The first step involves the deprotonation of an alcohol to form a more potent nucleophile, the alkoxide. This alkoxide then attacks the electrophilic carbon of the alkylating agent, displacing the leaving group in a concerted step.[2]

Williamson_Ether_Synthesis General Williamson Ether Synthesis Pathway cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: SN2 Attack Alcohol Alcohol Alkoxide Alkoxide Alcohol->Alkoxide Deprotonation Base Base Base->Alkoxide Ether Ether Alkoxide->Ether SN2 Attack Alkylating_Agent Alkylating Agent (R'-X) X = Cl or OTs Alkylating_Agent->Ether Leaving_Group Leaving Group (X⁻)

Caption: General pathway for the Williamson ether synthesis.

The choice between this compound and a tosylate can be guided by a simple decision-making process based on the desired reactivity and the nature of the starting materials.

Decision_Workflow Choosing an Electrophile for Ether Synthesis Start Starting Material: Alcohol (R-OH) Decision1 Is the corresponding alkyl halide readily available? Start->Decision1 Use_Halide Use this compound Decision1->Use_Halide Yes Decision2 Is higher reactivity or milder conditions required? Decision1->Decision2 No Decision2->Use_Halide No Synthesize_Tosylate Synthesize Alkyl Tosylate from another alcohol (R'-OH) Decision2->Synthesize_Tosylate Yes Use_Tosylate Use Alkyl Tosylate Synthesize_Tosylate->Use_Tosylate

Caption: Decision workflow for selecting the appropriate electrophile.

Experimental Protocols

The following are representative experimental protocols for the synthesis of 2-phenoxyethanol, illustrating the use of both an alkyl chloride and, conceptually, how an alkyl tosylate would be employed.

Protocol 1: Synthesis of 2-Phenoxyethanol using 2-Chloroethanol (B45725)

This protocol is adapted from a known method for producing phenoxyethanol (B1677644).[7]

Materials:

Procedure:

  • Prepare a solution of sodium phenolate trihydrate in water.

  • Separately, prepare an aqueous solution of 2-chloroethanol.

  • Heat the sodium phenolate solution to 70°C.

  • Over a period of 1 hour, add the 2-chloroethanol solution dropwise to the heated sodium phenolate solution, maintaining the temperature at 70°C.

  • Continue the reaction at 70°C for 5 hours.[2]

  • After cooling the reaction mixture to room temperature, extract the product with methylene chloride.

  • Wash the organic phase twice with a 5% aqueous sodium hydroxide solution.

  • Distill off the solvent to yield the crude product.

  • The phenoxyethanol can be further purified by fractional distillation under reduced pressure.[8]

Protocol 2: Synthesis of an Ether using an Alkyl Tosylate

This protocol is a generalized procedure for the Williamson ether synthesis using a tosylate, which would be prepared from the corresponding alcohol in a prior step.

Materials:

  • Alcohol (to be deprotonated)

  • Sodium hydride (NaH)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkyl tosylate

  • Water

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

Procedure:

  • Alkoxide Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), add the alcohol to anhydrous DMF or THF.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes, or until hydrogen evolution ceases.

  • Etherification: Add the alkyl tosylate (1.0 equivalent) to the alkoxide solution.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80°C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature and cautiously quench with a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 times).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ether.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Advantages and Disadvantages

This compound (Alkyl Chlorides):

  • Advantages:

    • Often readily available and cost-effective.

    • Sufficiently reactive for many applications, especially with more nucleophilic alkoxides.

  • Disadvantages:

    • Lower reactivity compared to tosylates, often requiring higher temperatures and longer reaction times.[5]

    • The chloride ion is a weaker leaving group, which can lead to lower yields in some cases.

    • Increased potential for elimination side reactions at higher temperatures.[9]

Alkyl Tosylates:

  • Advantages:

    • The tosylate anion is an excellent leaving group, leading to faster reaction rates and often higher yields.[5]

    • Reactions can often be carried out under milder conditions (lower temperatures).

    • Alkyl tosylates are often crystalline solids, which can be easier to handle and purify than some volatile alkyl halides.

    • Provide a reliable method for converting an alcohol into a good leaving group, which is particularly useful when synthesizing ethers from two different alcohols.

  • Disadvantages:

    • Requires an additional synthetic step to prepare the tosylate from an alcohol using tosyl chloride, which can add time and cost to the overall process.

    • Tosyl chloride and the resulting tosylates can be moisture-sensitive.

Conclusion

Both this compound and alkyl tosylates are valuable reagents for the synthesis of ethers via the Williamson ether synthesis. The choice between them is a strategic one based on the specific requirements of the synthesis. For straightforward syntheses where the alkyl chloride is commercially available and high reactivity is not paramount, this compound is a suitable and economical choice. However, for more challenging syntheses, or when starting from an alcohol that needs to be activated, the conversion to a tosylate is a superior strategy that often leads to higher yields under milder conditions. For researchers in drug development, where efficiency and yield are critical, the use of tosylates often provides a more reliable and robust synthetic route.

References

A Comparative Guide to the Quantification of 2-Chloroethyl Ethyl Ether: GC-MS vs. Derivatization-HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of potential genotoxic impurities (PGIs) is paramount to ensure the safety and efficacy of pharmaceutical products. 2-Chloroethyl ethyl ether, a potential PGI, requires sensitive and robust analytical methods for its detection at trace levels. This guide provides a comprehensive comparison of two primary analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection following derivatization.

This document outlines detailed experimental protocols, presents a comparative analysis of their performance characteristics, and includes workflow diagrams to assist in method selection and implementation.

Comparative Performance of Analytical Methods

The choice of analytical method for the quantification of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of a typical GC-MS method and a derivatization-based HPLC-UV method, based on data from analogous compounds.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)HPLC with Pre-column Derivatization and UV Detection
Principle Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by detection based on their mass-to-charge ratio.Chemical modification of the analyte to introduce a UV-absorbing chromophore, followed by separation using liquid chromatography and detection by UV absorbance.
Limit of Detection (LOD) Typically in the low ppm to ppb range. For related chloroalkanes, LODs of 0.005 ppm have been reported.[1]Dependent on the derivatizing agent and its molar absorptivity. Can achieve low ppm to ppb levels.
Limit of Quantification (LOQ) Generally, in the low ppm to ppb range. For related chloroalkanes, LOQs of 0.01 ppm have been reported.[1]Typically in the low ppm range.
**Linearity (R²) **> 0.99> 0.99
Accuracy (% Recovery) Typically 80-120%Typically 90-110%
Precision (% RSD) < 15%< 10%
Specificity High, based on both retention time and mass fragmentation pattern.Good, based on retention time of the derivatized product. Potential for interference from other compounds that react with the derivatizing agent.
Sample Throughput Moderate, with typical run times of 20-30 minutes.Lower, due to the additional derivatization step.
Matrix Effects Can be significant, may require matrix-matched standards or stable isotope-labeled internal standards.Can be influenced by matrix components that react with the derivatizing agent or interfere with the chromatography.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is well-suited for the direct analysis of the volatile this compound. The following is a representative protocol based on methods for similar volatile genotoxic impurities.[1][2]

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the drug substance into a headspace vial.

  • Add a suitable solvent (e.g., dimethyl sulfoxide (B87167) (DMSO)) to dissolve the sample.

  • Add an appropriate internal standard for quantification.

  • Seal the vial and vortex to ensure complete dissolution.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890 or equivalent.

  • Mass Spectrometer: Agilent 5975 MSD or equivalent.

  • Column: DB-624 (30 m x 0.32 mm I.D., 1.8 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Injector: Split/splitless inlet, operated in splitless mode.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp to 150 °C at 10 °C/min.

    • Ramp to 220 °C at 20 °C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 230 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound.

3. Method Validation Parameters (based on analogous compounds): [1]

  • Linearity: A calibration curve is constructed by analyzing a series of standard solutions at different concentrations. The correlation coefficient (R²) should be ≥ 0.99.

  • Accuracy: Determined by spiking the drug substance with known amounts of this compound at different concentration levels. The recovery should be within 80-120%.

  • Precision: Assessed by repeatedly analyzing samples at the same concentration. The relative standard deviation (%RSD) should be ≤ 15%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

HPLC with Pre-column Derivatization and UV Detection

Since this compound lacks a UV chromophore, derivatization is necessary for detection by HPLC-UV. The following protocol is adapted from a method for the analysis of a structurally similar compound, 2-chloroethyl ethylsulfide.

1. Derivatization Procedure:

  • In a reaction vial, mix the sample solution containing this compound with a solution of a suitable derivatizing agent (e.g., a thiol compound in the presence of a base to form a UV-active thioether).

  • The reaction mixture is heated to ensure complete derivatization.

  • After cooling, the reaction is quenched, and the derivatized sample is diluted for HPLC analysis.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector Wavelength: The wavelength of maximum absorbance of the derivatized product.

  • Injection Volume: 10 µL.

3. Method Validation Parameters:

  • Linearity, Accuracy, and Precision: Determined as described for the GC-MS method.

  • Specificity: The ability of the method to exclusively measure the derivatized this compound in the presence of other components is evaluated by analyzing blank and spiked samples.

Workflow Diagrams

The following diagrams illustrate the logical workflows for the quantification of this compound using GC-MS and derivatization-HPLC.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Drug Substance Dissolve Dissolve in Solvent Sample->Dissolve Spike Spike with Internal Standard Dissolve->Spike Vortex Vortex Spike->Vortex Injection Headspace Injection Vortex->Injection Separation GC Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Figure 1. GC-MS analysis workflow.

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Drug Substance Dissolve Dissolve in Solvent Sample->Dissolve Derivatize Add Derivatizing Agent & React Dissolve->Derivatize Quench Quench Reaction Derivatize->Quench Dilute Dilute for Analysis Quench->Dilute Injection HPLC Injection Dilute->Injection Separation Reverse-Phase Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Figure 2. Derivatization-HPLC analysis workflow.

Conclusion

Both GC-MS and derivatization-HPLC-UV are viable techniques for the quantification of this compound in pharmaceutical samples.

  • GC-MS offers high specificity and sensitivity without the need for derivatization, making it a more direct and often preferred method for volatile impurities.

  • HPLC with pre-column derivatization provides an alternative for laboratories that may not have routine access to GC-MS or when dealing with complex matrices where derivatization can improve selectivity.

The selection of the most appropriate method should be based on a thorough evaluation of the specific analytical needs, regulatory requirements, and available resources. Method validation in accordance with ICH guidelines is essential to ensure the reliability of the quantitative data.

References

Navigating the Analysis of 2-Chloroethyl Ethyl Ether Reaction Products: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of reaction products is paramount for process optimization, quality control, and regulatory compliance. The analysis of 2-Chloroethyl ethyl ether and its reaction-related impurities presents a unique challenge due to the compound's inherent lack of a chromophore, rendering direct analysis by High-Performance Liquid Chromatography (HPLC) with UV detection ineffective. This guide provides a comprehensive comparison of established analytical methodologies, with a primary focus on Gas Chromatography (GC) techniques, and explores potential HPLC-based strategies involving derivatization.

The synthesis of this compound, often achieved through methods like the Williamson ether synthesis, can result in a mixture of the desired product, unreacted starting materials such as ethanol (B145695) and 2-chloroethyl chloride, and potential side-products arising from elimination or other secondary reactions.[1] Furthermore, degradation or subsequent reactions of this compound can lead to a variety of other compounds.[2] Accurate quantification of these components is crucial for ensuring the purity and safety of the final product.

This guide will delve into the established gas chromatography methods validated by the U.S. Environmental Protection Agency (EPA) for the analysis of haloethers, which are structurally related to this compound. We will also discuss the possibility of employing HPLC through pre- or post-column derivatization to introduce a UV-active or fluorescent tag to the molecule.

Comparison of Analytical Methods

While direct HPLC-UV analysis is not feasible for this compound, Gas Chromatography stands out as the most prevalent and validated analytical approach. Several EPA methods designed for haloether analysis offer robust and reliable alternatives.

Method Technique Detector Typical Analytes Key Advantages Limitations
EPA Method 611 Gas Chromatography (GC)Halide-Specific Detector (e.g., Electrolytic Conductivity or Microcoulometric)Haloethers in municipal and industrial discharges.[3]High specificity for halogenated compounds, reducing matrix interference.[3]May require a specific detector not available on all GC systems.
EPA Method 8111 Gas Chromatography (GC)Electron Capture Detector (ECD)Haloethers in water, soil, and waste samples.[4]High sensitivity to electronegative compounds like halogenated ethers.[4]Can be susceptible to interference from other halogenated compounds.[4]
EPA Method 8430 Gas Chromatography-Fourier Transform Infrared Spectroscopy (GC-FTIR)Fourier Transform Infrared (FTIR) SpectrometerBis(2-chloroethyl) ether and its hydrolysis products in aqueous matrices.[5][6][7]Provides structural information for confident peak identification.[5]Requires specialized and more expensive instrumentation.
GC-MS Gas Chromatography-Mass SpectrometryMass Spectrometer (MS)Broad range of volatile and semi-volatile organic compounds.Provides definitive identification based on mass spectra and high sensitivity.Can be more complex to operate and maintain.
HPLC with Derivatization High-Performance Liquid ChromatographyUV-Visible or Fluorescence DetectorNon-chromophoric compounds.Utilizes widely available HPLC instrumentation.Requires method development for the derivatization reaction, which can be complex and time-consuming.[8][9][10]

Experimental Protocols

Below are the detailed experimental methodologies for the key analytical techniques discussed.

EPA Method 611: Haloethers by Gas Chromatography

This method is applicable to the determination of certain haloethers in municipal and industrial discharges.[3]

  • Sample Preparation: Liquid-liquid extraction with a suitable solvent (e.g., methylene (B1212753) chloride).

  • Gas Chromatograph:

    • Column: 1.8 m x 2 mm ID glass column packed with 3% SP-1000 on Supelcoport (100/120 mesh) or equivalent.

    • Carrier Gas: Helium at a flow rate of 40 mL/min.

    • Temperature Program: Isothermal at 60°C for 2 minutes, then ramped at 8°C/min to 230°C and held for 4 minutes.

  • Detector: Halide-specific detector (Electrolytic Conductivity or Microcoulometric).

EPA Method 8111: Haloethers by Gas Chromatography

This method is used for the determination of haloethers in water, soil, and waste samples.[4]

  • Sample Preparation: Appropriate extraction technique based on the sample matrix (e.g., separatory funnel liquid-liquid extraction for water, sonication extraction for soil).

  • Gas Chromatograph:

    • Column: Wide-bore capillary column, for example, a DB-5 (5% phenyl-methylpolysiloxane) or equivalent.

    • Carrier Gas: Helium.

    • Temperature Program: A temperature program is used to separate the organic compounds.

  • Detector: Electron Capture Detector (ECD).

EPA Method 8430: Bis(2-chloroethyl) Ether and Hydrolysis Products by GC/FT-IR

This method is used for the identification and quantitation of bis(2-chloroethyl) ether and its hydrolysis products in aqueous matrices by direct aqueous injection.[5][6][7]

  • Sample Preparation: Filtration of the aqueous sample through a 0.45-µm filter.

  • Gas Chromatograph-Fourier Transform Infrared Spectrometer:

    • Injection: Direct aqueous injection.

    • GC Column: A column suitable for separating water-soluble compounds.

    • FT-IR Detector: Equipped with a light-pipe interface.

  • Data Analysis: Identification is based on the comparison of the acquired IR spectrum with a reference spectrum.

HPLC with Pre-column Derivatization (Conceptual Protocol)

This approach involves a chemical reaction to attach a UV-absorbing or fluorescent molecule to the analyte of interest before chromatographic separation.

  • Derivatization Reaction:

    • Select a derivatizing agent that reacts specifically with the functional groups present in this compound or its potential reaction products (e.g., targeting the ether linkage or potential hydroxyl groups on degradation products).

    • Optimize reaction conditions (e.g., temperature, time, pH, and reagent concentration) to ensure complete and reproducible derivatization.

  • HPLC System:

    • Column: A reversed-phase column (e.g., C18) is typically used.

    • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water.

    • Detector: UV-Visible or Fluorescence detector set to the maximum absorbance or emission wavelength of the derivatized product.

Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for the GC-based analysis of this compound reaction products.

HPLC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing sample Reaction Mixture extraction Liquid-Liquid Extraction (if necessary) sample->extraction concentration Concentration of Extract extraction->concentration injection Sample Injection concentration->injection separation Gas Chromatographic Separation injection->separation detection Detection (ECD, MS, etc.) separation->detection chromatogram Chromatogram Generation detection->chromatogram peak_integration Peak Integration & Identification chromatogram->peak_integration quantification Quantification peak_integration->quantification result Analytical Report quantification->result

Figure 1. General workflow for the GC analysis of this compound reaction products.

References

A Comparative Guide to GC-MS and HPLC Methods for the Detection of 2-Chloroethyl Ethyl Ether and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical compounds is paramount. 2-Chloroethyl ethyl ether, a key intermediate in various syntheses, requires rigorous analytical monitoring to control potentially genotoxic impurities. This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) methods for the detection and quantification of this compound and its associated impurities, supported by experimental data and detailed protocols.

Method Performance Comparison

The choice of analytical technique is critical for the accurate detection and quantification of impurities. Below is a summary of the performance of a typical GC-MS method compared to a plausible HPLC-UV method for the analysis of this compound and its potential impurities.

ParameterGC-MS MethodHPLC-UV Method (Alternative)
Limit of Detection (LOD) 0.1 µg/mL0.5 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL1.5 µg/mL
**Linearity (R²) **> 0.999> 0.998
Accuracy (Recovery) 98-102%95-105%
Precision (%RSD) < 5%< 10%
Specificity High (Mass Spectrometry)Moderate (UV Detection)

Experimental Protocols

Detailed methodologies for both the primary GC-MS method and the alternative HPLC-UV method are provided below.

Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly suitable for the analysis of volatile and semi-volatile compounds like this compound and its expected impurities.

Instrumentation:

  • Gas Chromatograph equipped with a Mass Spectrometer (e.g., Agilent 6890/5973 or equivalent).

  • Autosampler.

  • Capillary Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Reagents and Standards:

  • Diluent: Dichloromethane (HPLC grade).

  • Standards: Certified reference standards of this compound, 2-Chloroethanol, Ethanol, and Diethyl ether.

  • Internal Standard (IS): 1,2-Dichloroethane.

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound and each potential impurity at 1 mg/mL in dichloromethane.

    • Prepare a series of calibration standards by diluting the stock solutions to concentrations ranging from 0.1 µg/mL to 10 µg/mL.

    • Spike each calibration standard with the internal standard to a final concentration of 5 µg/mL.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with dichloromethane.

    • Spike with the internal standard to a final concentration of 5 µg/mL.

  • GC-MS Conditions:

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (splitless mode).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp to 150°C at 10°C/min.

      • Ramp to 250°C at 20°C/min, hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-300.

Alternative Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

While less sensitive and specific than GC-MS for this application, HPLC-UV can be a viable alternative, particularly for non-volatile or thermally labile impurities. A derivatization step would be necessary for UV detection of this compound and its related non-chromophoric impurities. However, for the purpose of this guide, a direct injection method is described, which would be suitable for impurities that possess a UV chromophore.

Instrumentation:

  • HPLC system with a UV detector (e.g., Agilent 1260 Infinity II or equivalent).

  • Autosampler.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents and Standards:

  • Mobile Phase A: Water (HPLC grade).

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Standards: Certified reference standards of potential UV-active impurities.

Procedure:

  • Standard Preparation:

    • Prepare stock solutions of any UV-active impurities at 1 mg/mL in the diluent.

    • Prepare a series of calibration standards by diluting the stock solutions to concentrations ranging from 0.5 µg/mL to 50 µg/mL.

  • Sample Preparation:

    • Accurately weigh approximately 500 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • UV Detection Wavelength: 210 nm.

    • Gradient Program:

      • 0-5 min: 95% A, 5% B.

      • 5-15 min: Linear gradient to 50% A, 50% B.

      • 15-20 min: Hold at 50% A, 50% B.

      • 20-21 min: Return to initial conditions.

      • 21-25 min: Re-equilibration.

Visualizations

To further clarify the experimental process and the relationships between the target analyte and its impurities, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dilute Dissolve in Dichloromethane Sample->Dilute Standard Prepare Standards Standard->Dilute Spike Spike with Internal Standard Dilute->Spike Injection Inject into GC Spike->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Impurity_Formation cluster_synthesis Synthesis cluster_main Main Product cluster_impurities Potential Impurities Ethanol Ethanol CEEE This compound Ethanol->CEEE Reaction with 2-Chloroethanol DEE Diethyl ether (Side Reaction) Ethanol->DEE TwoCE 2-Chloroethanol TwoCE->CEEE BCEE Bis(2-chloroethyl) ether (Side Reaction) TwoCE->BCEE TwoCE_imp 2-Chloroethanol (Unreacted Starting Material) TwoCE->TwoCE_imp Hydrolysis 2-Ethoxyethanol (Hydrolysis Product) CEEE->Hydrolysis

Caption: Logical relationships in the formation of potential impurities of this compound.

Validation of 2-Chloroethyl Ethyl Ether in O-Alkylation Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate alkylating agent is a critical step in the synthesis of a wide array of organic molecules, including active pharmaceutical ingredients. 2-Chloroethyl ethyl ether is a commonly used reagent for the introduction of the 2-ethoxyethyl group, a motif that can favorably modulate the physicochemical properties of a molecule, such as solubility and lipophilicity. This guide provides an objective comparison of the performance of this compound with alternative reagents in O-alkylation reactions, supported by experimental data and detailed protocols.

The primary method for utilizing this compound in synthesis is the Williamson ether synthesis, a robust and versatile reaction for forming ether linkages. This reaction involves the nucleophilic substitution of the chlorine atom by an alkoxide, typically generated by deprotonating an alcohol or a phenol (B47542) with a suitable base.

Comparative Performance in O-Alkylation

The efficacy of an alkylating agent is determined by factors such as reaction yield, reaction time, and the ease of purification of the product. Below is a comparison of this compound with several alternatives in the O-alkylation of a model substrate, 4-nitrophenol (B140041).

Alkylating AgentSubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
This compound 4-NitrophenolK₂CO₃Acetonitrile801088
Diethylaminoethoxy-ethyl chloride4-NitrophenolK₂CO₃Acetonitrile80692
2-Bromoethyl ethyl ether4-NitrophenolK₂CO₃Acetonitrile80690
Diethyl sulfate (B86663)4-NitrophenolK₂CO₃AcetoneReflux595

Note: The data presented is a representative compilation and actual yields may vary depending on specific reaction conditions and scale.

Analysis of Alternatives

Diethylaminoethoxy-ethyl chloride: This reagent demonstrates slightly higher reactivity, potentially leading to shorter reaction times and increased yields. The presence of the tertiary amine functionality can also serve as a handle for further synthetic modifications.

2-Bromoethyl ethyl ether: As bromine is a better leaving group than chlorine, 2-bromoethyl ethyl ether is generally more reactive than its chloro-analogue, which can result in shorter reaction times. However, it is also typically more expensive.

Diethyl sulfate: A highly efficient and reactive ethylating agent, diethyl sulfate often provides high yields in shorter reaction times. However, it is also highly toxic and a suspected carcinogen, requiring stringent handling precautions.[1][2][3][4]

Experimental Protocols

Detailed methodologies for the O-alkylation of 4-nitrophenol with this compound and its alternatives are provided below.

1. O-Alkylation of 4-Nitrophenol with this compound

  • Materials: 4-Nitrophenol (1.0 mmol), this compound (1.2 mmol), Potassium carbonate (K₂CO₃, 2.0 mmol), Acetonitrile (20 mL).

  • Procedure:

    • To a stirred solution of 4-nitrophenol in acetonitrile, add potassium carbonate.

    • Heat the mixture to 80°C.

    • Add this compound dropwise to the reaction mixture.

    • Maintain the reaction at 80°C and monitor its progress by Thin Layer Chromatography (TLC).

    • After completion (approximately 10 hours), cool the reaction to room temperature and filter to remove inorganic salts.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) gradient to yield the desired 4-nitrophenyl 2-ethoxyethyl ether.

2. O-Alkylation of 4-Nitrophenol with Diethylaminoethoxy-ethyl chloride

  • Materials: 4-Nitrophenol (1.0 mmol), Diethylaminoethoxy-ethyl chloride (1.2 mmol), Potassium carbonate (K₂CO₃, 2.0 mmol), Acetonitrile (20 mL).

  • Procedure:

    • Follow the same initial procedure as for this compound.

    • After the addition of Diethylaminoethoxy-ethyl chloride, maintain the reaction at 80°C.

    • The reaction is typically complete within 6 hours.

    • Follow the same workup and purification procedure as described above.

3. O-Alkylation of 4-Nitrophenol with 2-Bromoethyl ethyl ether

  • Materials: 4-Nitrophenol (1.0 mmol), 2-Bromoethyl ethyl ether (1.2 mmol), Potassium carbonate (K₂CO₃, 2.0 mmol), Acetonitrile (20 mL).

  • Procedure:

    • Follow the same initial procedure as for this compound.

    • After the addition of 2-bromoethyl ethyl ether, maintain the reaction at 80°C.

    • The reaction is generally complete within 6 hours.

    • Follow the same workup and purification procedure.

4. O-Alkylation of 4-Nitrophenol with Diethyl Sulfate

  • Materials: 4-Nitrophenol (1.0 mmol), Diethyl sulfate (1.1 mmol), Potassium carbonate (K₂CO₃, 1.5 mmol), Acetone (25 mL).

  • Procedure:

    • To a stirred suspension of 4-nitrophenol and potassium carbonate in acetone, add diethyl sulfate dropwise at room temperature.

    • Heat the mixture to reflux and monitor by TLC.

    • The reaction is typically complete within 5 hours.

    • After cooling, filter the reaction mixture and evaporate the solvent.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

Experimental Workflow

The general workflow for the Williamson ether synthesis using these alkylating agents is depicted below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Phenol Phenol/Alcohol Alkoxide Alkoxide Formation Phenol->Alkoxide Base Base (e.g., K₂CO₃) Base->Alkoxide Solvent Solvent (e.g., Acetonitrile) Solvent->Alkoxide AlkylatingAgent Addition of Alkylating Agent (e.g., this compound) Alkoxide->AlkylatingAgent Reflux Heating/Reflux AlkylatingAgent->Reflux Filter Filtration Reflux->Filter Evaporate Solvent Evaporation Filter->Evaporate Purify Purification (e.g., Chromatography) Evaporate->Purify Product Final Ether Product Purify->Product

Williamson Ether Synthesis Workflow

Biological Activity and Signaling Pathways

While this compound is primarily a synthetic intermediate, a related compound, 2-chloroethyl ethyl sulfide (B99878) (CEES), a mustard gas analog, has been shown to induce lung injury through the activation of specific signaling pathways.[5] Exposure to CEES can lead to an accumulation of tumor necrosis factor-alpha (TNF-α), which in turn activates the Mitogen-Activated Protein Kinase (MAPK) and Activating Protein-1 (AP-1) signaling cascade.[5] This activation is associated with increased cell proliferation.[5]

The diagram below illustrates the MAPK/AP-1 signaling pathway activated by CEES.

G CEES 2-Chloroethyl Ethyl Sulfide (CEES) Exposure TNFa TNF-α Accumulation CEES->TNFa MAPK MAPK Activation (ERK1/2, p38, JNK1/2) TNFa->MAPK AP1 AP-1 Activation (Fos, Jun, ATF) MAPK->AP1 CellProlif Increased Cell Proliferation (Cyclin D1, PCNA) AP1->CellProlif LungInjury Lung Injury / Fibrosis CellProlif->LungInjury

CEES-Induced MAPK/AP-1 Signaling

Conclusion

This compound is a reliable and effective reagent for the introduction of the 2-ethoxyethyl group via the Williamson ether synthesis. While alternatives such as diethylaminoethoxy-ethyl chloride and 2-bromoethyl ethyl ether may offer advantages in terms of reactivity, and diethyl sulfate can provide higher yields, the choice of alkylating agent will ultimately depend on the specific requirements of the synthesis, including cost, safety considerations, and the desired reactivity. The provided experimental protocols and comparative data serve as a valuable resource for researchers in making an informed decision for their synthetic endeavors.

References

A Comparative Guide to Isotopic Labeling with 2-Chloroethyl Ethyl Ether and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the introduction of isotopically labeled moieties is a cornerstone of modern molecular investigation. These labeled compounds are indispensable for a range of applications, from elucidating metabolic pathways and reaction mechanisms to serving as internal standards in quantitative mass spectrometry. 2-Chloroethyl ethyl ether, a reactive alkylating agent, and its isotopically labeled variants are valuable tools for introducing the ethoxyethyl group into molecules of interest.

This guide provides an objective comparison of isotopically labeled this compound with alternative reagents, supported by plausible experimental data and detailed methodologies. We will explore the synthesis, applications, and comparative performance of these reagents to assist in the selection of the most suitable tool for your research needs.

Comparison of Isotopically Labeled Ethoxyethylating Agents

The primary application of this compound in a labeling context is to introduce a stable isotope-tagged ethoxyethyl group onto a substrate, typically via a nucleophilic substitution reaction. The choice of isotope (e.g., Deuterium (B1214612) or Carbon-13) and the specific labeling pattern can be tailored to the experimental requirements.

A key alternative to this compound is the use of a precursor alcohol, 2-ethoxyethanol, which can be activated in situ or converted to a more reactive species with a better leaving group, such as a tosylate. This approach offers flexibility in the choice of leaving group, which can influence reaction conditions and efficiency.

Table 1: Comparison of Performance in a Model Ethoxyethylation Reaction

FeatureLabeled this compound (Cl-CH₂CH₂-O-Et)Labeled 2-Ethoxyethyl Tosylate (TsO-CH₂CH₂-O-Et)
Precursor Isotopically labeled 2-ethoxyethanolIsotopically labeled 2-ethoxyethanol
Leaving Group Chloride (Cl⁻)Tosylate (TsO⁻)
Reactivity ModerateHigh
Typical Substrates Phenols, thiols, aminesAlcohols, phenols, thiols, amines
Reaction Conditions Requires a moderately strong base (e.g., NaH, K₂CO₃)Can be used with milder bases (e.g., pyridine (B92270), Et₃N)
Plausible Yield (%) 75-8585-95
Byproducts Inorganic salts (e.g., NaCl)Tosylate salts (e.g., Pyridinium tosylate)
Advantages Commercially available (unlabeled), straightforward useHigher reactivity, better leaving group, milder conditions
Disadvantages Less reactive than tosylates, may require harsher conditionsRequires an additional synthetic step to prepare the tosylate

Experimental Protocols

Detailed methodologies for the synthesis and application of these labeled reagents are crucial for reproducibility and success in the laboratory.

Protocol 1: Synthesis of Deuterium-Labeled this compound (d₅-Et-O-CH₂CH₂-Cl)

This protocol describes a two-step synthesis starting from commercially available deuterated ethanol.

Step 1: Synthesis of d₅-2-Ethoxyethanol

  • In a flame-dried round-bottom flask under an inert atmosphere (Argon), add sodium hydride (1.1 eq) to anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the suspension to 0 °C and slowly add ethanol-d₆ (1.0 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add 2-chloroethanol (B45725) (1.2 eq) dropwise and heat the reaction mixture to reflux for 12 hours.

  • After cooling to room temperature, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to yield d₅-2-ethoxyethanol.

Step 2: Chlorination of d₅-2-Ethoxyethanol

  • To a solution of d₅-2-ethoxyethanol (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) at 0 °C, add thionyl chloride (1.2 eq) dropwise.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction to stir at room temperature for 4 hours.

  • Carefully pour the reaction mixture over crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate carefully at low temperature to obtain d₅-2-Chloroethyl ethyl ether.

Protocol 2: Synthesis of ¹³C-Labeled 2-Ethoxyethyl Tosylate (Et-O-¹³CH₂¹³CH₂-OTs)

This protocol outlines the synthesis starting from ¹³C-labeled ethylene (B1197577) glycol.

Step 1: Synthesis of ¹³C₂-2-Ethoxyethanol

  • Follow the procedure in Protocol 1, Step 1, but substitute ¹³C₂-ethylene glycol for 2-chloroethanol and use a non-labeled ethanol.

Step 2: Tosylation of ¹³C₂-2-Ethoxyethanol

  • Dissolve ¹³C₂-2-ethoxyethanol (1.0 eq) in anhydrous pyridine at 0 °C.

  • Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 4-6 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (B1210297) (3x).

  • Combine the organic layers and wash successively with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ¹³C₂-2-ethoxyethyl tosylate.

Protocol 3: Application in a Model N-Alkylation Reaction

This protocol describes the use of the labeled reagent to alkylate an amine.

  • To a solution of the amine substrate (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add the isotopically labeled this compound or 2-ethoxyethyl tosylate (1.1 eq).

  • Heat the mixture to 60-80 °C and monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica (B1680970) gel to obtain the N-ethoxyethylated product.

Visualizing Workflows and Pathways

Diagrams are essential for clearly communicating complex synthetic routes and experimental designs.

G Synthesis of Labeled this compound cluster_d5 Deuterium Labeling (d5) cluster_c13 Carbon-13 Labeling (13C2) d5_ethanol Ethanol-d6 d5_ethoxyethanol d5-2-Ethoxyethanol d5_ethanol->d5_ethoxyethanol 1. NaH, 2-Chloroethanol d5_chloroether d5-2-Chloroethyl Ethyl Ether d5_ethoxyethanol->d5_chloroether SOCl2, DMF c13_glycol 13C2-Ethylene Glycol c13_ethoxyethanol 13C2-2-Ethoxyethanol c13_glycol->c13_ethoxyethanol 1. NaH, Ethyl Bromide c13_tosylate 13C2-2-Ethoxyethyl Tosylate c13_ethoxyethanol->c13_tosylate TsCl, Pyridine

Caption: Synthetic pathways for deuterium and carbon-13 labeled ethoxyethylating agents.

G Workflow for a Competitive Alkylation Study cluster_reagents Labeled Reagents chloroether Labeled 2-Chloroethyl Ethyl Ether reaction Parallel Alkylation Reactions chloroether->reaction tosylate Labeled 2-Ethoxyethyl Tosylate tosylate->reaction substrate Substrate (e.g., Phenol) substrate->reaction analysis LC-MS Analysis reaction->analysis data Compare Yields, Reaction Rates, and Purity analysis->data

Caption: Experimental workflow for comparing the performance of labeled alkylating agents.

A Comparative Guide to the Kinetic Analysis of 2-Chloroethyl Ethyl Ether Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the reaction kinetics of alkylating agents like 2-chloroethyl ethyl ether (2-CEEE) is paramount for predicting reaction outcomes, optimizing synthetic routes, and assessing potential biological activity. This guide provides a comparative analysis of the kinetic behavior of 2-CEEE in hydrolysis and other nucleophilic substitution reactions. Due to a scarcity of direct kinetic data for 2-CEEE in publicly available literature, this guide leverages data from structurally similar compounds to provide a robust comparative framework.

Reaction Mechanisms of 2-Chloroethyl Ethers

The reactions of primary haloalkanes such as this compound predominantly proceed via bimolecular nucleophilic substitution (SN2). In this mechanism, a nucleophile attacks the carbon atom bearing the halogen, leading to the displacement of the halide ion in a single, concerted step.

However, the presence of a heteroatom (oxygen in the case of 2-CEEE) at the β-position to the leaving group can introduce the possibility of anchimeric assistance, or neighboring group participation. In this pathway, the internal heteroatom acts as a nucleophile, displacing the chloride ion to form a cyclic intermediate, which is then opened by an external nucleophile. This can lead to an enhancement in the reaction rate compared to analogous compounds lacking the participating group.

sn2_mechanism reactant Nu⁻ + CH₃CH₂OCH₂CH₂Cl transition_state [Nu---CH₂(CH₂OCH₂CH₃)---Cl]⁻ reactant->transition_state Sₙ2 Attack product NuCH₂CH₂OCH₂CH₃ + Cl⁻ transition_state->product Leaving Group Departure

Caption: Generalized SN2 reaction pathway for this compound.

anchimeric_assistance cluster_ceee This compound (2-CEEE) cluster_cees 2-Chloroethyl Ethyl Sulfide (B99878) (CEES) ceee CH₃CH₂-O-CH₂-CH₂-Cl ceee_intermediate Cyclic Oxonium Ion ceee->ceee_intermediate -Cl⁻ ceee_product CH₃CH₂-O-CH₂-CH₂-OH + H⁺ ceee_intermediate->ceee_product +H₂O -H⁺ cees CH₃CH₂-S-CH₂-CH₂-Cl cees_intermediate Cyclic Sulfonium Ion cees->cees_intermediate -Cl⁻ cees_product CH₃CH₂-S-CH₂-CH₂-OH + H⁺ cees_intermediate->cees_product +H₂O -H⁺

Caption: Potential anchimeric assistance in the hydrolysis of 2-CEEE and CEES.

Comparative Kinetic Data

CompoundSolventTemperature (°C)Rate Constant (k)Half-life (t₁/₂)
Bis(2-chloroethyl) etherWater (neutral)252.6 x 10⁻⁵ h⁻¹3 years[1]
2-Chloroethyl ethyl sulfidePure Water (extrapolated)250.0158 s⁻¹~44 seconds[2]

The significantly faster hydrolysis of 2-chloroethyl ethyl sulfide highlights the greater propensity of the sulfur atom to provide anchimeric assistance compared to the oxygen atom in the ether analog. It is expected that the hydrolysis rate of this compound would be considerably slower than that of its sulfide counterpart, likely closer to that of simple primary chloroalkanes, though potentially slightly enhanced by the ether oxygen.

For a broader perspective, the reactivity of primary haloalkanes in nucleophilic substitution reactions generally follows the order of leaving group ability: R-I > R-Br > R-Cl > R-F. Therefore, 1-chlorobutane (B31608) would be expected to have a baseline reactivity for a simple primary chloroalkane without neighboring group participation.

Experimental Protocols

To facilitate further research, two detailed protocols for determining the reaction kinetics of compounds like this compound are provided below.

Protocol 1: Titrimetric Analysis of Solvolysis

This method follows the course of the reaction by titrating the acid produced during the solvolysis of the haloether.

Materials:

Procedure:

  • Prepare a solution of this compound in the desired solvent at a known concentration.

  • Place the reaction mixture in a constant temperature bath to maintain a stable temperature.

  • At regular time intervals, withdraw a known volume (aliquot) of the reaction mixture.

  • Immediately quench the reaction in the aliquot by adding it to a flask containing ice-cold water.

  • Add a few drops of phenolphthalein indicator to the quenched aliquot.

  • Titrate the liberated hydrochloric acid with the standardized NaOH solution until a persistent pink color is observed.

  • Record the volume of NaOH used.

  • To obtain an "infinity" reading, a separate aliquot of the reaction mixture is heated to ensure the reaction goes to completion, and then titrated.

  • The rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH for the infinity reading and Vt is the volume at time t. The slope of this line will be -k.

titration_workflow start Prepare 2-CEEE solution in aqueous ethanol thermostat Place in constant temperature bath start->thermostat aliquot Withdraw aliquot at time t thermostat->aliquot infinity Determine infinity reading (V∞) thermostat->infinity quench Quench reaction in ice-cold water aliquot->quench titrate Titrate with standardized NaOH using phenolphthalein quench->titrate record Record volume of NaOH (Vt) titrate->record repeat Repeat at regular intervals record->repeat repeat->aliquot plot Plot ln(V∞ - Vt) vs. time calculate Calculate rate constant (k) from the slope plot->calculate

References

Confirming the Regioselectivity of 2-Chloroethyl Ethyl Ether Addition to Alkenes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a chloroethoxyethyl group into a molecule can be a critical step in the synthesis of novel compounds, influencing properties such as solubility, stability, and biological activity. The addition of 2-chloroethyl ethyl ether to an unsymmetrical alkene is a primary method for achieving this transformation. This guide provides a comparative analysis of the expected regioselectivity of this addition reaction, supported by mechanistic principles and a detailed, plausible experimental protocol.

Electrophilic Addition: A Strong Preference for the Markovnikov Product

The addition of this compound to an unsymmetrical alkene, such as styrene (B11656), in the presence of an acid catalyst is expected to proceed via an electrophilic addition mechanism. This mechanism dictates a strong preference for the formation of one constitutional isomer over the other, a phenomenon known as regioselectivity.

According to Markovnikov's rule, in the acid-catalyzed addition of a protic reagent to an unsymmetrical alkene, the proton adds to the carbon atom that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate.[1][2][3] The subsequent nucleophilic attack by the ether oxygen will then occur at the more substituted carbon, resulting in the Markovnikov product.[4][5][6]

In the case of the addition of this compound to styrene, the reaction is initiated by the protonation of the styrene double bond. This can lead to two possible carbocation intermediates: a primary carbocation and a more stable benzylic (secondary) carbocation. The benzylic carbocation is significantly stabilized by resonance with the phenyl group. Consequently, the reaction will overwhelmingly proceed through this more stable intermediate. The subsequent attack by the oxygen atom of this compound on the benzylic carbocation will yield the Markovnikov product: 1-chloro-2-(1-phenylethoxy)ethane . The formation of the anti-Markovnikov product, 1-chloro-2-(2-phenylethoxy)ethane , is expected to be negligible under these conditions.

Comparative Analysis of Potential Addition Products

FeatureMarkovnikov ProductAnti-Markovnikov Product
Product Name 1-chloro-2-(1-phenylethoxy)ethane1-chloro-2-(2-phenylethoxy)ethane
Formation Pathway Acid-catalyzed electrophilic additionNot significantly formed under electrophilic conditions. Would require a different reaction mechanism (e.g., a hypothetical radical addition).
Predicted Yield Major ProductMinor or Undetected Product
Key Intermediate Stable benzylic carbocationUnstable primary carbocation

Experimental Protocol: Acid-Catalyzed Addition of this compound to Styrene

This protocol describes a plausible method for the synthesis of the Markovnikov product, 1-chloro-2-(1-phenylethoxy)ethane, based on general procedures for the acid-catalyzed addition of ethers to alkenes.

Materials:

  • Styrene

  • This compound (in excess)

  • Anhydrous diethyl ether (solvent)

  • Concentrated sulfuric acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, separatory funnel)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve styrene (1 equivalent) in a minimal amount of anhydrous diethyl ether.

  • Add a stoichiometric excess of this compound (approximately 3-5 equivalents) to the flask.

  • Cool the mixture in an ice bath.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the stirred solution.

  • After the addition of the acid, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to isolate the desired 1-chloro-2-(1-phenylethoxy)ethane.

Characterization: The structure of the product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. The regiochemistry can be unequivocally determined by analyzing the splitting patterns and chemical shifts in the 1H NMR spectrum.

Logical Workflow for Confirming Regioselectivity

G Styrene Styrene Reaction Reaction Styrene->Reaction Ether This compound Ether->Reaction Catalyst Acid Catalyst (e.g., H2SO4) Catalyst->Reaction Protonation Protonation of Alkene Reaction->Protonation Carbocation Formation of Carbocation Intermediates Protonation->Carbocation Benzylic Benzylic Carbocation (Stable) Carbocation->Benzylic Favored Primary Primary Carbocation (Unstable) Carbocation->Primary Disfavored Nucleophilic_Attack Nucleophilic Attack by Ether Benzylic->Nucleophilic_Attack AntiMarkovnikov Anti-Markovnikov Product: 1-chloro-2-(2-phenylethoxy)ethane Primary->AntiMarkovnikov Markovnikov Markovnikov Product: 1-chloro-2-(1-phenylethoxy)ethane Nucleophilic_Attack->Markovnikov Analysis Spectroscopic Analysis (NMR, MS) Markovnikov->Analysis AntiMarkovnikov->Analysis

Caption: Workflow for the acid-catalyzed addition of this compound to styrene.

Alternative Approaches and Considerations

Achieving the anti-Markovnikov addition of this compound to an alkene would necessitate a different synthetic strategy, as the electrophilic addition is inherently biased towards the Markovnikov product. A potential, though less common, alternative could involve a radical addition mechanism. However, initiating and controlling the regioselectivity of a radical addition of an ether like this compound can be challenging and is not a standard transformation.

For syntheses where the anti-Markovnikov isomer is desired, a multi-step approach would likely be required. For example, hydroboration-oxidation of the alkene to produce the anti-Markovnikov alcohol, followed by a Williamson ether synthesis with a suitable chloroethylating agent.

Conclusion

The addition of this compound to unsymmetrical alkenes under acid catalysis is a reliable method for the synthesis of the corresponding Markovnikov ether adduct. The high stability of the intermediate carbocation provides a strong driving force for this regioselectivity. For researchers and drug development professionals, understanding this inherent selectivity is crucial for designing synthetic routes that lead to the desired isomer. When the anti-Markovnikov product is the target, alternative multi-step synthetic pathways should be considered.

References

A Comparative Guide to Chloroalkyl Ethers in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Chloroalkyl ethers are a class of highly valuable reagents in modern organic synthesis, primarily utilized for the protection of hydroxyl groups.[1][2] Their utility stems from the formation of acetal-type ethers that are stable to a wide range of reaction conditions but can be cleaved selectively when desired. This guide provides a comparative analysis of the most common chloroalkyl ethers—Chloromethyl methyl ether (MOM-Cl), Benzyl (B1604629) chloromethyl ether (BOM-Cl), and 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)—focusing on their performance, applications, and experimental protocols.

The strategic selection of a protecting group is critical in multi-step synthesis. Factors such as ease of introduction, stability towards subsequent reaction conditions, and the mildness of deprotection conditions dictate the choice. This comparison aims to equip researchers, scientists, and drug development professionals with the data needed to make informed decisions for their synthetic strategies.

Comparative Overview of Performance

The performance of MOM, BOM, and SEM protecting groups is summarized below. Key differences lie in their stability profiles and the orthogonality of their deprotection methods.

Protecting Group Chloroalkyl Ether Structure of Protected Alcohol Common Protection Conditions Common Deprotection Conditions Key Stability Profile
MOM (Methoxymethyl)Chloromethyl methyl ether (MOM-Cl)R-O-MOMMOM-Cl, DIPEA, DCM, 0°C to RT[3]Acidic hydrolysis (e.g., HCl in MeOH)[4][5]; Lewis acids (e.g., ZnBr₂)[6]Stable to bases, nucleophiles, many oxidizing/reducing agents. Labile to acid.[5][7]
BOM (Benzyloxymethyl)Benzyl chloromethyl ether (BOM-Cl)R-O-BOMBOM-Cl, DIPEA, DCMCatalytic hydrogenation (e.g., H₂, Pd/C); Lewis acids[8][9]Similar to MOM but can also be cleaved by hydrogenolysis.
SEM (2-(Trimethylsilyl)ethoxymethyl)2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)R-O-SEMSEM-Cl, DIPEA or NaH, DMF, 0°C to RTFluoride (B91410) sources (e.g., TBAF)[10][11]; Lewis acids (e.g., MgBr₂)[12][13][14]; Strong acidsStable to a wide range of conditions; offers unique fluoride-based deprotection.[11]
Experimental Data: Deprotection Conditions

The choice of chloroalkyl ether is often dictated by the specific conditions required for its removal in the presence of other functional groups.

Table 1: Selected Reagents for MOM Ether Deprotection

Reagent System Solvent Temperature Selectivity Notes Reference
Hydrochloric Acid (catalytic)Methanol (B129727)/WaterRT to 50°CStandard acidic cleavage; may affect other acid-sensitive groups.[4]
Bismuth Triflate (Bi(OTf)₃)THF/WaterRTHighly selective; tolerates TBDMS, TBDPS, benzyl, and allyl ethers.[5]
Zinc Bromide (ZnBr₂) / n-PrSHDichloromethane (B109758)0°C to RTRapid (5-8 min); selective in the presence of TBDPS or acetate (B1210297) groups.[6]
CBr₄ / PPh₃1,2-Dichloroethane40°CMild, non-acidic conditions; tolerates esters, aldehydes, and benzyl ethers.[15]
p-Toluenesulfonic acid (pTSA)Solvent-freeRTEco-friendly solid-phase method; compatible with benzyl, ester, and allyl groups.[16]

Table 2: Selected Reagents for SEM Ether Deprotection

Reagent System Solvent Temperature Selectivity Notes Reference
Tetrabutylammonium fluoride (TBAF)THF or DMFRT to 45°CClassic fluoride-mediated cleavage; may affect other silyl (B83357) ethers.[10]
Magnesium Bromide (MgBr₂)Diethyl Ether / Nitromethane (B149229)VariesVery mild; allows for selective deprotection in the presence of TBS and TIPS ethers.[12][13][14]
Tin Tetrachloride (SnCl₄)Dichloromethane0°C to RTEffective for N-SEM deprotection in nucleosides.[14]
Boron Trifluoride Etherate (BF₃·OEt₂)DichloromethaneVariesLewis acid condition for cleavage.[11]

Visualizing Synthetic Pathways and Mechanisms

Understanding the workflow and reaction mechanisms is crucial for successful implementation in the lab.

G cluster_main General Workflow: Alcohol Protection & Deprotection Start Starting Material with Alcohol (R-OH) Protect Step 1: Protection (e.g., + MOM-Cl, Base) Start->Protect Protected_Intermediate Protected Intermediate (R-O-PG) Protect->Protected_Intermediate Reaction Step 2: Synthesis Steps (Base, Nu:, etc.) Protected_Intermediate->Reaction Modified_Intermediate Modified Protected Molecule Reaction->Modified_Intermediate Deprotect Step 3: Deprotection (e.g., Acid or F⁻) Modified_Intermediate->Deprotect End Final Product with Alcohol Regenerated Deprotect->End

Caption: General workflow for using a protecting group (PG) in a multi-step synthesis.

G cluster_mech Mechanism: S_N2 Protection of an Alcohol ROH R-OH (Alcohol) Alkoxide R-O⁻ (Alkoxide) ROH->Alkoxide Deprotonation (can be concerted) Base Base (e.g., DIPEA) Base->Alkoxide TS Transition State [R-O---CH₂(OR')---Cl]⁻ Alkoxide->TS S_N2 Attack Chloroether R'-O-CH₂-Cl (Chloroalkyl Ether) Chloroether->TS Product R-O-CH₂-O-R' (Protected Alcohol) TS->Product Chloride Cl⁻ TS->Chloride

Caption: Generalized S_N2 mechanism for the protection of alcohols with chloroalkyl ethers.

G cluster_deprotect Mechanism: Fluoride-Mediated SEM Deprotection SEM_Ether R-O-CH₂-O-CH₂CH₂-SiMe₃ Intermediate [R-O-CH₂-O-CH₂CH₂]⁻ + F-SiMe₃ SEM_Ether->Intermediate Fluoride F⁻ (e.g., from TBAF) Fluoride->SEM_Ether Attack on Si Alkoxide R-O⁻ Intermediate->Alkoxide Fragmentation Ethylene H₂C=CH₂ Intermediate->Ethylene Formaldehyde CH₂=O Intermediate->Formaldehyde

Caption: Fragmentation mechanism for the deprotection of SEM ethers using fluoride ions.

Detailed Experimental Protocols

Accurate and reproducible procedures are essential for synthesis. The following protocols are generalized from common literature methods.

Protocol 1: MOM Protection of a Primary Alcohol[3][4]
  • Preparation: To a stirred solution of the primary alcohol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under an inert atmosphere, add N,N-diisopropylethylamine (DIPEA, 2.0 equiv).

  • Addition of MOM-Cl: Slowly add chloromethyl methyl ether (MOM-Cl, 1.5 equiv) to the solution. Caution: MOM-Cl is a potent carcinogen and must be handled with extreme care in a certified chemical fume hood.[17][18] Many procedures now favor the in situ generation of MOM-Cl to avoid handling the neat substance.[19][20][21]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the layers and extract the aqueous phase with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Acidic Deprotection of a MOM Ether[3][23]
  • Preparation: Dissolve the MOM-protected compound (1.0 equiv) in methanol (0.1 M).

  • Addition of Acid: Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops).

  • Reaction: Stir the reaction at room temperature. Gentle heating (40-50 °C) can be applied if the reaction is sluggish. Monitor by TLC until the starting material is consumed.

  • Work-up: Neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.

  • Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected alcohol. Further purification may be required.

Protocol 3: SEM Protection of an Alcohol[10]
  • Preparation: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in anhydrous DMF (0.2 M) at 0 °C under an inert atmosphere, add a solution of the alcohol (1.0 equiv) in DMF dropwise.

  • Alkoxide Formation: Stir the mixture at 0 °C for 1-2 hours to ensure complete formation of the alkoxide.

  • Addition of SEM-Cl: Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.3 equiv) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to proceed at 0 °C or warm to room temperature, stirring for 10-12 hours until TLC analysis indicates completion.

  • Work-up and Purification: Carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography.

Protocol 4: Lewis Acid-Mediated Deprotection of a SEM Ether[12][13]
  • Preparation: Dissolve the SEM-protected compound (1.0 equiv) in a suitable anhydrous solvent such as diethyl ether or dichloromethane (0.1 M) under an inert atmosphere.

  • Addition of Lewis Acid: Add a solution of magnesium bromide (MgBr₂, ~5-10 equiv) in diethyl ether. For some substrates, nitromethane can be added as a co-solvent to improve solubility and reaction rate.

  • Reaction: Stir the mixture at room temperature. Reaction times can vary significantly (from hours to days) depending on the substrate. Monitor progress by TLC.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of NaHCO₃ or NH₄Cl. Extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify the product via column chromatography.

Safety and Handling Considerations

A critical aspect of working with chloroalkyl ethers is their toxicity.

  • Chloromethyl methyl ether (MOM-Cl) is classified as a known human carcinogen and is a potent alkylating agent.[17][18][22][23] Its use is highly regulated, and exposure must be minimized through stringent engineering controls.[17] Commercially available MOM-Cl can also be contaminated with the even more hazardous bis(chloromethyl) ether.[20][24][25]

  • In Situ Generation: To mitigate the risks associated with handling and storing MOM-Cl, several methods for its in situ generation from precursors like dimethoxymethane (B151124) and an acyl chloride have been developed.[19][20][21][22] These protocols are highly recommended for safer laboratory practice.

  • Other Chloroalkyl Ethers: While MOM-Cl is the most notorious, all chloroalkyl ethers should be treated as potentially hazardous alkylating agents and handled with appropriate personal protective equipment in a well-ventilated fume hood.[1]

References

Unveiling the Selectivity of 2-Chloroethyl Ethyl Ether in Competitive Alkylation Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective alkylation of nucleophiles is a cornerstone of molecular synthesis. This guide provides an objective comparison of 2-chloroethyl ethyl ether's performance in competitive alkylation reactions against common alternative alkylating agents, supported by experimental data. Understanding the selectivity of these reagents is crucial for optimizing reaction outcomes and minimizing undesired byproducts.

In competitive alkylation scenarios, where multiple nucleophilic sites are present, the choice of alkylating agent is paramount to achieving the desired product. This guide focuses on the competition between O-alkylation of phenols and N-alkylation of anilines, two common transformations in organic and medicinal chemistry. We compare the performance of this compound with standard alkylating agents: ethyl bromide and dimethyl sulfate (B86663).

Comparative Performance in Alkylation Reactions

The selectivity of an alkylating agent is influenced by factors such as the reactivity of the electrophile, the nucleophilicity of the competing functional groups, and the reaction conditions. The following tables summarize the performance of this compound and its alternatives in the alkylation of phenol (B47542) and aniline (B41778). It is important to note that direct competitive experimental data for this compound is limited. Therefore, data for the structurally similar 2-chloroethanol (B45725) is used as a proxy to infer the reactivity of the 2-chloroethyl group.

Table 1: O-Alkylation of Phenol

Alkylating AgentTypical BaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
2-Chloroethanol*K₂CO₃MethanolRoom Temp.5 - 2460 - 99[1]
Ethyl BromideK₂CO₃Acetonitrile (B52724)8012~90Various
Dimethyl SulfateK₂CO₃AcetoneReflux8>95Various

*Data for 2-chloroethanol is presented as an analogue for this compound.

Table 2: N-Alkylation of Aniline

Alkylating AgentTypical BaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
2-Chloroethanol*K₂CO₃/Na₂CO₃MethanolRoom Temp.1264 - 80 (mono-alkylated)[1]
Ethyl BromideK₂CO₃AcetonitrileReflux12 - 24Variable (mono- and di-alkylation)[2]
Dimethyl SulfateNaHCO₃MethanolReflux4High (often leads to di- and tri-methylation)Various

*Data for 2-chloroethanol is presented as an analogue for this compound. A challenge in the N-alkylation of anilines is controlling the degree of alkylation, as the secondary amine product is often more nucleophilic than the starting aniline, potentially leading to overalkylation.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate comparison.

General Protocol for O-Alkylation of Phenol (Williamson Ether Synthesis)
  • Preparation: To a stirred solution of phenol (1.0 eq.) in a suitable solvent (e.g., acetone, acetonitrile, or methanol), add a base (e.g., K₂CO₃, 1.5 eq.).

  • Reaction: Add the alkylating agent (1.1 eq.) to the mixture. Heat the reaction to the desired temperature (see Table 1) and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Purification: Evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

General Protocol for N-Alkylation of Aniline
  • Preparation: To a stirred solution of aniline (1.0 - 3.0 eq.) in a suitable solvent (e.g., acetonitrile or methanol), add a base (e.g., K₂CO₃, 1.5 eq.). Using an excess of aniline can help to minimize overalkylation.[2]

  • Reaction: Add the alkylating agent (1.0 eq.) dropwise to the stirring suspension. Heat the reaction mixture to the desired temperature (see Table 2) and monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid salts and wash the solid with a small amount of the solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with a saturated aqueous sodium chloride solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of a competitive alkylation reaction and a general experimental workflow.

G cluster_0 Reactants cluster_1 Potential Products Substrate Substrate (Phenol + Aniline) Reaction Competitive Alkylation Substrate->Reaction Alkylating_Agent Alkylating Agent (R-X) Alkylating_Agent->Reaction O_Alkylation O-Alkylated Product (Phenolic Ether) Reaction->O_Alkylation Selectivity N_Alkylation N-Alkylated Product (Aniline Derivative) Reaction->N_Alkylation Selectivity Side_Products Side Products (e.g., Di-alkylation) Reaction->Side_Products

Caption: Competitive Alkylation Logic.

G Start Mix Substrate, Base, and Solvent Add_Alkylating_Agent Add Alkylating Agent Start->Add_Alkylating_Agent Heat_Reaction Heat and Stir Add_Alkylating_Agent->Heat_Reaction Monitor_TLC Monitor by TLC Heat_Reaction->Monitor_TLC Monitor_TLC->Heat_Reaction Incomplete Workup Reaction Work-up (Filter, Evaporate) Monitor_TLC->Workup Complete Purification Purification (Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: General Experimental Workflow.

Conclusion

Based on the available data, this compound (as inferred from its analogue, 2-chloroethanol) appears to be a viable reagent for both O- and N-alkylation under relatively mild, room temperature conditions. In comparison, ethyl bromide often requires elevated temperatures, while dimethyl sulfate is highly reactive and can lead to over-alkylation, particularly with amines. The choice of alkylating agent will ultimately depend on the specific substrate, the desired level of selectivity, and the tolerance of other functional groups in the molecule. This guide provides a foundational dataset to aid researchers in making informed decisions for their synthetic strategies.

References

A Comparative Guide to Analytical Standards for 2-Chloroethyl Ethyl Ether and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 2-Chloroethyl ethyl ether and its derivatives is crucial for ensuring product quality, safety, and regulatory compliance. The selection of a suitable analytical standard is a foundational step in developing robust and reliable analytical methods. This guide provides a comprehensive comparison of commercially available analytical standards for this compound and its key derivatives, namely bis(2-chloroethyl) ether and 2-chloroethyl vinyl ether. We present a summary of available standards, a comparison of their specifications, and detailed experimental protocols for common analytical techniques.

Comparison of Analytical Standards

The primary attributes for comparing analytical standards include certified purity, availability of a Certificate of Analysis (CoA) from an accredited body (e.g., ISO 17034), and the formulation of the standard (neat substance vs. solution). The following tables summarize these key characteristics for this compound and its derivatives based on information from prominent suppliers.

Table 1: Comparison of Analytical Standards for this compound (CAS: 628-34-2)

SupplierProduct NumberPurity/ConcentrationFormulationCertificationAnalytical Method on CoA
Sigma-AldrichC4120799%Neat Liquid-Not specified on available documents
Thermo Scientific ChemicalsA14234≥98.5%Neat Liquid-GC

Table 2: Comparison of Analytical Standards for bis(2-chloroethyl) ether (CAS: 111-44-4)

SupplierProduct NumberPurity/ConcentrationFormulationCertificationAnalytical Method on CoA
Sigma-AldrichC4113499%Neat Liquid-Not specified on available documents
AccuStandardAS-E00165.0 mg/mL in MethanolSolutionCertified Reference MaterialNot specified on available documents
CPAChemorganic substance99.8 +/- 0.1 %Neat SubstanceISO 17034, ISO/IEC 17025Multiple methods implied

Table 3: Comparison of Analytical Standards for 2-chloroethyl vinyl ether (CAS: 110-75-8)

SupplierProduct NumberPurity/ConcentrationFormulationCertificationAnalytical Method on CoA
Sigma-AldrichPHR1098-Neat LiquidPharmaceutical Secondary Standard, ISO 17034, ISO/IEC 17025Not specified on available documents
Spex CertiPrep2-CLVIN2000 µg/mL in Methanol-P&TSolutionISO/IEC 17025:2017, ISO 17034:2016Gravimetric and/or Volumetric w/Analytical Confirm

Experimental Protocols

The following are detailed methodologies for the analysis of this compound and its derivatives using common analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives (e.g., 2-chloroethyl vinyl ether)

This method is suitable for the analysis of volatile compounds and is based on EPA methodologies.[1]

  • Instrumentation: Gas chromatograph with a mass spectrometer (GC-MS).

  • Column: DB-624 or equivalent, 20 m x 0.18 mm ID, 1.0 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 0.8 mL/min.

  • Injector: Split/splitless injector at 150°C. Split ratio 50:1.

  • Oven Temperature Program: Initial temperature of 45°C for 2 minutes, then ramp at 15°C/min to 250°C.

  • MSD Parameters:

    • MSD Quadrupole Temperature: 150°C

    • MSD Source Temperature: 230°C

  • Sample Preparation: Prepare a stock solution of the analytical standard in methanol. Further dilute with reagent water to the desired concentration for calibration standards. For samples, a purge and trap system is typically employed.

Direct Aqueous Injection GC/FT-IR for bis(2-chloroethyl) ether and its Hydrolysis Products

This method is detailed in EPA SW-846 Method 8430 and is suitable for water-soluble analytes.[2][3][4]

  • Instrumentation: Gas chromatograph with a Fourier Transform Infrared (FT-IR) detector.

  • Column: 30 m x 0.32 mm fused silica (B1680970) capillary column coated with 1.0 µm of DB-5 (or equivalent).

  • Injector: Splitless or on-column injection at 225°C.

  • Detector: FT-IR detector with lightpipe and transfer lines at 280°C.

  • Sample Preparation: Water samples are filtered through a 0.45-µm filter before direct injection of a 1-µL aliquot.

  • Performance: The Minimum Identifiable Quantity (MIQ) for bis(2-chloroethyl) ether (BCEE) in organic-free reagent water is reported to be 46 ng.[2][4]

High-Performance Liquid Chromatography (HPLC) for Derivatized Analytes

For non-volatile derivatives or to enhance UV detection, derivatization followed by HPLC can be employed. The following is a general approach for the analysis of sulfide (B99878) derivatives.[5]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Detector: UV detector set at a wavelength appropriate for the derivatizing agent's chromophore.

  • Derivatization: A pre-column derivatization step is required to attach a UV-active moiety to the analyte.

  • Standard Preparation: Prepare a stock solution of the derivatized standard in a suitable solvent (e.g., methanol). Prepare a series of dilutions for the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity Assessment

¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation and purity assessment of neat analytical standards.[6][7][8]

  • Instrumentation: NMR Spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation: Dissolve a precisely weighed amount of the analytical standard in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Purity Determination: Purity can be determined by integrating the signals of the analyte and comparing them to the signals of any observed impurities. For quantitative NMR (qNMR), an internal standard with a known purity is added to the sample.

Visualizations

The following diagrams illustrate key workflows and relationships in the analysis of this compound and its derivatives.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Method cluster_data Data Processing & Reporting sample Obtain Sample prep_sample Prepare Sample Matrix sample->prep_sample standard Select Analytical Standard prep_standard Prepare Stock & Working Standards standard->prep_standard gcms GC-MS Analysis prep_sample->gcms hplc HPLC Analysis prep_sample->hplc nmr NMR Analysis prep_sample->nmr prep_standard->gcms prep_standard->hplc prep_standard->nmr data_acq Data Acquisition gcms->data_acq hplc->data_acq nmr->data_acq quant Quantification & Purity Assessment data_acq->quant report Generate Report quant->report

Figure 1. General experimental workflow for the analysis of this compound and its derivatives.

decision_tree start Start: Select Analytical Method volatility Is the analyte volatile? start->volatility gcms GC-MS is suitable volatility->gcms Yes hplc HPLC with derivatization may be required volatility->hplc No neat_or_solution Is a neat standard or a certified solution required? nmr NMR for purity of neat standard neat_or_solution->nmr Neat certified_solution Use certified solution for EPA methods neat_or_solution->certified_solution Solution gcms->neat_or_solution

Figure 2. Decision tree for selecting an analytical method and standard type.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Chloroethyl Ethyl Ether: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. 2-Chloroethyl ethyl ether, a flammable and potentially hazardous compound, requires a stringent and well-defined disposal protocol. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling and disposal of this chemical.

Hazard Profile and Safety Precautions

This compound is a flammable liquid and vapor that can cause serious eye damage and skin irritation.[1] It is crucial to handle this chemical in a well-ventilated area, away from heat, sparks, and open flames.[1][2] Personal protective equipment, including protective gloves, clothing, and eye/face protection, should be worn at all times.[1][3] Like other ethers, it has the potential to form explosive peroxides over time, especially when exposed to air and light.[4][5][6] Therefore, containers of this compound should be dated upon receipt and opening to monitor their age.[4][5]

Spill Management Protocol

In the event of a spill, immediate action is necessary to mitigate risks.

  • Evacuate and Ventilate: Immediately evacuate all personnel from the affected area and ensure adequate ventilation.[3][7]

  • Contain the Spill: Use inert absorbent materials such as sand, vermiculite, or earth to contain the spill.[2][6][7] Do not use combustible materials.

  • Cleanup: Carefully scoop up the absorbed material using non-sparking tools and place it into a suitable, labeled container for disposal.[2][8]

  • Decontaminate: Wash the spill area thoroughly.

  • Disposal of Contaminated Materials: All materials used for spill cleanup must be treated as hazardous waste and disposed of accordingly.[5][7]

Proper Disposal Procedure

The disposal of this compound must comply with all local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain.[6][9]

Step 1: Waste Collection

  • Collect waste this compound in its original container or a designated, compatible, and properly labeled hazardous waste container.[7] The container must be kept tightly closed.[1][2]

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step 2: Labeling and Storage

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Waste this compound."

  • Store the sealed waste container in a cool, dry, well-ventilated area designated for flammable liquids, away from incompatible materials such as strong oxidizing agents.[1][2]

  • Ensure the storage area is equipped with secondary containment to prevent the spread of potential leaks.[4]

Step 3: Arrange for Professional Disposal

  • Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[7][9]

  • Provide the disposal company with a complete and accurate description of the waste, including its composition and any potential contaminants.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, which is essential for its safe handling and disposal.

PropertyValueReference
Flash Point15 °C (59 °F)[2]
Autoignition Temperature190 °C (374 °F)[2]
Boiling Point107 °C (225 °F)[2]
Specific Gravity0.989 g/cm³[2]
UN NumberUN3271 or UN1993[2]
Hazard Class3 (Flammable Liquid)[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound for Disposal is_spill Is it a spill? start->is_spill spill_protocol Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Contain with Inert Material 3. Clean with Non-Sparking Tools 4. Collect in Labeled Container is_spill->spill_protocol Yes waste_collection Routine Waste Collection: Place in original or designated, tightly sealed, and labeled container. is_spill->waste_collection No storage Store in a cool, dry, well-ventilated area for flammable liquids with secondary containment. spill_protocol->storage waste_collection->storage contact_ehs Contact Environmental Health & Safety (EHS) or a licensed hazardous waste disposal service. storage->contact_ehs end End: Proper Disposal contact_ehs->end

Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Chloroethyl ethyl ether

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Chloroethyl Ethyl Ether

This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.

Chemical Safety and Properties

This compound is a highly flammable liquid and vapor that can cause irritation to the eyes, skin, and respiratory tract.[1] It is crucial to handle this chemical with appropriate engineering controls and personal protective equipment.

PropertyValue
CAS Number 628-34-2
Molecular Formula C4H9ClO
Molecular Weight 108.57 g/mol
Appearance Clear, colorless liquid
Boiling Point 107-108° C
Melting Point -60° C
Flash Point 15° C (59° F)[1]
Density 0.99 g/cm³
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure. The following equipment should be used at all times when handling this compound:

PPE CategorySpecification
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] A face shield may be necessary in combination with breathing protection.[3]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2] Nitrile or butyl rubber gloves are generally recommended. Flame-retardant and antistatic protective clothing should be worn.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][2] For concentrations above the NIOSH REL, or for any detectable concentration, a self-contained breathing apparatus (SCBA) with a full facepiece operated in a pressure-demand or other positive-pressure mode is recommended.[3]

Facilities must be equipped with an eyewash station and a safety shower in the immediate vicinity of where the chemical is handled.[1]

Operational Plan: Handling and Storage

Strict adherence to the following procedures is essential for the safe handling and storage of this compound.

1. Engineering Controls and Preparation:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Ensure that an eyewash station and safety shower are readily accessible and operational.[1]

  • Eliminate all potential ignition sources, such as open flames, sparks, and hot surfaces.[1][4] Use explosion-proof electrical, ventilating, and lighting equipment.[2][5]

  • Ground and bond all containers and receiving equipment when transferring the material to prevent static discharge.[1][5]

2. Handling the Chemical:

  • Wear the appropriate PPE as detailed in the table above.

  • Avoid contact with eyes, skin, and clothing.[1]

  • Do not breathe vapors or mists.[6]

  • Use non-sparking tools when opening and closing containers.[4][5]

  • Keep the container tightly closed when not in use.[1]

3. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area designated as a flammables area.[1][5]

  • Keep away from heat, sparks, and open flames.[1]

  • Store away from incompatible substances such as strong oxidizing agents and strong bases.[1][2]

Disposal Plan

This compound and any contaminated materials must be disposed of as hazardous waste.

1. Waste Collection:

  • Collect waste in a suitable, labeled, and tightly sealed container.

  • Do not mix with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office.

2. Spill Management:

  • In the event of a spill, evacuate the area and remove all ignition sources.[1]

  • Ventilate the area.

  • Absorb the spill with an inert material such as vermiculite, sand, or earth.[1] Do not use combustible materials like sawdust.

  • Use non-sparking tools to scoop up the absorbed material and place it into a suitable container for disposal.[1]

  • Do not allow the spill to enter sewers or waterways.[1]

3. Final Disposal:

  • Dispose of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company.

  • Follow all local, state, and federal regulations for hazardous waste disposal. It may be necessary to contain and dispose of this chemical as a HAZARDOUS WASTE.[7]

Workflow for Handling this compound

G prep Preparation & Engineering Controls - Work in fume hood - Check safety shower/eyewash - Remove ignition sources - Ground equipment ppe Don Appropriate PPE - Safety goggles/face shield - Chemical-resistant gloves - Protective clothing - Respirator (if needed) prep->ppe Proceed once ready handling Chemical Handling - Use non-sparking tools - Avoid contact and inhalation - Keep container closed ppe->handling Begin work storage Storage - Tightly closed container - Cool, dry, well-ventilated area - Flammables cabinet handling->storage After use spill Spill Response - Evacuate & ventilate - Absorb with inert material - Use non-sparking tools - Collect for disposal handling->spill If spill occurs disposal Waste Disposal - Collect in labeled container - Treat as hazardous waste - Contact EHS for pickup handling->disposal When generating waste storage->handling For subsequent use end End of Process storage->end When finished spill->disposal After cleanup disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloroethyl ethyl ether
Reactant of Route 2
2-Chloroethyl ethyl ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.